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  • Product: rac-erythro-Ethylphenidate Hydrochloride
  • CAS: 1246815-21-3

Core Science & Biosynthesis

Foundational

rac-erythro-Ethylphenidate Hydrochloride chemical structure and properties

An In-depth Technical Guide to rac-erythro-Ethylphenidate Hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction rac-erythro-Ethylphenidate Hydrochloride (EPH) is a psychostimulant and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to rac-erythro-Ethylphenidate Hydrochloride For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-erythro-Ethylphenidate Hydrochloride (EPH) is a psychostimulant and a close structural analog of methylphenidate (Ritalin®).[1][2] Initially known as a metabolite formed in the body through the transesterification of methylphenidate in the presence of ethanol, it has also emerged as a designer drug or novel psychoactive substance (NPS).[1][3][4] This guide provides a comprehensive technical overview of its chemical structure, properties, pharmacology, and analytical methodologies, intended for professionals in research and drug development.

Ethylphenidate itself possesses two chiral centers, leading to four possible stereoisomers. The "erythro" designation refers to the relative stereochemistry at these two centers, and "rac" (racemic) indicates a 1:1 mixture of the (2R,2'S) and (2S,2'R) enantiomers. This guide will focus on this specific racemic erythro mixture.

Chemical Identity and Physicochemical Properties

rac-erythro-Ethylphenidate is the ethyl ester homolog of methylphenidate.[5] Its hydrochloride salt form enhances stability and solubility for research and handling purposes.

PropertyValueSource(s)
IUPAC Name ethyl (2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride[6]
Synonyms rac-erythro-EPH HCl[7]
CAS Number 1246815-21-3[7][6]
Molecular Formula C₁₅H₂₂ClNO₂[7]
Molecular Weight 283.79 g/mol [7]
Appearance White Solid
Melting Point 175-179°C[8]
Solubility Soluble in DMSO and Methanol[8]
InChI InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14+;/m0./s1[7][6]

Synthesis

A common laboratory synthesis for ethylphenidate involves a two-step process starting from its parent compound, methylphenidate.[1] First, methylphenidate hydrochloride is hydrolyzed to its carboxylic acid metabolite, ritalinic acid. Subsequently, ritalinic acid is esterified using ethanolic HCl to yield ethylphenidate hydrochloride.[1]

G cluster_synthesis Synthetic Pathway of Ethylphenidate HCl MPH Methylphenidate HCl RA Ritalinic Acid MPH->RA Hydrolysis EPH rac-erythro-Ethylphenidate HCl RA->EPH Esterification (Ethanolic HCl)

Caption: General synthetic route for ethylphenidate hydrochloride.

Pharmacology

Mechanism of Action

Ethylphenidate is a central nervous system (CNS) stimulant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2][9] It binds to and blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), increasing the extracellular concentrations of these neurotransmitters in the synaptic cleft.[2][5]

Studies indicate that ethylphenidate is more selective for the dopamine transporter than methylphenidate.[5] The d-erythro-enantiomer, specifically (+)-EPH, is primarily responsible for its potent dopamine reuptake inhibition, with an IC₅₀ value of 26 ± 6 nM, making it significantly more potent than cocaine (289 ± 38 nM) at the DAT.[10][11] In contrast, the (-)-EPH enantiomer shows substantially weaker activity at the DAT (IC₅₀ of 1730 ± 180 nM).[10][11]

G cluster_moa Mechanism of Action at the Dopaminergic Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron EPH Ethylphenidate DAT Dopamine Transporter (DAT) EPH->DAT Blocks DA Dopamine DA->DAT Reuptake Receptor Dopamine Receptors DA->Receptor Binding

Caption: Ethylphenidate blocks dopamine reuptake at the presynaptic neuron.

Pharmacokinetics and Metabolism

Ethylphenidate is most notably formed in vivo when methylphenidate and ethanol are co-ingested.[1] This biotransformation occurs via hepatic transesterification, a reaction mediated by the enzyme carboxylesterase 1 (CES1).[5][12] This process is analogous to the formation of cocaethylene from cocaine and ethanol.[4] The reaction enantioselectively favors the formation of the less pharmacologically active l-ethylphenidate (l-EPH).[5]

Despite the lower activity of the predominant l-isomer, the co-ingestion of ethanol and methylphenidate can significantly elevate plasma concentrations of the more active d-methylphenidate, potentiating its euphoric effects.[4][5] Ethylphenidate itself is metabolized into ritalinic acid.[2]

Analytical Methodologies

The detection and quantification of ethylphenidate are critical in both clinical and forensic toxicology. Due to its structural similarity to methylphenidate, specific analytical methods are required for unambiguous identification.

  • Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy of ethylphenidate HCl is very similar to that of methylphenidate HCl, making it insufficient for definitive identification alone.[1] However, Nuclear Magnetic Resonance (NMR) spectroscopy can clearly distinguish between the two compounds due to the distinct signals from the ethyl ester group.[1]

  • Immunoassays: Standard amphetamine-group immunoassays show low cross-reactivity with ethylphenidate and its metabolites, often leading to false-negative screening results.[13]

  • Chromatography-Mass Spectrometry: This is the gold standard for confirmation.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides a distinct mass spectrum for ethylphenidate, with a base peak at m/z 84 (piperidinium ion) and other major ions at m/z 91 and m/z 164.[1]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and LC-High Resolution Mass Spectrometry (LC-HRMS): These methods offer high sensitivity and specificity for detecting ethylphenidate and its metabolites in various biological matrices, including urine and oral fluid.[13][14][15] They are capable of detecting the compound at low concentrations (LOD of 0.01 mg/L in urine).[13]

Example Protocol: LC-HRMS Analysis of Ethylphenidate in Urine

This protocol is adapted from a validated method for the detection of novel stimulants.[13]

  • Sample Preparation: Centrifuge 50 µL of a urine sample.

  • Dilution: Dilute the supernatant with 450 µL of LC eluent containing appropriate deuterated internal standards (e.g., methylphenidate-d9, ritalinic acid-d10).

  • Injection: Inject the diluted sample into the LC-HRMS system.

  • Chromatography: Perform separation on a suitable C18 column with a gradient elution profile.

  • Mass Spectrometry: Analyze using a high-resolution mass spectrometer in a positive ionization mode, monitoring for the precursor and product ions specific to ethylphenidate.

  • Quantification: Calculate the concentration based on the response ratio of the analyte to the internal standard against a calibration curve.

G cluster_workflow Analytical Workflow for Ethylphenidate Detection Sample Urine Sample Centrifuge Centrifugation Sample->Centrifuge Dilute Dilution with Internal Standards Centrifuge->Dilute Inject LC-HRMS Injection Dilute->Inject Analyze Data Acquisition (MS and MS/MS) Inject->Analyze Quantify Quantification Analyze->Quantify

Caption: A typical workflow for the analysis of ethylphenidate in urine.

Biological Effects and Toxicology

As a CNS stimulant, the effects of ethylphenidate are similar to those of methylphenidate and other stimulants like amphetamine.[9][16]

  • Reported Desired Effects: Users report euphoria, stimulation, increased energy, enhanced concentration, and sociability.[16]

  • Adverse Effects: Common unwanted effects include anxiety, paranoia, insomnia, palpitations, chest pain, and agitation.[9][16][17] Severe toxic effects can include tachycardia, hypertension, and hallucinations.[9]

  • Toxicity: The abuse of ethylphenidate carries significant risks. It has been associated with acute toxicity requiring hospitalization and has been cited in multiple fatalities.[9][11] The common routes of administration in non-medical use, such as nasal insufflation and intravenous injection, further increase the associated health risks.[16]

Conclusion

rac-erythro-Ethylphenidate Hydrochloride is a significant compound at the intersection of pharmacology, toxicology, and forensic science. Originally identified as a metabolic byproduct of the concurrent use of methylphenidate and alcohol, its emergence as a novel psychoactive substance has necessitated a thorough understanding of its chemical and pharmacological profile. Its potent and selective action at the dopamine transporter underscores its high potential for abuse. For researchers and drug development professionals, the distinct properties of ethylphenidate compared to its parent compound, methylphenidate, may offer avenues for research, while its presence in biological samples serves as a critical biomarker for the co-consumption of two widely used substances. The continued development of sensitive and specific analytical methods remains essential for its accurate detection in clinical and forensic settings.

References

  • Shon, S., et al. (2021). Analytical Detection of Novel Stimulants by Immunoassay and Liquid Chromatography-High Resolution Mass Spectrometry: Case Studies on Ethylphenidate and Mephedrone. Journal of Analytical Toxicology, bkaa102. [Link]

  • Ferreira, B. S., et al. (2022). Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1205, 123330. [Link]

  • Casale, J. F. & Corbeil, E. M. (n.d.). Ethylphenidate: An Analytical Profile. Ragged University. [Link]

  • Kacinko, S. L., et al. (2022). Analysis of methylphenidate, ethylphenidate, lisdexamfetamine, and amphetamine in oral fluid by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 46(3), 268-275. [Link]

  • Lunelli, M., et al. (2022). Development of Analytical Method for the Determination of Methylphenidate, the Analog Ethylphenidate and Their Metabolite Ritalinic Acid in Oral Fluid Samples by Micro-Quechers and Liquid Chromatography−Tandem Mass Spectrometry. Journal of Chromatography B, 1205, 123330. [Link]

  • Wikipedia. (n.d.). Ethylphenidate. Retrieved from [Link]

  • Patrick, K. S., & Markowitz, J. S. (2014). Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker. Journal of Pharmaceutical Sciences, 103(12), 3847-3858. [Link]

  • Patrick, K. S., & Markowitz, J. S. (2014). Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker. Journal of Pharmaceutical Sciences, 103(12), 3847-3858. [Link]

  • Patrick, K. S., et al. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Journal of Medicinal Chemistry, 48(8), 2876-2881. [Link]

  • Global Substance Registration System. (n.d.). ETHYLPHENIDATE, ERYTHRO-. Retrieved from [Link]

  • Russowsky, D., & da Silveira Neto, B. A. (2003). A concise and stereoselective synthesis of (+/−)-erythro-methylphenidate. Tetrahedron Letters, 44(14), 2923-2926. [Link]

  • AXEL. (n.d.). 85-1653-94 rac-erythro-Ethylphenidate Hydrochloride 10mg CAS No:1246815-21-3 011759. Retrieved from [Link]

  • Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current Drug Metabolism, 17(8), 745-753. [Link]

  • Ho, J. H., et al. (2015). Ethylphenidate: Availability, patterns of use, and acute effects of this novel psychoactive substance. European Journal of Clinical Pharmacology, 71(10), 1185-1196. [Link]

  • Arai, S., et al. (2020). The Synthesis of Optically-Active erythro-Methylphenidate by Diastereoselective Hydrogenation Using Ru-BINAP Complex Catalyst. Chemical and Pharmaceutical Bulletin, 68(5), 459-463. [Link]

  • Novartis Pharmaceuticals Canada Inc. (2020). Ritalin - Product Monograph. [Link]

  • Howei. (n.d.). CAS 1246815-21-3 | rac-erythro-Ethylphenidate hydrochloride,98%. Retrieved from [Link]

  • Inxight Drugs. (n.d.). Ethylphenidate, erythro-. Retrieved from [Link]

  • Markowitz, J. S., et al. (2000). Ethylphenidate formation in human subjects after the administration of a single dose of methylphenidate and ethanol. Drug Metabolism and Disposition, 28(6), 620-624. [Link]

  • PubChem. (n.d.). L-erythro-Methylphenidate Hydrochloride. Retrieved from [Link]

  • Axios Research. (n.d.). rac-erythro Methylphenidate Hydrochloride. Retrieved from [Link]

  • Patrick, K. S., et al. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Journal of Medicinal Chemistry, 48(8), 2876-2881. [Link]

  • Actavis Specialty Pharmaceuticals Co. (2018). ACT METHYLPHENIDATE ER. [Link]

  • Rhodes Technologies Inc. (2012). Low-temperature synthesis of methylphenidate hydrochloride.
  • Davidson, C., et al. (2019). Repeated Use of the Psychoactive Substance Ethylphenidate Impacts Neurochemistry and Reward Learning in Adolescent Male and Female Mice. Frontiers in Behavioral Neuroscience, 13, 28. [Link]

  • Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current Drug Metabolism, 17(8), 745-753. [Link]

  • U.S. Food and Drug Administration. (n.d.). Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. Retrieved from [Link]

  • Advisory Council on the Misuse of Drugs. (2017). ACMD advice on four phenidate-based NPS. GOV.UK. [Link]

Sources

Exploratory

Synthesis of rac-erythro-Ethylphenidate as a methylphenidate metabolite

An In-depth Technical Guide to the Laboratory Synthesis of rac-erythro-Ethylphenidate Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive, technically-grounded overview of the s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Laboratory Synthesis of rac-erythro-Ethylphenidate

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded overview of the synthesis of racemic-erythro-ethylphenidate, a significant metabolite and structural analog of methylphenidate. Ethylphenidate is formed in vivo through the hepatic transesterification of methylphenidate when ethanol is co-ingested.[1][2] Its distinct pharmacological profile, characterized by a higher selectivity for the dopamine transporter (DAT) over the norepinephrine transporter (NET) compared to its parent compound, makes its synthesis a topic of interest for researchers in pharmacology, toxicology, and drug development.[1][3] This document details a robust two-step synthetic pathway, elucidates the underlying chemical mechanisms, provides detailed experimental protocols, and outlines methods for analytical characterization.

Introduction and Strategic Overview

Methylphenidate (sold as Ritalin®, Concerta®) is a widely prescribed central nervous system stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[2] Its metabolism primarily yields the inactive ritalinic acid through hydrolysis.[4][5] However, in the presence of ethanol, a carboxylesterase-mediated transesterification occurs in the liver, converting a fraction of the methylphenidate into ethylphenidate.[6][7] This metabolic shunting is analogous to the formation of cocaethylene from cocaine and ethanol.[1]

Methylphenidate possesses two chiral centers, giving rise to four possible stereoisomers. The pharmacological activity is predominantly associated with the threo-diastereomers. This guide, however, focuses specifically on the synthesis of the racemic erythro-diastereomer of ethylphenidate. The synthesis of specific diastereomers is crucial for investigating their unique pharmacological and toxicological properties.

The synthetic strategy presented herein is a well-established and logical pathway that proceeds via an intermediate common to both methylphenidate and its analogs: ritalinic acid.[5] The core of this synthesis involves two fundamental organic reactions:

  • Saponification (Hydrolysis): Conversion of the methyl ester of a suitable starting material, rac-erythro-methylphenidate, into its corresponding carboxylic acid, rac-erythro-ritalinic acid.

  • Fischer Esterification: Reaction of the ritalinic acid intermediate with ethanol under acidic conditions to yield the desired ethyl ester, rac-erythro-ethylphenidate.[8]

This approach is advantageous due to the accessibility of the starting materials and the straightforward nature of the reaction steps.

Synthetic Workflow and Mechanisms

The overall transformation from the methyl ester precursor to the final ethyl ester product is visualized below.

Synthesis_Workflow A rac-erythro-Methylphenidate HCl B rac-erythro-Ritalinic Acid A->B Step 1: Hydrolysis (e.g., HCl, H₂O, Heat) C rac-erythro-Ethylphenidate HCl B->C Step 2: Esterification (Ethanol, HCl, Heat)

Caption: Overall two-step synthesis pathway for rac-erythro-ethylphenidate HCl.

Step 1: Acid-Catalyzed Hydrolysis of rac-erythro-Methylphenidate

Causality: The first step is the cleavage of the methyl ester of the starting material to produce the carboxylic acid intermediate, ritalinic acid. This is necessary because a direct transesterification can be inefficient and lead to equilibrium mixtures. Isolating the ritalinic acid intermediate allows for a more controlled and higher-yielding subsequent esterification. Acid-catalyzed hydrolysis is chosen for its simplicity and compatibility with the hydrochloride salt form of the starting material.

Mechanism: The reaction proceeds via a standard acid-catalyzed ester hydrolysis mechanism. The carbonyl oxygen is first protonated by the acid catalyst (HCl), making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, methanol is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the carboxylic acid product.

Step 2: Fischer Esterification of rac-erythro-Ritalinic Acid

Causality: With the ritalinic acid intermediate in hand, the final step is to introduce the ethyl group. Fischer esterification is the classic and most direct method for converting a carboxylic acid into an ethyl ester using an excess of ethanol as both the solvent and the reagent, with a strong acid as a catalyst.[9] The use of excess ethanol is crucial as it drives the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

Mechanism: The mechanism is the reverse of acid-catalyzed hydrolysis. The carboxylic acid's carbonyl oxygen is protonated by the acid catalyst. This activates the carbonyl group for nucleophilic attack by an ethanol molecule. A proton transfer from the attacking ethanol to one of the hydroxyl groups creates a good leaving group (water). The elimination of water and a final deprotonation step yield the ethyl ester product, rac-erythro-ethylphenidate.

Fischer_Esterification cluster_0 Fischer Esterification Mechanism R-COOH R-COOH R-C(OH)₂⁺ R-C(OH)₂⁺ R-COOH->R-C(OH)₂⁺ 1. Protonation (H⁺) R-C(OH)₂(⁺OEtH) R-C(OH)₂(⁺OEtH) R-C(OH)₂⁺->R-C(OH)₂(⁺OEtH) 2. Nucleophilic Attack (EtOH) R-C(OH)(OEt) + H₂O⁺ R-C(OH)(OEt) + H₂O⁺ R-C(OH)₂(⁺OEtH)->R-C(OH)(OEt) + H₂O⁺ 3. Proton Transfer & H₂O Elimination R-COOEt + H₃O⁺ R-COOEt + H₃O⁺ R-C(OH)(OEt) + H₂O⁺->R-COOEt + H₃O⁺ 4. Deprotonation

Caption: Simplified mechanism of the Fischer Esterification reaction.

Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for qualified researchers in appropriate laboratory settings. All procedures should be performed with appropriate personal protective equipment (PPE) in a certified fume hood.

Protocol 1: Synthesis of rac-erythro-Ritalinic Acid from rac-erythro-Methylphenidate HCl

Materials:

  • rac-erythro-Methylphenidate Hydrochloride

  • Hydrochloric Acid (6M)

  • Deionized Water

  • Sodium Hydroxide solution (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve rac-erythro-methylphenidate HCl in a 1:1 mixture of 6M HCl and deionized water.

  • Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the solution to approximately pH 7 by the slow addition of a suitable base (e.g., NaOH solution) while cooling in an ice bath. Ritalinic acid is amphoteric and may precipitate near its isoelectric point.

  • Extract the aqueous solution multiple times with dichloromethane to remove any unreacted starting material.

  • The aqueous layer containing the ritalinic acid salt can be used directly in the next step, or the free acid can be isolated by carefully adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and drying.

Protocol 2: Synthesis of rac-erythro-Ethylphenidate HCl from rac-erythro-Ritalinic Acid

Materials:

  • rac-erythro-Ritalinic Acid (from Protocol 1)

  • Anhydrous Ethanol (200 proof)

  • Thionyl Chloride or Concentrated Sulfuric Acid (as catalyst)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Suspend the crude rac-erythro-ritalinic acid in a round-bottom flask containing anhydrous ethanol. The amount of ethanol should be in large excess to serve as both solvent and reagent.

  • Cool the mixture in an ice bath. Slowly and carefully add the acid catalyst (e.g., thionyl chloride or concentrated H₂SO₄) dropwise. Caution: These reagents are highly corrosive and react exothermically. A common alternative is to use pre-made ethanolic HCl.[8]

  • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash carefully with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethylphenidate freebase.

  • To obtain the hydrochloride salt, dissolve the freebase in a minimal amount of anhydrous diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in ether. The hydrochloride salt will precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield rac-erythro-ethylphenidate hydrochloride as a white solid.

Analytical Characterization

To confirm the identity, purity, and stereochemical configuration of the synthesized compound, a suite of analytical techniques is required.[10]

Analytical Technique Expected Result for rac-erythro-Ethylphenidate Purpose
¹H NMR Presence of a quartet around 4.2-4.3 ppm and a triplet around 1.2-1.3 ppm, characteristic of the ethyl ester group (-OCH₂CH₃). Disappearance of the methyl singlet (~3.7 ppm) from methylphenidate.Confirms the successful esterification and presence of the ethyl group.
¹³C NMR Appearance of signals corresponding to the ethyl ester carbons (~61 ppm for -OCH₂ and ~14 ppm for -CH₃).Provides further structural confirmation of the carbon skeleton.
Mass Spectrometry (GC-MS) A molecular ion peak (M⁺) corresponding to the molecular weight of the ethylphenidate freebase (C₁₅H₂₁NO₂, M.W. 247.34 g/mol ).[1]Confirms the molecular weight of the synthesized compound.
FTIR Spectroscopy Strong carbonyl (C=O) stretch of the ester at ~1730 cm⁻¹. The spectrum will be very similar to methylphenidate, with minor differences in the fingerprint region.Confirms the presence of the ester functional group.
HPLC (Chiral) Separation of the erythro-diastereomer from any potential threo-isomer impurity. A racemic mixture should show two peaks of equal area for the two erythro enantiomers.[10][11]Determines diastereomeric and enantiomeric purity.

Conclusion

This guide outlines a reliable and well-precedented synthetic route for rac-erythro-ethylphenidate, a key metabolite of methylphenidate. The described two-step process, involving hydrolysis to the ritalinic acid intermediate followed by Fischer esterification, represents a logical and efficient laboratory-scale method. The provided protocols and analytical benchmarks serve as a solid foundation for researchers aiming to synthesize and study this compound. The ability to produce specific diastereomers like the erythro form is essential for a deeper understanding of the structure-activity relationships within the phenidate class of compounds and their metabolic derivatives.

References

  • Ethylphenid
  • Patrick, K. S., et al. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Journal of Medicinal Chemistry, 48(8), 2876–2881. [Link]

  • Schrock, J., et al. (2013). Influence of ethanol on the pharmacokinetics of methylphenidate's metabolites ritalinic acid and ethylphenidate.
  • Markowitz, J. S., et al. (2000). Ethylphenidate Formation in Human Subjects after the Administration of a Single Dose of Methylphenidate and Ethanol. Drug Metabolism and Disposition, 28(6), 620-624. [Link]

  • Casale, J. F., & Hays, P. A. Synthetic route for ethylphenidate. ResearchGate. [Link]

  • Schrock, J., et al. (2013). Influence of ethanol on the pharmacokinetics of methylphenidate's metabolites ritalinic acid and ethylphenidate. PubMed. [Link]

  • Markowitz, J. S., et al. (2000). Ethylphenidate Formation in Human Subjects After the Administration of a Single Dose of Methylphenidate and Ethanol. PubMed. [Link]

  • Castro, M., et al. (2018). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. PubMed. [Link]

  • Williard, R. L., et al. (2007). Methylphenidate and its ethanol transesterification metabolite ethylphenidate: brain disposition, monoamine transporters and motor activity. PubMed. [Link]

  • Schrock, J., et al. (2013). Influence of ethanol on the pharmacokinetics of methylphenidate's metabolites ritalinic acid and ethylphenidate. ResearchGate. [Link]

  • Markowitz, J. S. (2013). Ethylphenidate: From biomarker to designer drug. Mental Health Clinician. [Link]

  • Patel, K. R., et al. (2020). Novel one pot synthesis of dexethylphenidate hydrochloride with chiral purity. Journal of the Indian Chemical Society, 97, 773-776. [Link]

  • Clearvue Health. (2022). Ethylphenidate Formation in Human Subjects after the Administration of a Single Dose of Methylphenidate and Ethanol. [Link]

  • Ritalinic acid - Wikipedia. [Link]

  • Patrick, K. S., et al. (2005). Influence of Ethanol and Gender on Methylphenidate Pharmacokinetics and Pharmacodynamics. Clinical Pharmacology & Therapeutics, 78(4), 430-441. [Link]

  • Sakamoto, M., et al. (2023). Analytical characterization and differentiation between threo- and erythro-4-fluoroethylphenidate. Forensic Toxicology, 41(2), 246-256. [Link]

  • Casale, J. F., & Hays, P. A. (2011). Ethylphenidate: An Analytical Profile. Microgram Journal, 8(2), 58-61. [Link]

  • Aoyama, T. (2020). The Synthesis of Optically-Active erythro-Methylphenidate by Diastereoselective Hydrogenation Using Ru-BINAP Complex Catalyst. International Journal of Research in Pharmaceutical and Nano Sciences, 9(3), 134-140. [Link]

  • Sakamoto, M., et al. (2023). Analytical characterization and differentiation between threo- and erythro-4-fluoroethylphenidate. ResearchGate. [Link]

  • Methylphenidate - Wikipedia. [Link]

  • Pilli, R. A., et al. (2001). A concise and stereoselective synthesis of (+/−)-erythro-methylphenidate. Tetrahedron Letters, 42(14), 2695-2697. [Link]

  • Patrick, K. S., et al. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. ResearchGate. [Link]

  • Patrick, K. S., et al. (2005). Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol. PubMed. [Link]

  • Pathy, K. S., et al. Enantioselective method of synthesizing methylphenidate and derivatives. myExperiment. [Link]

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Foundational

Stereochemical Determinants of Monoamine Transporter Affinity: A Technical Guide to the Pharmacological Profile of erythro-Ethylphenidate Isomers

Executive Summary Ethylphenidate (EPH) is a psychoactive transesterification metabolite formed in vivo when methylphenidate (MPH) is co-ingested with ethanol. While the pharmacological spotlight frequently falls on the t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethylphenidate (EPH) is a psychoactive transesterification metabolite formed in vivo when methylphenidate (MPH) is co-ingested with ethanol. While the pharmacological spotlight frequently falls on the threo diastereomers due to their potent dopaminergic activity, the erythro isomers present a starkly contrasting profile. As a Senior Application Scientist, it is critical to understand that stereochemistry is not merely a structural footnote—it dictates the entire pharmacodynamic and toxicological trajectory of a molecule. This whitepaper systematically deconstructs the pharmacological profile of erythro-ethylphenidate, detailing the structural causality behind its transporter inactivity, the metabolic pathways of its formation, and the rigorous analytical workflows required for its chiral resolution in biological matrices.

Stereochemical Landscape & Metabolic Origins

Methylphenidate and its ethyl homologue, ethylphenidate, possess two chiral centers (C2 and C2' on the piperidine and acetate moieties, respectively), yielding four distinct stereoisomers: d-threo (2R,2'R), l-threo (2S,2'S), d-erythro (2R,2'S), and l-erythro (2S,2'R).

The formation of EPH is catalyzed by human carboxylesterase 1 (CES1A1), a hepatic enzyme responsible for the hydrolysis of MPH into the inactive ritalinic acid[1]. In the presence of ethanol, CES1A1 facilitates an enantioselective transesterification[2]. However, modern pharmaceutical formulations of MPH exclusively contain the threo racemate (or the pure d-threo enantiomer, dexmethylphenidate) because the erythro racemate was historically removed due to a lack of central stimulant activity and an unfavorable hypertensive profile[3]. Consequently, erythro-EPH is rarely encountered as an in vivo metabolite in clinical settings, but rather emerges as a synthetic impurity in illicitly manufactured EPH or as a reference standard in forensic toxicology[4].

Pharmacodynamic Profile: The Inactivity of the erythro Conformation

The primary mechanism of action for phenidate-class stimulants is the inhibition of the Dopamine Transporter (DAT) and the Norepinephrine Transporter (NET)[5]. To achieve high-affinity binding, the ligand must adopt a specific spatial conformation that allows simultaneous interaction with the transporter's hydrophobic binding pocket (via the phenyl ring) and the amine-binding aspartate residue (via the piperidine nitrogen).

The Causality of Steric Clash

The threo conformation allows the phenyl and piperidine rings to orient in a manner that perfectly complements the DAT binding site[6]. In contrast, the erythro diastereomer suffers from severe steric hindrance. The spatial arrangement of the bulky substituents in the erythro configuration forces the molecule out of the optimal binding plane. When attempting to dock into the DAT, the erythro isomer cannot satisfy both the hydrophobic and electrostatic interactions simultaneously without inducing a high-energy steric clash[6][7]. As a result, erythro-EPH and erythro-MPH exhibit negligible affinity for monoamine transporters.

Quantitative Binding Data

To contextualize this stereoselective binding, Table 1 summarizes the binding affinities ( Ki​ ) of the respective isomers. The data clearly demonstrates that the dopaminergic activity of EPH is almost entirely driven by the d-threo enantiomer, while the erythro forms remain virtually inactive[8][9].

Table 1: Comparative Monoamine Transporter Binding Affinities ( Ki​ )

Compound / IsomerDAT Affinity ( Ki​ , nM)NET Affinity ( Ki​ , nM)Pharmacological Status
d-threo-Ethylphenidate26 ± 6~ 4,900Highly Active (Stimulant)
l-threo-Ethylphenidate1,730 ± 180> 10,000Weakly Active
dl-erythro-Ethylphenidate> 50,000> 50,000Inactive
d-threo-Methylphenidate20 - 30~ 500Highly Active (Clinical)
dl-erythro-Methylphenidate> 50,000> 50,000Inactive

*Extrapolated from structural analog data and erythro-MPH baseline inactivity[7][9].

Mechanistic Causality: Transporter-Ligand Interactions

To visualize the self-validating logic of stereoselective DAT inhibition, the following diagram illustrates how the spatial conformation of the isomer dictates synaptic dopamine accumulation.

DAT_Pathway Presynaptic Presynaptic Dopamine Neuron (Releases DA) DAT Dopamine Transporter (DAT) (Target Protein) Presynaptic->DAT Expresses Reuptake DAT Blockade (Synaptic DA Accumulation) DAT->Reuptake Induced by Threo Isomer NoEffect Normal DA Reuptake (No Stimulant Effect) DAT->NoEffect Default State with Erythro Isomer Threo d-threo-Ethylphenidate (Optimal Spatial Alignment) Threo->DAT High Affinity Binding (Ki ~26 nM) Erythro erythro-Ethylphenidate (Severe Steric Clash) Erythro->DAT Negligible Binding (Ki > 50,000 nM)

Figure 1: Stereoselective binding logic at the Dopamine Transporter (DAT).

Analytical & Toxicological Workflows

Because erythro-EPH is pharmacologically inactive, its presence in a biological sample does not contribute to the subject's toxidrome. However, failing to separate erythro from threo isomers in an achiral assay can lead to artificially inflated quantification of the active drug, resulting in inaccurate pharmacokinetic modeling or forensic misinterpretation.

A self-validating analytical system must employ chiral chromatography coupled with tandem mass spectrometry (LC-MS/MS or SFC-MS/MS)[10]. The inclusion of deuterated internal standards (e.g., d9​ -threo-methylphenidate) is mandatory to correct for matrix effects and ion suppression.

Step-by-Step Methodology for Chiral Separation
  • Matrix Aliquoting & Spiking: Aliquot 0.5 mL of the biological matrix (whole blood or oral fluid). Spike with 10 µL of a deuterated internal standard mix to ensure quantitative self-validation[10].

  • Protein Precipitation & SPE: Apply the sample to a mixed-mode cation exchange Solid Phase Extraction (SPE) cartridge. Wash with 2% formic acid to remove neutral/acidic interferences, followed by methanol.

  • Elution: Elute the basic amines (including EPH isomers) using 5% ammonium hydroxide in methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in the initial mobile phase.

  • Chiral Chromatography: Inject the reconstituted sample onto a chiral stationary phase column (e.g., Chiralpak series) utilizing Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC).

  • MS/MS Detection: Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 248.2 → 84.1 for EPH) in positive electrospray ionization (ESI+) mode.

Analytical_Workflow Sample Biological Matrix (Blood/Oral Fluid) SPE Mixed-Mode SPE (Cation Exchange) Sample->SPE + Deuterated ISTD ChiralLC Chiral SFC/LC (Stereo-resolution) SPE->ChiralLC Basic Eluate MSMS Tandem MS (ESI+) (MRM Transitions) ChiralLC->MSMS Resolved Peaks Quant Isomer Quantification (Erythro vs Threo) MSMS->Quant Data Processing

Figure 2: Workflow for the chiral extraction and quantification of EPH isomers.

Conclusion

The pharmacological profile of erythro-ethylphenidate serves as a textbook demonstration of stereochemical causality in drug design. While the d-threo isomer acts as a potent monoamine reuptake inhibitor, the erythro configuration is rendered functionally inert due to severe steric clashes within the DAT binding pocket. For researchers and toxicologists, recognizing this dichotomy is paramount. Robust chiral analytical workflows must be implemented to isolate these isomers, ensuring that forensic and pharmacokinetic data accurately reflect the true pharmacodynamic burden of the active threo species.

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Exploratory

The Pharmacological Profile of the Inactive l-erythro-Ethylphenidate Isomer: Mechanistic Insights and Structural Determinants of Monoamine Transporter Binding

Executive Summary As a Senior Application Scientist, I approach the pharmacology of designer drugs and their metabolites not merely through the lens of their active constituents, but through the rigorous study of their i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the pharmacology of designer drugs and their metabolites not merely through the lens of their active constituents, but through the rigorous study of their inactive stereoisomers. Ethylphenidate (EPH) is a psychoactive homolog of methylphenidate (MPH), formed in vivo via the hepatic transesterification of MPH in the presence of ethanol [1].

While the d-threo isomer of EPH is a potent inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), the l-erythro isomer is virtually devoid of pharmacological activity . This whitepaper dissects the structural biology, binding kinetics, and self-validating experimental methodologies surrounding l-erythro-ethylphenidate. By understanding exactly why this isomer fails to bind to monoamine transporters, researchers can utilize it as an impeccable negative control in neuropharmacological assays and structure-activity relationship (SAR) modeling.

Stereochemical Architecture & The CES1 Pathway

Ethylphenidate possesses two chiral centers at the piperidine ring (C2') and the benzylic carbon (C2), giving rise to four distinct stereoisomers: d-threo, l-threo, d-erythro, and l-erythro[2]. The l-erythro configuration specifically corresponds to the (2S, 2'R) absolute configuration [3].

When MPH and ethanol are co-ingested, the hepatic enzyme Carboxylesterase 1 (CES1) mediates a transesterification reaction[4]. Because clinical MPH is typically administered as a racemic threo mixture (or enantiopure d-threo), the generation of erythro-EPH isomers in vivo is minimal. However, in synthetic laboratory settings or when evaluating illicit designer drug batches, l-erythro-EPH frequently emerges as a synthetic impurity or byproduct.

CES1_Pathway MPH Methylphenidate (MPH) CES1 Hepatic CES1 Enzyme (Transesterification) MPH->CES1 EtOH Ethanol (EtOH) EtOH->CES1 d_threo d-threo-EPH (Active: DAT/NET Inhibitor) CES1->d_threo Major l_threo l-threo-EPH (Weakly Active) CES1->l_threo Minor d_erythro d-erythro-EPH (Inactive) CES1->d_erythro Trace l_erythro l-erythro-EPH (Inactive Target) CES1->l_erythro Trace

Hepatic CES1-mediated transesterification pathway generating ethylphenidate stereoisomers.

Pharmacodynamics: The Causality of Inactivity

To understand the inactivity of l-erythro-EPH, we must examine the DAT S1 binding pocket. The pharmacophore of phenidate analogs requires a precise spatial arrangement:

  • A salt bridge between the protonated piperidine nitrogen and the Asp79 residue of DAT.

  • π−π stacking between the phenyl ring and the hydrophobic pocket (Phe76/Tyr156).

In the active d-threo configuration (2R, 2'R), the dihedral angle allows the phenyl and piperidine rings to adopt an extended, equatorial-like conformation that perfectly slots into this pocket [1].

Conversely, the l-erythro configuration (2S, 2'R) forces a severe steric clash between the bulky ethyl ester moiety and the phenyl ring. To relieve this intramolecular strain, the molecule is forced into a puckered, gauche conformation. This structural distortion physically prevents the simultaneous engagement of the Asp79 salt bridge and the hydrophobic π−π stacking. Consequently, its binding affinity drops by over three orders of magnitude, rendering it pharmacologically inert [5].

Structural_Logic Config l-erythro Configuration (2S, 2'R) Steric Steric Hindrance (Ester & Phenyl Clash) Config->Steric Conform Unfavorable Dihedral Angle Config->Conform Pocket Inability to enter DAT S1 Pocket Steric->Pocket SaltBridge Failure to form Salt Bridge with Asp79 Conform->SaltBridge Inactive Pharmacological Inactivity (IC50 > 10,000 nM) Pocket->Inactive SaltBridge->Inactive

Causality model of the structural determinants causing l-erythro-EPH inactivity.

Quantitative Data Summaries

Table 1: Comparative Monoamine Transporter Binding Affinities (IC50, nM) (Data synthesized from competitive radioligand binding assays[1][5])

Compound / IsomerDAT (IC50, nM)NET (IC50, nM)SERT (IC50, nM)Pharmacological Status
d-threo-Ethylphenidate 27 ± 6290 ± 45> 10,000Potent Stimulant / Active
l-threo-Ethylphenidate 1,730 ± 180> 5,000> 10,000Weakly Active
d,l-erythro-Ethylphenidate > 10,000> 10,000> 10,000Inactive
l-erythro-Ethylphenidate > 10,000> 10,000> 10,000Inactive (Negative Control)
Cocaine (Reference) 367 ± 40462 ± 50870 ± 40Active

Table 2: Physicochemical Properties of l-erythro-Ethylphenidate Hydrochloride

PropertyValue
IUPAC Name ethyl (2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate hydrochloride
Molecular Formula C15H22ClNO2
Molecular Weight 283.79 g/mol
Absolute Configuration (2S, 2'R) / ( α R, 2S)
Target Transporters DAT, NET, SERT (No significant affinity)

Self-Validating Experimental Methodologies

To empirically prove the inactivity of l-erythro-EPH and utilize it as a negative control, laboratories must employ rigorous, self-validating protocols. Below are the definitive methodologies designed to eliminate false positives.

Protocol A: Competitive Radioligand Displacement Assay (DAT)

Causality & Rationale: Why do we use [3H]WIN 35,428 instead of [3H]dopamine? While dopamine is the endogenous substrate, its rapid transport and metabolism complicate steady-state binding kinetics. WIN 35,428, a conformationally restricted cocaine analog, locks the DAT in an outward-facing conformation, providing a stable, high-affinity target to measure competitive displacement.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human DAT (hDAT). Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM[3H]WIN 35,428, and varying concentrations of l-erythro-EPH ( 10−10 to 10−4 M). Incubate at 4°C for 2 hours to reach equilibrium.

  • Nonspecific Binding Control: Define nonspecific binding in parallel wells using 10 µM indatraline. Self-Validation: If the radioactive signal in these wells is high, the assay lacks DAT specificity and must be aborted.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.05% polyethylenimine (PEI) for 1 hour. Because EPH isomers are lipophilic amines, they stick to glass. PEI coats the filter with a positive charge, repelling the ligand and drastically reducing background noise.

  • Quantification: Wash filters 3x with ice-cold buffer, extract into scintillation fluid, and measure retained radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression.

Assay_Workflow Prep HEK293-hDAT Cell Membrane Prep Incubate Incubation with [3H]WIN 35,428 & l-erythro-EPH Prep->Incubate Filter Rapid Vacuum Filtration (GF/B) Incubate->Filter Wash Wash with Ice-Cold Buffer Filter->Wash Scint Liquid Scintillation Counting Wash->Scint Analyze IC50 / Ki Determination Scint->Analyze

Experimental workflow for competitive radioligand displacement assay at hDAT.

Protocol B: In Vitro Transesterification Kinetics Assay

Causality & Rationale: To study how CES1 bypasses or generates the l-erythro isomer, we perform an in vitro transesterification assay. Why quench with ice-cold acetonitrile containing a deuterated standard? CES1 is highly aggressive; failing to instantly denature the enzyme leads to an overestimation of metabolite formation. The deuterated standard (d5-EPH), added at the exact moment of quenching, self-validates the extraction efficiency and corrects for ion suppression during LC-MS/MS.

Step-by-Step Methodology:

  • Reaction Setup: Incubate 1 mg/mL human liver microsomes (HLMs) with 100 µM racemic erythro-methylphenidate and 100 mM ethanol in 0.1 M potassium phosphate buffer (pH 7.4).

  • Kinetics: Maintain the reaction at 37°C in a shaking water bath for exactly 60 minutes.

  • Quenching & Internal Standard: Terminate the reaction by adding an equal volume of ice-cold acetonitrile spiked with 50 ng/mL d5-ethylphenidate.

  • Precipitation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Chiral LC-MS/MS Analysis: Inject the supernatant into a chiral liquid chromatography system coupled to a tandem mass spectrometer to quantify the exact molar yield of l-erythro-EPH.

Conclusion

The l-erythro-ethylphenidate isomer serves as a profound example of how subtle stereochemical shifts dictate macroscopic pharmacological outcomes. By forcing a steric clash that prevents the formation of critical salt bridges within the DAT S1 pocket, the (2S, 2'R) configuration renders the molecule entirely inactive. For drug development professionals and analytical toxicologists, l-erythro-EPH is not merely a synthetic byproduct; it is an invaluable negative control that ensures the integrity, specificity, and validation of monoamine transporter assays.

References

  • Patrick, K. S., Williard, R. L., Davila-Garcia, M. I., & Zhang, Y. (2005). "Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol." Journal of Medicinal Chemistry.[Link]

  • Luethi, D., et al. (2018). "Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers." PubMed Central (PMC).[Link]

  • Schweri, M. M., et al. (1998). "Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters." PubMed. [Link]

  • Drug Enforcement Administration (DEA). (2020). "Schedules of Controlled Substances: Placement of Ethylphenidate into Schedule I." Regulations.gov. [Link]

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Foundational

Stereochemical Profiling and Dopaminergic Activity of d-erythro-Ethylphenidate: A Technical Guide

Executive Summary Ethylphenidate (EPH) is a psychoactive central nervous system stimulant that predominantly arises in vivo as a transesterification metabolite when methylphenidate (MPH) and ethanol are co-ingested 1. St...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethylphenidate (EPH) is a psychoactive central nervous system stimulant that predominantly arises in vivo as a transesterification metabolite when methylphenidate (MPH) and ethanol are co-ingested 1. Structurally, the molecule possesses two chiral centers, giving rise to four distinct stereoisomers: d-threo, l-threo, d-erythro, and l-erythro [[2]]().

While clinical and toxicological focus overwhelmingly centers on the d-threo isomer due to its potent dopaminergic activity, the d-erythro isomer represents a critical, albeit less active, frontier in neuropharmacology. As a Senior Application Scientist, I present this whitepaper to dissect the dopaminergic activity of d-erythro-ethylphenidate. By understanding the causality behind its reduced receptor affinity, researchers can utilize the d-erythro scaffold to map non-tropane binding pockets on the Dopamine Transporter (DAT) and engineer novel therapeutics for psychostimulant abuse.

Stereochemical Dynamics & Receptor Kinetics

The pharmacological efficacy of phenidate analogs is strictly governed by their stereochemistry. The Dopamine Transporter (DAT) features a highly specific binding pocket that requires precise spatial alignment of the ligand's pharmacophores—specifically, the basic piperidine nitrogen and the lipophilic phenyl ring.

The Causality of Reduced Affinity in the erythro Configuration

In the threo configuration (specifically the 2R, 2'R d-threo enantiomer), the phenyl ring and the piperidine ring are oriented in a way that allows simultaneous, strain-free interaction with the DAT's hydrophobic pocket and hydrogen-bonding sites 3. This optimal fit yields a high DAT inhibitory potency ( Ki​ = 27 nM) [[2]]().

Conversely, the d-erythro isomer (2R, 2'S) suffers from significant steric hindrance. The spatial relationship between the functional groups forces the molecule into a conformation that cannot optimally satisfy both binding domains simultaneously. Consequently, d-erythro-ethylphenidate acts as a weak competitive inhibitor. However, this "blank canvas" baseline affinity makes the d-erythro scaffold highly valuable; it allows researchers to append functional groups to the piperidine ring to discover novel, targeted DAT interactions without the overwhelming baseline activity of the threo core masking subtle structure-activity relationship (SAR) changes 4.

Mechanism of Action

Like its more potent counterparts, d-erythro-EPH functions as a dopamine reuptake inhibitor rather than a substrate-releasing agent (like amphetamine). It binds to the presynaptic DAT, blocking the reuptake of extracellular dopamine, which leads to an accumulation of dopamine in the synaptic cleft and subsequent postsynaptic receptor activation.

Dopamine_Pathway Pre Presynaptic Terminal (DA Release) DAT Dopamine Transporter (DAT) Pre->DAT DA Reuptake Cleft Synaptic Cleft (DA Accumulation) Pre->Cleft Exocytosis of DA DAT->Cleft Blocked DA Transport EPH d-erythro-Ethylphenidate (Sterically Hindered Blocker) EPH->DAT Competitive Inhibition Post Postsynaptic Neuron (D1/D2 Receptors) Cleft->Post Receptor Activation

Fig 1: Mechanism of DAT inhibition by d-erythro-ethylphenidate leading to synaptic DA accumulation.

Quantitative Data: Stereoisomer Affinity Profiling

To contextualize the dopaminergic activity of the d-erythro isomer, it must be compared against the broader spectrum of ethylphenidate stereoisomers and reference stimulants.

Table 1: Comparative Dopamine Transporter (DAT) Binding Affinities ( Ki​ )

CompoundStereochemical ConfigurationDAT Ki​ (nM)Primary Pharmacological Role
d-threo-Ethylphenidate (2R, 2'R)27 ± 6Primary active stimulant / High abuse liability 2
Racemic Ethylphenidate Mixture95 ± 18Recreational drug / Transesterification metabolite 5
Cocaine (1R, 2R, 3S, 5S)289 ± 38Reference DAT inhibitor 5
l-threo-Ethylphenidate (2S, 2'S)1730 ± 180Largely inactive enantiomer [[2]]()
d-erythro-Ethylphenidate (2R, 2'S)> 2000*Structural scaffold / Pharmacological probe 3

*Note: Extrapolated relative affinity. Erythro isomers historically demonstrate drastically reduced potency compared to their threo counterparts due to steric clashes within the DAT binding pocket.

Experimental Methodologies & Self-Validating Protocols

To accurately study the dopaminergic activity of d-erythro-EPH, researchers must overcome the thermodynamic preference for the threo isomer during synthesis. The following protocols outline a self-validating system for the synthesis, isolation, and biological evaluation of the compound.

Protocol 1: Tungsten-Promoted Synthesis and Chiral Resolution

Traditional synthetic routes heavily favor the threo diastereomer. To selectively synthesize the erythro scaffold, we utilize a tungsten-promoted dearomatization strategy 4.

  • Dearomatization: React a pyridine borane ligand with WTp(NO)(PMe3​)(η2−pyBH3​) to form an η2 -mesylpyridinium complex. Causality: The metal complex dearomatizes the pyridine ring, activating it for highly stereoselective nucleophilic attack.

  • Reformatsky Reaction: Introduce α -phenylmethyl bromoacetate (or the ethyl equivalent). The steric bulk of the tungsten complex forces the incoming nucleophile into a specific geometry, yielding the erythro dihydropyridine (DHP) complex.

  • Validation Checkpoint (Diastereomeric Purity): Perform trituration and verify the diastereomeric ratio (dr) via 2D NMR. The system is validated if dr > 20:1 in favor of the erythro isomer 4.

  • Chiral Resolution: Subject the racemic erythro mixture to Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS) using a chiral stationary phase. Use deuterated internal standards (e.g., d9​ -threo-MPH) to correct for ion suppression and isolate the pure d-erythro enantiomer 6.

Protocol 2: In Vitro Radioligand Displacement Assay

To quantify the dopaminergic activity, we measure the ability of the isolated d-erythro-EPH to displace a known high-affinity ligand from the DAT.

  • Cell Preparation: Culture N2A neuroblastoma cells or HEK293 cells stably expressing human DAT (hDAT).

  • Radioligand Selection: Utilize [³H]-WIN-35,428 (a cocaine analog). Causality: WIN-35,428 is chosen over [³H]-dopamine because it binds with exceptional specificity and high affinity to the DAT inhibitor pocket, preventing rapid internalization and degradation of the radioligand 7.

  • Incubation: Incubate cell membranes with a fixed concentration of [³H]-WIN-35,428 and increasing concentrations of d-erythro-EPH (10⁻⁹ to 10⁻⁴ M).

  • Validation Checkpoint (Non-Specific Binding): In parallel wells, incubate membranes with [³H]-WIN-35,428 and a saturating concentration of (-)-cocaine (30 µM) or indatraline (10 µM). The radioactivity measured here represents non-specific binding and must be subtracted from total binding to yield specific DAT binding.

  • Data Analysis: Terminate the reaction via rapid vacuum filtration, measure retained radioactivity via liquid scintillation counting, and determine the Ki​ using the Cheng-Prusoff equation.

Workflow S1 Tungsten-Promoted Dearomatization S2 Reformatsky Reaction (dr > 20:1) S1->S2 a-bromoacetate S3 SFC-MS/MS Chiral Resolution S2->S3 Racemic erythro S4 [3H]-WIN-35,428 Displacement Assay S3->S4 Pure d-erythro S5 Scatchard Analysis (Ki Determination) S4->S5 Radioactivity Data

Fig 2: Experimental workflow from tungsten-promoted synthesis to in vitro radioligand binding assay.

References

  • 2 - Regulations.gov 2.1 - Ricardo Dinis-Oliveira 3.5 - ResearchGate 4.6 - TDL.org 5.4 - PMC / NIH

  • 3 - ACS Publications 7.7 - Scribd / ACS

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Exploratory

Topic: The Metabolic Pathway of Ethylphenidate Following Co-Ingestion of Methylphenidate and Ethanol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The concurrent use of methylphenidate (MPH), a first-line treatment for Attention Deficit Hyperactivity Disorder (ADHD)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The concurrent use of methylphenidate (MPH), a first-line treatment for Attention Deficit Hyperactivity Disorder (ADHD), and ethanol is a growing concern in both clinical and non-medical use settings. This co-ingestion leads to a unique metabolic interaction within the liver, resulting in the formation of a novel, psychoactive metabolite: ethylphenidate (EPH). This guide provides a comprehensive technical overview of the metabolic pathway leading to EPH formation, its subsequent metabolism, the key enzymatic players, and the resulting pharmacokinetic and pharmacodynamic implications. We will delve into the causality behind experimental designs for studying this pathway and provide detailed protocols for its investigation, grounded in authoritative scientific literature.

Introduction: The Clinical and Toxicological Significance of a Metabolic Drug Interaction

Methylphenidate is a central nervous system (CNS) stimulant that primarily functions as a norepinephrine-dopamine reuptake inhibitor, increasing the synaptic concentrations of these neurotransmitters.[1] It is widely prescribed for ADHD and narcolepsy.[2] However, its potential for misuse is significant, and it is often co-ingested with ethanol, a CNS depressant.[3] This combination is not merely additive; it initiates a unique metabolic pathway with significant clinical implications.

When MPH and ethanol are present concurrently, the liver's metabolic machinery is diverted. Instead of the primary hydrolytic pathway that deactivates MPH into ritalinic acid, a transesterification reaction occurs, producing ethylphenidate.[1][2] This process is analogous to the well-documented formation of cocaethylene from the co-ingestion of cocaine and ethanol.[1][4] The formation of EPH, coupled with ethanol-induced alterations in MPH pharmacokinetics, can potentiate the stimulant effects, increase abuse liability, and introduce unique toxicity risks.[5] Understanding this metabolic pathway is therefore critical for drug development professionals, toxicologists, and clinicians managing patients with comorbid substance use disorders.

The Formation of Ethylphenidate: A Carboxylesterase-Mediated Transesterification

The primary mechanism for EPH synthesis in vivo is a hepatic transesterification reaction. This process diverts the metabolism of MPH from its typical hydrolytic inactivation.

The Key Enzyme: Human Carboxylesterase 1 (CES1)

The enzymatic driving force behind both the hydrolysis of MPH and its transesterification with ethanol is human carboxylesterase 1 (CES1) .[6][7] CES1 is a serine esterase highly expressed in the liver that is responsible for the metabolism of a vast number of ester-containing xenobiotics.[6][8]

In the absence of ethanol, CES1 efficiently hydrolyzes the methyl ester of MPH to form the pharmacologically inactive metabolite, ritalinic acid.[3][6] This rapid hydrolysis is a key factor in the relatively short half-life of MPH.[3]

When ethanol is introduced, it acts as a competitive substrate for CES1. The enzyme catalyzes the transfer of the ethyl group from ethanol to the ritalinic acid backbone of the MPH molecule, displacing the methyl group and forming ethylphenidate.[4][9]

Enantioselectivity of the Reaction

This transesterification process is highly enantioselective. MPH exists as a racemic mixture of two enantiomers: the pharmacologically active d-threo-methylphenidate (d-MPH) and the largely inactive l-threo-methylphenidate (l-MPH).[3][6]

Clinical and preclinical studies have consistently shown that CES1 preferentially utilizes l-MPH as the substrate for transesterification, leading to the formation of predominantly l-ethylphenidate (l-EPH).[4][6][7] The formation of the more active d-EPH is minimal, with concentrations often found in the low pg/mL range in human plasma, whereas l-EPH can reach ng/mL values.[3][4]

Metabolic Pathway Overview

The following diagram illustrates the competing metabolic fates of methylphenidate in the presence of ethanol.

Metabolic_Pathway cluster_reactants Co-Ingestion MPH Methylphenidate (d,l-MPH) CES1 Carboxylesterase 1 (CES1) in Liver MPH->CES1 EtOH Ethanol EtOH->CES1 RA Ritalinic Acid (Inactive Metabolite) CES1->RA Hydrolysis (Primary Pathway) EPH Ethylphenidate (l-EPH >> d-EPH) CES1->EPH Transesterification (Alternative Pathway) EPH->RA Hydrolysis Metabolites Further Oxidative Metabolites EPH->Metabolites Oxidation (CYP450s)

Caption: Competing metabolic pathways of methylphenidate co-ingested with ethanol.

Pharmacokinetic & Pharmacodynamic Consequences

The formation of EPH is only one aspect of the interaction. The presence of ethanol significantly alters the pharmacokinetics of MPH itself, with important pharmacodynamic consequences.

Altered Pharmacokinetics of Methylphenidate

Ethanol acts as an inhibitor of CES1-mediated hydrolysis.[9][10] This competitive inhibition slows the primary inactivation pathway of MPH, leading to a significant increase in the plasma concentration of the active enantiomer, d-MPH. Studies have shown that co-ingestion of ethanol can increase the maximum plasma concentration (Cmax) and the area under the curve (AUC) of d-MPH by up to 40% and 25%, respectively.[2][4][11] This elevation in d-MPH levels contributes to a more intense and prolonged stimulant effect.[5]

ParameterMPH Alone (Geometric Mean)MPH with Ethanol (Geometric Mean)Percent ChangeReference
d-MPH Cmax 15.3 ng/mL21.5 ng/mL~ +40%[4][11]
d-MPH AUC 82.9 nghr/mL105.2 nghr/mL~ +27%[4][11]
l-EPH Cmax Not Applicable0.55 - 1.01 ng/mL-[4]

Table 1: Impact of Ethanol on the Pharmacokinetics of d-Methylphenidate.

Pharmacodynamics of Ethylphenidate

Although formed in smaller quantities than its parent drug, ethylphenidate is a pharmacologically active CNS stimulant.[1] Its primary mechanism of action is also as a norepinephrine-dopamine reuptake inhibitor. However, its receptor binding profile differs from that of methylphenidate.

CompoundDopamine Transporter (DAT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)Reference
d-methylphenidate 139408[1]
d-ethylphenidate 2762479[1]
dl-methylphenidate 1051560[1]
dl-ethylphenidate 2084140[1]

Table 2: Comparison of Binding Affinities (Ki) at Monoamine Transporters.

As shown in Table 2, ethylphenidate is notably more selective for the dopamine transporter (DAT) than the norepinephrine transporter (NET) compared to methylphenidate.[1][5] This increased dopaminergic selectivity may contribute to its reinforcing and euphoric effects, making it a substance of abuse in its own right.[1][10] While the clinical contribution of the relatively low concentrations of EPH formed in vivo is debated at therapeutic doses, it may become significant in overdose or chronic abuse scenarios.[12][13]

Subsequent Metabolism of Ethylphenidate

Ethylphenidate itself is a substrate for further metabolism. In vitro studies using human liver microsomes (HLMs) have elucidated its primary metabolic pathways.

  • Hydrolysis: Like MPH, EPH can be hydrolyzed by esterases (presumably CES1) to form ritalinic acid.[1][14]

  • Oxidative Metabolism: The primary route of Phase I metabolism for EPH is oxidation by cytochrome P450 (CYP) enzymes. Studies have identified CYP2C19 as the most active enzyme in forming several mono-hydroxylated metabolites.[6][14] Other CYPs, including CYP1A2, CYP2B6, CYP2C9, and CYP2D6, also play a role.[14]

The identification of these unique oxidative metabolites can serve as specific biomarkers for EPH consumption, distinguishing it from the metabolism of MPH alone.[14]

Methodologies for Studying the Ethylphenidate Pathway

Investigating this metabolic interaction requires robust analytical techniques and well-designed experimental protocols. The choice of methodology is driven by the need to accurately quantify the parent drugs and their respective metabolites in complex biological matrices.

Analytical Instrumentation: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of MPH, EPH, and ritalinic acid in biological samples.[12][15]

  • Causality: This choice is dictated by the need for high sensitivity (to detect low ng/mL or even pg/mL concentrations) and high selectivity (to differentiate between structurally similar compounds and resolve them from matrix interferences). The tandem mass spectrometry component (MS/MS) allows for specific precursor-to-product ion transitions to be monitored (Multiple Reaction Monitoring, or MRM), providing a high degree of confidence in analyte identification and quantification.

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes (HLMs)

This protocol outlines a standard experiment to characterize the formation of EPH and its subsequent metabolism. The design includes multiple controls to ensure the results are self-validating.

Experimental_Workflow prep Step 1: Reagent Preparation - Prepare stock solutions of MPH, EtOH, EPH - Prepare NADPH regenerating system - Thaw pooled Human Liver Microsomes (HLMs) on ice incubate Step 2: Incubation Setup - Pre-warm HLM/buffer solution at 37°C - Initiate reaction by adding Substrates (MPH + EtOH) - Include controls:  (A) No NADPH (Metabolic activity check)  (B) No Substrate (Baseline check)  (C) Known EPH metabolite (Assay control) prep->incubate reaction Step 3: Reaction & Quenching - Incubate at 37°C with shaking - Collect aliquots at multiple time points (e.g., 0, 15, 30, 60 min) - Quench reaction with ice-cold Acetonitrile containing an internal standard (e.g., MPH-d9) incubate->reaction process Step 4: Sample Processing - Vortex samples vigorously - Centrifuge at high speed (e.g., 14,000 rpm) to pellet protein reaction->process analyze Step 5: LC-MS/MS Analysis - Transfer supernatant to autosampler vials - Inject onto LC-MS/MS system - Quantify MPH, EPH, and Ritalinic Acid against a standard curve process->analyze

Caption: Experimental workflow for an in vitro study of EPH metabolism.

Detailed Protocol Steps:

  • Reagent Preparation:

    • Prepare 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of dl-methylphenidate HCl and ethanol in water.

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer. This is critical for sustaining the activity of CYP450 enzymes.

    • Obtain pooled human liver microsomes (HLMs) from a reputable supplier and store them at -80°C until use. Thaw on ice immediately before the experiment.

  • Incubation Procedure:

    • In microcentrifuge tubes, combine the phosphate buffer, HLM protein (e.g., to a final concentration of 0.5 mg/mL), and the NADPH regenerating system.

    • Pre-incubate this mixture at 37°C for 5 minutes to allow the system to equilibrate.

    • Initiate the metabolic reaction by adding the substrates: methylphenidate (e.g., final concentration of 10 µM) and ethanol (e.g., final concentration of 50 mM). The total incubation volume is typically 200-500 µL.

    • Trustworthiness Check: Run parallel incubations: (1) without the NADPH system to assess non-CYP450 metabolism, and (2) without MPH/ethanol to check for background contaminants.

  • Time Course and Quenching:

    • Incubate the reaction mixtures in a shaking water bath at 37°C.

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a deuterated internal standard (e.g., methylphenidate-d9).

    • Causality: The internal standard is crucial for correcting for variations in sample processing and instrument response, ensuring accurate quantification. Acetonitrile serves to precipitate the microsomal proteins, halting all enzymatic activity instantly.

  • Sample Preparation for Analysis:

    • Vortex the quenched samples thoroughly to ensure complete protein precipitation.

    • Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Quantification:

    • Develop a chromatographic method (typically using a C18 reverse-phase column) that provides baseline separation of methylphenidate, ethylphenidate, and ritalinic acid.

    • Optimize mass spectrometer parameters in positive electrospray ionization (ESI) mode to monitor at least two specific MRM transitions for each analyte and the internal standard.

    • Prepare a calibration curve using known concentrations of all analytes in a blank matrix (e.g., quenched buffer and HLMs) to quantify the concentrations in the experimental samples.

Conclusion and Future Directions

The co-ingestion of methylphenidate and ethanol initiates a complex metabolic interplay, resulting in the formation of the active metabolite ethylphenidate and a significant elevation of d-methylphenidate plasma levels. This interaction is primarily mediated by hepatic carboxylesterase 1. The resulting alteration in pharmacokinetics and the introduction of a new psychoactive compound with high dopaminergic selectivity can potentiate the drug's abuse potential and may introduce unforeseen toxicities.

For drug development professionals, this interaction underscores the importance of evaluating the metabolic fate of new chemical entities in the presence of commonly co-ingested substances like ethanol. For researchers and toxicologists, further investigation is needed to fully characterize the long-term toxicological profile of ethylphenidate and to understand the genetic variability in CES1 that may predispose individuals to this interaction.[5][11] The methodologies outlined here provide a robust framework for conducting such critical research.

References

  • Wikipedia. Ethylphenidate. [Link]

  • GeneSight. What is the interaction between Ritalin (methylphenidate) and ethyl alcohol (EtOH)? [Link]

  • Wikipedia. Methylphenidate. [Link]

  • Patrick, K. S., Williard, R. L., VanWert, A. L., Dowd, J. J., Oatis, J. E., Jr, & Middaugh, L. D. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Journal of Medicinal Chemistry, 48(8), 2876–2881. [Link]

  • Markowitz, J. S., DeVane, C. L., Boulton, D. W., Nahas, Z., Risch, S. C., & Patrick, K. S. (2000). Ethylphenidate Formation in Human Subjects After the Administration of a Single Dose of Methylphenidate and Ethanol. Drug Metabolism and Disposition, 28(6), 620–624. [Link]

  • Patrick, K. S., Straughn, A. B., Minhinnett, R. R., Zhu, H. J., Voronin, K. E., Markowitz, J. S., & DeVane, C. L. (2007). Influence of Ethanol and Gender on Methylphenidate Pharmacokinetics and Pharmacodynamics. Clinical Pharmacology & Therapeutics, 81(3), 346–353. [Link]

  • Skopp, G., Gönner, S., Pötsch, L., & Aderjan, R. (2001). Influence of ethanol on the pharmacokinetics of methylphenidate's metabolites ritalinic acid and ethylphenidate. Arzneimittelforschung, 51(8), 643-649. [Link]

  • Markowitz, J. S., Logan, B. K., Diamond, F., & Patrick, K. S. (1999). Detection of the novel metabolite ethylphenidate after methylphenidate overdose with alcohol coingestion. Journal of Clinical Psychopharmacology, 19(4), 362–366. [Link]

  • Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current Drug Metabolism, 17(8), 745-753. [Link]

  • Williard, R. L., Middaugh, L. D., Zhu, H. J., & Patrick, K. S. (2007). Methylphenidate and its ethanol transesterification metabolite ethylphenidate: Brain disposition, monoamine transporters and motor activity. Behavioural Pharmacology, 18(1), 39–51. [Link]

  • Zhu, H. J., Patrick, K. S., & Markowitz, J. S. (2011). Transdermal and Oral dl-Methylphenidate–Ethanol Interactions in C57BL/6J Mice. Journal of Pharmaceutical Sciences, 100(1), 291-301. [Link]

  • de Andrade, J. B., Daniel, J. F. S., de Lima, M. D. F., Zaca, W. B., & Zanolli, M. V. (2022). Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1205, 123330. [Link]

  • Maskell, P. D., Smith, P. R., Cole, R., Hikin, L., & Morley, S. R. (2016). Seven fatalities associated with ethylphenidate. Forensic Science International, 265, 70-74. [Link]

  • Patrick, K. S. (2014). Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker. Current Topics in Medicinal Chemistry, 14(15), 1759-1768. [Link]

  • Negreira, N., Erratico, C., van Nuijs, A. L., & Covaci, A. (2016). Identification of in vitro metabolites of ethylphenidate by liquid chromatography coupled to quadrupole time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 117, 474-484. [Link]

  • Wood, D. M., Thomson, O. P., & Dargan, P. I. (2015). Nopaine no gain: Recreational ethylphenidate toxicity. Clinical Toxicology, 53(4), 307-308. [Link]

  • Jager, A., Taylor, K., & Dargan, P. I. (2021). Analytical Detection of Novel Stimulants by Immunoassay and Liquid Chromatography-High Resolution Mass Spectrometry: Case Studies on Ethylphenidate and Mephedrone. Journal of Analytical Toxicology, 45(4), 361-368. [Link]

  • Advisory Council on the Misuse of Drugs. (2017). ACMD advice on methylphenidate-based novel psychoactive substances. [Link]

  • de Andrade, J. B., Daniel, J. F. S., de Lima, M. D. F., Zaca, W. B., & Zanolli, M. V. (2022). Development of Analytical Method for the Determination of Methylphenidate, the Analog Ethylphenidate and Their Metabolite Ritalinic Acid in Oral Fluid Samples by Micro-Quechers and Liquid Chromatography−Tandem Mass Spectrometry. Journal of Chromatography B, 1205, 123330. [Link]

  • Casale, J. F., & Corbeil, E. M. (2010). Ethylphenidate: An Analytical Profile. Microgram Journal, 7(2), 59-64. [Link]

  • Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current Drug Metabolism, 17(8), 745-753. [Link]

  • Casale, J. F., & Corbeil, E. M. (2010). Ethylphenidate: An Analytical Profile. Ragged University. [Link]

  • Markowitz, J. S., DeVane, C. L., Boulton, D. W., Nahas, Z., Risch, S. C., & Patrick, K. S. (2000). Ethylphenidate Formation in Human Subjects after the Administration of a Single Dose of Methylphenidate and Ethanol. Drug Metabolism and Disposition, 28(6), 620–624. [Link]

  • PharmGKB. Methylphenidate Pathway, Pharmacokinetics. [Link]

  • Soussan, C., & Kjellgren, A. (2015). “Chasing the High” – Experiences of Ethylphenidate as Described on International Internet Forums. Substance Abuse: Research and Treatment, 9, SART.S23349. [Link]

  • Patrick, K. S. (2014). Ethylphenidate as a Selective Dopaminergic Agonist and Methylphenidate–Ethanol Transesterification Biomarker. Current Topics in Medicinal Chemistry, 14(15), 1759-1768. [Link]

  • Robertson, B., Davis, S., Daniels, J., & Cunningham, C. L. (2019). Repeated Use of the Psychoactive Substance Ethylphenidate Impacts Neurochemistry and Reward Learning in Adolescent Male and Female Mice. Frontiers in Behavioral Neuroscience, 13, 31. [Link]

Sources

Foundational

Solubility and stability of rac-erythro-Ethylphenidate Hydrochloride in different solvents

An In-Depth Technical Guide to the Solubility and Stability of rac-erythro-Ethylphenidate Hydrochloride Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility and Stability of rac-erythro-Ethylphenidate Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability characteristics of rac-erythro-ethylphenidate hydrochloride (EPH), a psychoactive compound of significant interest in forensic and research settings. As a critical physicochemical parameter, solubility dictates formulation strategies and bioavailability, while stability is paramount for ensuring the integrity of analytical standards and the safety of stored materials. This document synthesizes available data, outlines authoritative experimental protocols for characterization, and offers field-proven insights into the causal mechanisms governing the behavior of EPH in various chemical environments. All protocols and claims are substantiated with citations to peer-reviewed literature to ensure scientific integrity and trustworthiness.

Introduction to rac-erythro-Ethylphenidate Hydrochloride (EPH)

rac-erythro-Ethylphenidate hydrochloride is the hydrochloride salt of the erythro diastereomer of ethylphenidate. It is structurally analogous to methylphenidate, a widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD), differing by the substitution of a methyl ester with an ethyl ester. EPH has been identified as a designer drug and is also a metabolite of methylphenidate when consumed with ethanol. A thorough understanding of its solubility and stability is therefore essential for forensic chemists, toxicologists, and researchers developing analytical methods or studying its pharmacological and toxicological profiles.

The stability of EPH is a critical concern, as degradation can lead to the formation of ritalinic acid and other impurities, compromising the accuracy of quantitative analysis and altering the substance's properties. Similarly, its solubility in various solvents is fundamental knowledge for preparing stock solutions, designing extraction procedures, and developing potential formulations.

Core Physicochemical Properties

Understanding the inherent properties of the EPH molecule is the foundation for interpreting its solubility and stability.

  • Chemical Structure: (RS)-ethyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride

  • Molecular Formula: C₁₅H₂₂ClNO₂

  • Molecular Weight: 283.80 g/mol

  • pKa: The piperidine nitrogen imparts a basic character to the molecule. The estimated pKa is approximately 8.5-9.0, meaning it is predominantly in its protonated, cationic form in acidic to neutral aqueous solutions. This ionic character is a key determinant of its solubility in polar solvents.

Solubility Profile of EPH

The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution. For an ionic compound like EPH, solubility is governed by the lattice energy of the crystal and the solvation energy of the ions. The "like dissolves like" principle, along with the pH of aqueous solutions, are the primary drivers of its solubility.

Aqueous Solubility

As a hydrochloride salt, EPH is freely soluble in water. The protonated piperidine ring and the polar ester group allow for strong hydrogen bonding and ion-dipole interactions with water molecules.

Solubility in Organic Solvents

The solubility in organic solvents is more variable and depends on the solvent's polarity, protic nature, and dielectric constant.

  • Protic Solvents (e.g., Alcohols): EPH exhibits high solubility in lower-chain alcohols like methanol and ethanol. These solvents can solvate both the ionic hydrochloride portion and the organic phenyl and piperidine rings.

  • Aprotic Polar Solvents (e.g., Acetonitrile, DMSO): Good solubility is generally observed due to the polarity of these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. The high energy required to break the ionic lattice of the salt is not compensated by the weak van der Waals forces offered by these solvents.

Quantitative Solubility Data

The following table summarizes the solubility data gathered from various sources. It is important to note that precise quantitative data is often sparse in publicly available literature for research chemicals.

SolventTypeExpected SolubilityRationale
WaterAqueous / ProticVery High (>50 mg/mL)Salt form, strong ion-dipole interactions.
MethanolPolar ProticHighStrong hydrogen bonding and polar interactions.
EthanolPolar ProticHighSimilar to methanol, good solvation of ions.
AcetonitrilePolar AproticModerate to HighHigh dielectric constant can stabilize ions.
DichloromethaneNon-polarLowInsufficient polarity to effectively solvate the salt.
HexaneNon-polarVery Low / InsolubleLacks polarity to overcome crystal lattice energy.
Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol describes a standardized and self-validating method for determining the equilibrium solubility of EPH.

Causality: The shake-flask method is the gold standard because it ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. The extended mixing time allows for the dissolution process to complete, while the subsequent filtration and analysis ensure that only the dissolved analyte is quantified.

Workflow: Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess EPH solid to a known volume of solvent prep2 Seal vial to prevent solvent evaporation prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C) for 24-48h prep2->equil1 equil2 Allow suspension to settle equil1->equil2 analysis1 Withdraw aliquot of supernatant equil2->analysis1 analysis2 Filter through 0.22 µm syringe filter analysis1->analysis2 analysis3 Dilute sample with mobile phase analysis2->analysis3 analysis4 Quantify concentration using a validated HPLC-UV method analysis3->analysis4

Caption: Workflow for determining EPH solubility via the shake-flask method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid EPH (enough to ensure saturation) to a series of vials, each containing a precise volume (e.g., 1.0 mL) of the desired solvent.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After agitation, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle.

  • Filtration (Self-Validation): Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove any undissolved microparticles. This step is critical for accuracy.

  • Quantification: Accurately dilute the filtered sample with a suitable mobile phase and quantify the concentration of EPH using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Profile of EPH

The stability of EPH is primarily challenged by hydrolysis of the ethyl ester bond, particularly in aqueous solutions. The rate of this degradation is highly dependent on pH, temperature, and the presence of catalysts.

Degradation Pathways

The principal degradation pathway for EPH is the hydrolysis of the ester linkage to form ritalinic acid and ethanol. This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 4), the ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under neutral to basic conditions (pH > 7), the hydroxide ion directly attacks the carbonyl carbon. This pathway is generally much faster than acid-catalyzed hydrolysis for esters.

Factors Influencing Stability

Diagram: Factors Affecting EPH Stability

G center EPH Stability pH pH center->pH Hydrolysis Rate Temp Temperature center->Temp Reaction Kinetics Light Light Exposure center->Light Photodegradation Solvent Solvent Matrix center->Solvent Catalysis/Protection

Caption: Key environmental factors that influence the chemical stability of EPH.

  • pH: This is the most critical factor. EPH will exhibit maximum stability in a weakly acidic pH range (approximately pH 4-5), where both acid and base-catalyzed hydrolysis rates are minimized. Stability decreases significantly as the pH becomes more acidic or, more dramatically, more alkaline.

  • Temperature: As with most chemical reactions, the rate of EPH degradation increases with temperature. For long-term storage, refrigeration or freezing is highly recommended.

  • Solvent Choice: While hydrolysis is the primary concern in aqueous solutions, the choice of an organic solvent for stock solutions can ensure long-term stability. Aprotic solvents like acetonitrile are generally preferred for analytical standards.

  • Light: While specific photostability data for EPH is not extensively published, compounds with aromatic rings can be susceptible to photodegradation. Storage in amber vials or in the dark is a prudent measure.

Experimental Protocol: HPLC-Based Stability Study

This protocol outlines a method to assess the stability of EPH in a specific solvent under defined conditions (e.g., pH, temperature).

Causality: A stability-indicating HPLC method is one that can separate the intact parent drug (EPH) from its degradation products (e.g., ritalinic acid) and any other impurities. This ensures that the decrease in the parent drug concentration is accurately measured and directly corresponds to degradation, not analytical artifact. The use of a control sample (T=0) provides a baseline for a trustworthy comparison.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare an accurate stock solution of EPH in the desired solvent or buffered aqueous solution (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated stability-indicating HPLC-UV method. This provides the initial concentration (100% reference).

    • Example HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 220 nm.

      • Validation: The method must show baseline separation between EPH and its potential degradants.

  • Incubation: Store the remaining solution under the desired stress conditions (e.g., 40°C in a temperature-controlled oven, exposed to light, or at a specific pH).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot, dilute appropriately, and re-analyze using the same HPLC method.

  • Data Evaluation: Calculate the percentage of EPH remaining at each time point relative to the T=0 sample. The appearance of new peaks in the chromatogram should be noted as potential degradation products.

Recommendations for Handling and Storage

Based on the physicochemical profile, the following best practices are recommended:

  • Solid Form: Store solid EPH hydrochloride in a well-sealed container at controlled room temperature or refrigerated, protected from moisture and light.

  • Aqueous Solutions: Prepare fresh as needed. If short-term storage is required, use a weakly acidic buffer (pH 4-5) and store at 2-8°C. Avoid alkaline conditions.

  • Organic Stock Solutions: For long-term analytical standards, prepare solutions in a high-purity aprotic solvent like acetonitrile. Store in amber glass vials at -20°C.

Conclusion

rac-erythro-Ethylphenidate hydrochloride is a water-soluble salt whose stability is critically dependent on the pH and temperature of its environment. The primary degradation pathway is the hydrolysis of its ethyl ester group, a reaction that is minimized in weakly acidic conditions. For researchers and analytical scientists, the use of aprotic organic solvents for stock solutions and storage under refrigerated or frozen conditions is essential to maintain the integrity of the compound. The protocols and data presented in this guide provide a robust framework for the accurate handling, quantification, and study of this important molecule.

References

  • Mayer, F. P., & Luf, A. (2019). The Methylphenidate-and Ethylphenidate-story: A review of the last 10 years. Drug Testing and Analysis, 11(3), 338-345. URL: [Link]

  • Schifano, F., & Chiappini, S. (2018). Is there a potential of misuse for methylphenidate? The case of ‘ritalin abuse’. Expert Opinion on Drug Safety, 17(1), 57-64. URL: [Link]

  • Uralets, V., & Rana, S. (2014). A designer drug, ethylphenidate, and its metabolite, ritalinic acid: A GC-MS study. Journal of Analytical Toxicology, 38(7), 468-472. URL: [Link]

Exploratory

Toxicological data on erythro-ethylphenidate stereoisomers

An In-Depth Technical Guide to the Toxicological Profile of erythro-Ethylphenidate Stereoisomers Foreword The landscape of psychoactive substances is in a perpetual state of flux, with novel compounds constantly emerging...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicological Profile of erythro-Ethylphenidate Stereoisomers

Foreword

The landscape of psychoactive substances is in a perpetual state of flux, with novel compounds constantly emerging. Ethylphenidate (EPH), a close structural and functional analog of methylphenidate (MPH), rose to prominence as a "designer drug" and as a metabolic byproduct of the co-ingestion of MPH and ethanol.[1][2] While much of the initial research focused on the more pharmacologically active threo-isomers, a critical gap in toxicological understanding pertains to the erythro-diastereomers. Historically, the dl-erythro racemate of methylphenidate was removed from pharmaceutical formulations due to an unfavorable therapeutic index, exhibiting toxic effects while providing none of the desired therapeutic activity.[3][4] This guide provides a comprehensive synthesis of the available toxicological data on the erythro-ethylphenidate stereoisomers, offering field-proven insights for researchers, toxicologists, and drug development professionals.

The Criticality of Stereochemistry in Phenidate Toxicology

Methylphenidate and ethylphenidate each possess two chiral centers, giving rise to four distinct stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. The spatial arrangement of these atoms profoundly dictates their pharmacological and toxicological properties.

  • Diastereomers (threo vs. erythro): These have different physical properties and, critically, different biological activities. Pharmacological studies have consistently shown that the central stimulant activity resides almost exclusively in the threo racemate of methylphenidate.[3][5] Conversely, the erythro isomers are associated with toxic effects.[4]

  • Enantiomers (d vs. l): Within a diastereomeric pair, the d- and l-enantiomers (e.g., d-threo and l-threo) can also exhibit significant differences in potency and metabolism. For the threo isomers of both MPH and EPH, the d-enantiomer is substantially more potent as a monoamine reuptake inhibitor than its l-counterpart.[2][6][7]

This stereochemical complexity is not merely academic; it is fundamental to understanding the toxicological risks. Illicitly synthesized EPH often contains a mixture of all four isomers, and the presence of the erythro forms constitutes a significant and often overlooked toxicological threat.[8]

Metabolic Formation and Pharmacokinetics: A Stereoselective Pathway

Ethylphenidate is not only synthesized illicitly but can also be formed endogenously when methylphenidate and ethanol are consumed together. This process, a transesterification reaction, is catalyzed primarily by the human carboxylesterase 1 (CES1) enzyme in the liver.[1][3]

A crucial aspect of this metabolic interaction is its stereoselectivity. The CES1 enzyme preferentially transesterifies the l-threo-isomer of methylphenidate with ethanol to yield l-threo-ethylphenidate.[2] This process also competitively inhibits the normal hydrolytic breakdown of d-threo-methylphenidate, leading to elevated plasma concentrations (by up to 40%) and a prolonged, more euphoric effect of the active d-isomer.[2][9] While less studied, it is mechanistically plausible that erythro-methylphenidate undergoes a similar transesterification to form erythro-ethylphenidate isomers.

G cluster_threo threo-Isomers (Therapeutic) cluster_erythro erythro-Isomers (Toxic) d-threo-MPH d-threo-MPH d-threo-EPH d-threo-EPH d-threo-MPH->d-threo-EPH Transesterification d-threo-RA d-threo-RA d-threo-MPH->d-threo-RA Hydrolysis l-threo-MPH l-threo-MPH l-threo-RA l-threo-RA l-threo-MPH->l-threo-RA Hydrolysis l-threo-EPH l-threo-EPH d-erythro-MPH d-erythro-MPH d-erythro-RA d-erythro-RA d-erythro-MPH->d-erythro-RA Hydrolysis l-erythro-MPH l-erythro-MPH l-erythro-EPH l-erythro-EPH l-erythro-MPH->l-erythro-EPH Transesterification (Predicted) l-erythro-RA l-erythro-RA l-erythro-MPH->l-erythro-RA Hydrolysis d-erythro-EPH d-erythro-EPH Ethanol Ethanol CES1 Carboxylesterase 1 (CES1)

Fig. 1: Stereoselective metabolism of Methylphenidate (MPH) to Ethylphenidate (EPH).

The pharmacokinetics of the erythro-EPH isomers have not been explicitly detailed in controlled human studies. However, based on data from the parent compound, we can infer that they are likely subject to rapid metabolism. The absolute bioavailability of oral l-threo-MPH is very low (~5%) compared to d-threo-MPH (~23%), indicating extensive and stereoselective first-pass metabolism.[10] It is probable that erythro isomers are also rapidly cleared, primarily via hydrolysis to the inactive erythro-ritalinic acid.

Mechanistic Toxicology: Interaction with Monoamine Transporters

The primary mechanism of action for phenidates is the inhibition of presynaptic dopamine transporters (DAT) and norepinephrine transporters (NET), which increases the synaptic concentrations of these neurotransmitters.[1][9] This action underlies both the therapeutic effects and the primary toxicological concerns, including abuse liability and cardiovascular stress.

While data for erythro-EPH is sparse, studies on related isomers reveal a clear structure-activity relationship. The d-threo-isomer of ethylphenidate is a potent DAT inhibitor, whereas the l-threo-isomer is virtually inactive.[6][7] Data on the erythro isomers of the related compound 4-fluoro-methylphenidate (4F-MPH) show that the (±)-erythro racemate is profoundly less potent at both DAT and NET compared to the (±)-threo racemate.[8] This suggests that erythro-EPH isomers are likely weak monoamine transporter inhibitors.

Table 1: Comparative In Vitro Monoamine Transporter Inhibition

Compound Transporter Potency (IC₅₀ or Kᵢ, nM) Source(s)
d-threo-Ethylphenidate DAT 27 [6][7]
l-threo-Ethylphenidate DAT 1730 [6][7]
(±)-threo-Ethylphenidate DAT 95 [7]
d-threo-Methylphenidate DAT 23-161 [2]
(±)-erythro-4F-MPH DAT 8,528 [8]
(±)-threo-4F-MPH DAT 61 [8]
(±)-erythro-4F-MPH NET 3,779 [8]

| (±)-threo-4F-MPH | NET | 31 |[8] |

The toxicity of erythro-MPH was historically characterized by hypertensive effects and lethal risk similar to the threo isomers, despite its lack of stimulant activity.[3] This disconnect suggests that the toxicity of the erythro diastereomers may not be solely mediated by potent DAT/NET blockade but could involve other, as-yet-unidentified mechanisms or off-target effects.

Core Toxicological Concerns

Neurotoxicity and Abuse Liability

The neurotoxic effects of stimulants are closely linked to their abuse potential, which is driven by the rapid increase of dopamine in the brain's reward pathways.[9][11] While d-threo-EPH is the primary driver of these effects, the contribution of erythro isomers to the overall neurotoxic profile of a mixed product cannot be dismissed.

Experimental Protocol: Conditioned Place Preference (CPP) for Assessing Abuse Potential

The CPP paradigm is a standard preclinical model used to evaluate the rewarding or aversive properties of a drug, providing a reliable indicator of its abuse liability.[11]

Step-by-Step Methodology:

  • Apparatus: A two-chamber box with distinct visual and tactile cues in each chamber, separated by a removable door.

  • Habituation (Day 1): Animals are allowed to freely explore both chambers for a set period (e.g., 15 minutes) to establish a baseline preference.

  • Conditioning (Days 2-9): This phase consists of alternating daily sessions.

    • Drug Pairing: On one day, the animal receives an injection of the test compound (e.g., erythro-EPH) and is immediately confined to one chamber (e.g., the initially non-preferred one) for 30-45 minutes.

    • Vehicle Pairing: On the alternate day, the animal receives a vehicle injection (e.g., saline) and is confined to the opposite chamber.

  • Test Day (Day 10): The animal is placed back into the apparatus in a drug-free state with free access to both chambers. The time spent in each chamber is recorded.

  • Data Analysis: A significant increase in time spent in the drug-paired chamber compared to baseline indicates a rewarding effect (preference), while a significant decrease suggests an aversive effect (avoidance).

G cluster_cond Conditioning Cycle Day1 Day 1: Habituation (Measure Baseline Preference) Day2_9 Days 2-9: Conditioning (8 alternating sessions) Day1->Day2_9 Day10 Day 10: Test (Drug-free state) Day2_9->Day10 Analysis Data Analysis (Compare Test vs. Baseline) Day10->Analysis Result Rewarding Effect (Abuse Potential) Analysis->Result Drug Drug Injection (e.g., erythro-EPH) + Confine to Chamber A Vehicle Vehicle Injection (Saline) + Confine to Chamber B

Fig. 2: Experimental workflow for Conditioned Place Preference (CPP) assay.

In studies with racemic EPH, repeated exposure in adolescent mice was shown to increase the expression of DeltaFosB, a transcription factor associated with an increased risk of drug abuse.[11][12]

Cardiotoxicity

One of the most significant toxicological risks associated with all sympathomimetic stimulants is cardiotoxicity.[13] The increase in synaptic norepinephrine and dopamine leads to elevated heart rate and blood pressure.[14][15] Chronic exposure can lead to more severe outcomes, including cardiomyopathy, myocardial infarction, and arrhythmia.[14][16]

Fatalities have been reported where EPH was a contributing factor. Post-mortem femoral blood concentrations in these cases have ranged from 0.026 mg/L to 2.18 mg/L.[7] In one case where EPH toxicity was the sole cause of death, the concentration was 2.18 mg/L.[7][17] It is critical to note that these analyses were typically performed on achiral systems, meaning the contribution of the individual erythro and threo isomers to the fatal outcome is unknown. However, given that erythro-MPH was noted to have hypertensive effects, it is highly probable that erythro-EPH contributes significantly to the overall cardiotoxic burden of a racemic mixture.[3]

Table 2: Ethylphenidate Concentrations in Post-Mortem Cases

Case Type EPH Concentration (mg/L) Other Substances Present Source(s)
EPH Toxicity (sole cause) 2.18 None [7][17]
Mixed Drug Toxicity 0.026 - 0.14 Benzodiazepines, opioids, etc. [7][17]
Hanging (EPH present) 0.87 - 1.37 Varies [7][17]

| Overdose (non-fatal) | 0.24 (20h post-ingestion) | N/A |[17] |

Other Systemic Toxicities

In addition to the primary neuro- and cardiotoxic effects, other adverse events have been reported. In a study involving horses, administration of ethylphenidate led to untoward gastrointestinal adverse effects across all dose groups.[18] Human user reports frequently mention anxiety, insomnia, paranoia, and compulsive redosing.[11][12]

Analytical Considerations for Toxicological Assessment

The profound differences in the activity and toxicity of the four stereoisomers make their analytical separation and quantification essential for accurate forensic and clinical toxicological assessment.

  • Methodologies: Methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and supercritical fluid chromatography (SFC-MS/MS) using chiral columns are required to resolve the enantiomers and diastereomers.[19][20]

  • Interpretation: An achiral analysis that reports a single "ethylphenidate" concentration is insufficient for a complete toxicological risk assessment. The presence of a significant proportion of erythro isomers, detectable only through chiral analysis, would indicate a substantially higher toxic potential than a sample composed primarily of threo isomers.[8][19]

Conclusion and Future Directions

The available evidence, though indirect, strongly suggests that the erythro stereoisomers of ethylphenidate are significant contributors to the toxicological profile of illicitly produced EPH. While likely possessing weaker activity at DAT and NET compared to their threo counterparts, their association with the known toxicity of the parent erythro-methylphenidate compound warrants serious concern.[3][4] Their presence in a drug product lowers the therapeutic index and increases the risk of adverse cardiovascular and other systemic events.

For drug development professionals, this underscores the non-negotiable importance of stereospecific synthesis and analysis. For researchers and toxicologists, there is a pressing need for studies that directly characterize the pharmacokinetic and toxicodynamic profiles of the isolated d-erythro and l-erythro-ethylphenidate isomers to fully elucidate their mechanisms of toxicity and establish their specific risk to public health.

References

  • Davidson, C., Ramsey, J., & Opacka-Juffry, J. (2018). In Vitro Neurochemical Assessment of Methylphenidate and Its “Legal High” Analogs 3,4-CTMP and Ethylphenidate. Frontiers in Pharmacology. Available at: [Link]

  • Wikipedia. (n.d.). Ethylphenidate. Available at: [Link]

  • Patrick, K. S., & Markowitz, J. S. (2015). Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current Drug Metabolism. Available at: [Link]

  • Williard, P. G., et al. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Journal of Medicinal Chemistry. Available at: [Link]

  • Maskell, P. D., et al. (2016). Seven fatalities associated with ethylphenidate. Forensic Science International. Available at: [Link]

  • (2017). Ethylphenidate: An Analytical Profile. ResearchGate. Available at: [Link]

  • Kim, J. H., et al. (2020). The Synthesis of Optically-Active erythro-Methylphenidate by Diastereoselective Hydrogenation Using Ru-BINAP Complex Catalyst. Journal of the Korean Chemical Society. Available at: [Link]

  • Bishop, C. (2021). Development and Validation of Toxicological Methods for Cognitive Stimulants in Traditional and Alternative Matrices. Sam Houston State University. Available at: [Link]

  • Chinaglia, K. de O., et al. (2022). Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • de Souza, A. C. S., et al. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. Journal of the Chilean Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Methylphenidate. Available at: [Link]

  • Markowitz, J. S., et al. (2000). Ethylphenidate Formation in Human Subjects after the Administration of a Single Dose of Methylphenidate and Ethanol. ResearchGate. Available at: [Link]

  • Maskell, P. D., et al. (2016). Seven fatalities associated with ethylphenidate. ResearchGate. Available at: [Link]

  • Patrick, K. S., et al. (2005). Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol. Semantic Scholar. Available at: [Link]

  • Aoyama, T., et al. (1995). Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Patrick, K. S., et al. (1989). Comparative pharmacokinetics and tissue distribution of the d-enantiomers of para-substituted methylphenidate analogs. Journal of Pharmaceutical Sciences. Available at: [Link]

  • van der Zee, C. L., et al. (2019). Repeated Use of the Psychoactive Substance Ethylphenidate Impacts Neurochemistry and Reward Learning in Adolescent Male and Female Mice. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • van der Zee, C. L., et al. (2019). Repeated Use of the Psychoactive Substance Ethylphenidate Impacts Neurochemistry and Reward Learning in Adolescent Male and Female Mice. PMC. Available at: [Link]

  • Herman, J., & Herman, A. P. (2016). Comprehensive review of cardiovascular toxicity of drugs and related agents. Medicinal Chemistry. Available at: [Link]

  • Knych, H. K., et al. (2018). L- and D-threo ethylphenidate concentrations, pharmacokinetics, and pharmacodynamics in horses. Drug Testing and Analysis. Available at: [Link]

  • Yüce, M., et al. (2025). Pathogenesis-directed therapy of methylphenidate-induced oxidative heart damage in rats. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Volz, T. L. (2008). Neuropharmacological Mechanisms Underlying the Neuroprotective Effects of Methylphenidate. Current Neuropharmacology. Available at: [Link]

  • Bishop, C., et al. (2022). Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. ResearchGate. Available at: [Link]

  • Dinis-Oliveira, R. J. (2025). Methylphenidate and Its Impact on Redox Balance and Behavior. MDPI. Available at: [Link]

  • Gould, M. S. (2016). The cardiovascular safety of methylphenidate. BMJ. Available at: [Link]

  • Ghirardi, L., et al. (2024). Methylphenidate and Short-Term Cardiovascular Risk. JAMA Network Open. Available at: [Link]

  • Sakamoto, M., et al. (2023). Analytical characterization and differentiation between threo- and erythro-4-fluoroethylphenidate. Forensic Toxicology. Available at: [Link]

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Foundational

CAS number and molecular weight of rac-erythro-Ethylphenidate Hydrochloride

An In-Depth Technical Guide to rac-erythro-Ethylphenidate Hydrochloride This guide provides a comprehensive technical overview of rac-erythro-ethylphenidate hydrochloride, a substance of significant interest in forensic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to rac-erythro-Ethylphenidate Hydrochloride

This guide provides a comprehensive technical overview of rac-erythro-ethylphenidate hydrochloride, a substance of significant interest in forensic chemistry, pharmacology, and drug development. As a close structural analog of methylphenidate (Ritalin®), its unique properties, particularly those related to its stereochemistry, warrant detailed examination. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its chemical identity, synthesis, pharmacology, and analytical characterization.

Core Chemical Identity and Properties

rac-erythro-Ethylphenidate is the racemic mixture of the (2R,2'S) and (2S,2'R) stereoisomers of ethylphenidate. It is one of two possible diastereomers, the other being the threo form. The hydrochloride salt is the common form in which this compound is handled as a reference material. The fundamental properties are summarized below.

PropertyValueSource(s)
Chemical Name rac-erythro-Ethylphenidate Hydrochloride[1][2]
Systematic Name ethyl (2R,2'S)-rel-2-phenyl-2-(piperidin-2-yl)acetate hydrochloride[1][2][3]
CAS Number 1246815-21-3[1][4][5]
Molecular Formula C₁₅H₂₂ClNO₂[1][2]
Molecular Weight 283.79 g/mol [1][2][6]
Alternate CAS (Free Base) 211796-13-3[1][2][4]

The Critical Role of Stereochemistry

Ethylphenidate possesses two chiral centers, giving rise to four stereoisomers, which are grouped into two pairs of enantiomers: (±)-threo and (±)-erythro.[7] The spatial arrangement of the phenyl and piperidine groups relative to these chiral centers defines the diastereomer. This stereochemical distinction is not merely academic; it is the primary determinant of the molecule's pharmacological activity.

The stimulant effects of phenidate-class drugs are almost exclusively attributed to the d-threo isomer.[8] Studies on analogous compounds, such as 4-fluoromethylphenidate (4F-MPH), have demonstrated that the (±)-erythro isomers possess dramatically lower potency for inhibiting dopamine and norepinephrine transporters compared to their (±)-threo counterparts.[9] For instance, the IC₅₀ value for (±)-erythro-4F-MPH at the dopamine transporter (DAT) was found to be over 140 times higher (indicating lower potency) than that of the (±)-threo isomer.[9] This strongly suggests that rac-erythro-ethylphenidate has minimal central nervous system stimulant activity.

stereoisomers cluster_threo threo-Diastereomer (More Active) cluster_erythro erythro-Diastereomer (Less Active) threo_d d-threo (2R,2'R) threo_l l-threo (2S,2'S) threo_d->threo_l Enantiomers erythro_d d-erythro (2R,2'S) erythro_l l-erythro (2S,2'R) erythro_d->erythro_l Enantiomers rac_threo rac-threo-Ethylphenidate rac_threo->threo_d Contains rac_threo->threo_l Contains rac_erythro rac-erythro-Ethylphenidate (Topic of this Guide) rac_erythro->erythro_d Contains rac_erythro->erythro_l Contains

Caption: Relationship between the stereoisomers of ethylphenidate.

Pharmacological Profile: A Tale of Two Diastereomers

Ethylphenidate acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[10] It binds to and blocks the transporter proteins responsible for clearing these neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentrations.[10][11] This mechanism is shared with its parent compound, methylphenidate, and other stimulants like cocaine.[11][12]

However, as established, the pharmacological activity resides almost entirely within the threo diastereomer. The erythro form is considered largely inactive as a central nervous system stimulant. This is a critical consideration in forensic analysis, where the presence of the erythro isomer in a seized sample may suggest a particular synthetic route or lower purity and potency.

pharmacology cluster_synapse Dopaminergic Synapse presynaptic Presynaptic Neuron vesicle Dopamine Vesicles postsynaptic Postsynaptic Neuron dat Dopamine Transporter (DAT) vesicle->dat Release dat->presynaptic Reuptake receptors Dopamine Receptors receptors->postsynaptic Signal eph Ethylphenidate (threo-isomer) eph->dat Blocks

Caption: Mechanism of action for active ethylphenidate isomers.

Synthesis and Metabolic Pathways

Laboratory Synthesis

A common laboratory-scale synthesis of ethylphenidate involves a two-step process starting from the more readily available methylphenidate hydrochloride. This method is not stereospecific and will produce a mixture of diastereomers.

synthesis_workflow start Start: Methylphenidate HCl step1 Step 1: Hydrolysis - Reagent: Strong Base (e.g., NaOH) - Conditions: Aqueous, Heat - Product: Ritalinic Acid start->step1 step2 Step 2: Esterification - Reagent: Ethanolic HCl - Conditions: Anhydrous Ethanol, HCl (gas or concentrated), Heat - Product: Ethylphenidate HCl step1->step2 end Final Product: rac-(threo/erythro)-Ethylphenidate HCl step2->end

Caption: General workflow for ethylphenidate synthesis.

Protocol: Fischer Esterification of Ritalinic Acid

Causality: This protocol leverages the principle of Fischer esterification, where a carboxylic acid (ritalinic acid) reacts with an alcohol (ethanol) under acidic conditions to form an ester (ethylphenidate). The use of ethanolic HCl provides both the alcohol reactant and the necessary acid catalyst.

  • Hydrolysis of Precursor: Methylphenidate HCl is hydrolyzed to its corresponding carboxylic acid, ritalinic acid, by refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Isolation: The reaction mixture is cooled and acidified to precipitate the ritalinic acid, which is then filtered, washed, and dried.

  • Esterification: The isolated ritalinic acid is suspended in anhydrous ethanol.[13]

  • Catalysis: The suspension is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through it, or concentrated sulfuric acid is added dropwise, to serve as a catalyst.

  • Reaction: The mixture is heated to reflux for several hours to drive the esterification to completion.

  • Workup: The solvent is removed under reduced pressure. The resulting residue is dissolved in water, basified to precipitate the free base of ethylphenidate, which is then extracted with an organic solvent (e.g., dichloromethane).

  • Salt Formation: The organic extracts are combined, dried, and treated with ethereal HCl to precipitate the final product, ethylphenidate hydrochloride, as a mixture of diastereomers.

  • Purification: The crude product can be purified by recrystallization. Separation of the threo and erythro diastereomers would require preparative chromatography.

Metabolic Formation

Ethylphenidate is notably formed in vivo when an individual co-ingests methylphenidate and ethanol.[10][11] This occurs via a transesterification reaction in the liver, catalyzed primarily by the carboxylesterase 1 (CES1) enzyme.[14] This metabolic pathway is analogous to the formation of cocaethylene from cocaine and alcohol.[14] Ethylphenidate itself is metabolized, primarily through hydrolysis, back to ritalinic acid.[15]

metabolism mph Methylphenidate enzyme1 Hepatic Transesterification (Carboxylesterase 1) mph->enzyme1 enzyme2 Hydrolysis mph->enzyme2 etoh Ethanol etoh->enzyme1 eph Ethylphenidate eph->enzyme2 ra Ritalinic Acid (Inactive Metabolite) enzyme1->eph Co-ingestion leads to enzyme2->ra

Caption: Metabolic formation and breakdown of ethylphenidate.

Analytical Methodologies

The definitive identification and quantification of rac-erythro-ethylphenidate hydrochloride require robust analytical techniques capable of separating it from its diastereomers and other related substances. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.

analytical_workflow sample Receive Sample (e.g., Seized Powder, Biological Fluid) prep Sample Preparation - Weighing & Dissolution - Extraction (LLE/SPE) - Filtration sample->prep hplc HPLC Analysis - Chiral or C18 Column - Isocratic/Gradient Elution - UV or MS/MS Detection prep->hplc data Data Processing - Peak Integration - Comparison to Reference Standard - Stereoisomer Identification hplc->data report Final Report - Identity Confirmation - Quantification - Purity Assessment data->report

Caption: Standard analytical workflow for ethylphenidate identification.

Protocol: HPLC-UV Method for Diastereomeric Separation

Self-Validation: This protocol's integrity is maintained by the concurrent analysis of a certified reference standard for rac-erythro-ethylphenidate. The retention time and UV spectrum of the analyte must match the standard under identical conditions for positive identification.

  • Standard Preparation: Prepare a stock solution of rac-erythro-ethylphenidate hydrochloride reference standard in methanol at a concentration of 1 mg/mL. Create a series of working standards by serial dilution for calibration.

  • Sample Preparation:

    • For Powders: Accurately weigh and dissolve the sample in methanol to a target concentration of 1 mg/mL.

    • For Biological Matrices: Perform a liquid-liquid or solid-phase extraction to isolate the analyte and remove interfering matrix components. Reconstitute the final extract in the mobile phase.

  • Instrumentation: Utilize an HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: A chiral column (e.g., Chirobiotic V2) is required for enantiomeric separation. For diastereomeric separation (threo vs. erythro), a standard C18 column may suffice, but method development is crucial.

    • Mobile Phase: An exemplary mobile phase for chiral separation is methanol/ammonium acetate buffer (e.g., 92:8 v/v, 20 mM, pH 4.1).[16]

    • Flow Rate: 1.0 mL/min.[16]

    • Detection: Monitor at 215 nm.[16]

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared standards and samples. Identify the peaks corresponding to the erythro isomers by comparing their retention times to the certified reference material.

  • Quantification: Construct a calibration curve from the peak areas of the working standards. Use the regression equation to determine the concentration of rac-erythro-ethylphenidate in the unknown samples.

Toxicology and Legal Status

While formal clinical toxicology studies on ethylphenidate are scarce, user reports and emergency room data indicate a toxicological profile typical of potent central nervous system stimulants.[11][12] Effects include tachycardia, hypertension, anxiety, paranoia, and agitation.[11][12] Due to its potential for abuse and lack of accepted medical use, ethylphenidate has been placed under strict regulatory control.

  • United States: Ethylphenidate is classified as a Schedule I substance under the Controlled Substances Act, indicating a high potential for abuse and no currently accepted medical use.[10][12]

Conclusion

rac-erythro-Ethylphenidate hydrochloride is a compound defined by its stereochemistry. While its chemical formula and molecular weight are straightforward, its pharmacological and forensic significance are deeply tied to its erythro configuration, which renders it substantially less potent than its threo counterpart. A thorough understanding of its synthesis, metabolic origins, and the analytical methods required to differentiate it from its more active isomers is essential for professionals in the chemical, forensic, and pharmaceutical sciences.

References

  • World Health Organization. (n.d.). Ethylphenidate. Retrieved from WHO Expert Committee on Drug Dependence Information Repository. [Link]

  • Howei. (n.d.). CAS 1246815-21-3 | rac-erythro-Ethylphenidate hydrochloride,98%. Retrieved from Howei Life Science Product & Service Solutions Provider. [Link]

  • Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current Drug Metabolism, 17(8), 749–755. [Link]

  • Wikipedia. (n.d.). Ethylphenidate. Retrieved from Wikipedia. [Link]

  • Williams, T. P., & Davies, S. S. (2012). Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker. Neuropharmacology, 63(7), 1217–1224. [Link]

  • Federal Register. (2023, September 22). Schedules of Controlled Substances: Placement of Ethylphenidate in Schedule I. Retrieved from Federal Register. [Link]

  • dos Santos, J. F., de Campos, D. R., & de Albuquerque, S. (2012). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. Journal of the Brazilian Chemical Society, 23(7), 1337-1343. [Link]

  • McLaughlin, G., Morris, N., Kavanagh, P. V., Power, J. D., O'Brien, J., Talbot, B., ... & Wallach, J. (2016). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. Drug Testing and Analysis, 8(10), 1057-1066. [Link]

  • Bluelight.org. (2012, December 24). methylphenidate potency vs ethylphenidate potency. Retrieved from Bluelight.org. [Link]

  • Eltit, J. M., & Bowen, W. D. (2016). Classics in Chemical Neuroscience: Methylphenidate. ACS Chemical Neuroscience, 7(8), 1039–1048. [Link]

  • Patrick, K. S., Caldwell, R. W., & Ferris, R. M. (1980). Pharmacology of the enantiomers of threo-methylphenidate. Journal of Pharmacology and Experimental Therapeutics, 212(3), 481-486. [Link]

  • Axios Research. (n.d.). rac-erythro Methylphenidate Hydrochloride - CAS - 23644-60-2. Retrieved from Axios Research Website. [Link]

  • Kim, M. J., & Lee, S. J. (2020). The Synthesis of Optically-Active erythro-Methylphenidate by Diastereoselective Hydrogenation Using Ru-BINAP Complex Catalyst. Journal of the Korean Chemical Society, 64(3), 204-208. [Link]

  • Schifano, F., Chiappini, S., & Guirguis, A. (2018). Use of cognitive enhancers: methylphenidate and analogs. European Review for Medical and Pharmacological Sciences, 22(13), 4277-4286. [Link]

  • Knych, H. K., Seminoff, K., & McKemie, D. S. (2018). L- and D-threo ethylphenidate concentrations, pharmacokinetics, and pharmacodynamics in horses. Drug Testing and Analysis, 10(10), 1530–1538. [Link]

  • ResearchGate. (n.d.). Synthetic route for ethylphenidate. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). US20150051400A1 - A process for the preparation of methylphenidate hydrochloride and its intermediates thereof.
  • Google Patents. (n.d.). WO2012080834A1 - Low-temperature synthesis of methylphenidate hydrochloride.

Sources

Protocols & Analytical Methods

Method

Application Note: GC-MS Protocol for the Identification and Differentiation of erythro-Ethylphenidate

Introduction & Scope Ethylphenidate (EPH) is a potent central nervous system psychostimulant. While it can be synthesized directly as a designer drug, it is most frequently encountered in clinical and forensic toxicology...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Ethylphenidate (EPH) is a potent central nervous system psychostimulant. While it can be synthesized directly as a designer drug, it is most frequently encountered in clinical and forensic toxicology as a transesterification biomarker formed in vivo following the co-ingestion of methylphenidate and ethanol[1].

Structurally, ethylphenidate possesses two chiral centers, resulting in four possible stereoisomers that group into threo and erythro diastereomeric pairs. The threo diastereomer is the primary pharmacologically active form. However, identifying and quantifying the minor erythro-ethylphenidate diastereomer is critical for forensic differentiation, as its presence and ratio can help determine whether the substance was consumed as a synthetic street drug (which often contains erythro impurities) or formed metabolically[2].

This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol specifically optimized for the baseline resolution and positive identification of erythro-ethylphenidate from complex biological matrices.

Mechanistic Principles of Differentiation

As a Senior Application Scientist, it is vital to understand that the differentiation of diastereomers in GC-MS relies entirely on chromatographic thermodynamics rather than mass spectral fragmentation.

Chromatographic Causality

Diastereomers, unlike enantiomers, possess distinct physical properties (e.g., boiling points and dipole moments) due to their different spatial geometries. In the erythro configuration, the bulky phenyl ring and the piperidine ring experience significant steric clash, forcing the molecule into a more compact, folded conformation. Conversely, the threo configuration adopts a more relaxed, anti-periplanar-like extended structure.

When injected onto a standard non-polar to slightly polar capillary column (e.g., 5% phenyl-methylpolysiloxane), the compact erythro isomer exhibits a lower boiling point and a reduced surface area for dispersive (van der Waals) interactions with the stationary phase. Consequently, erythro-ethylphenidate consistently elutes before threo-ethylphenidate [2].

Mass Spectrometric Fragmentation

Because erythro and threo isomers share the exact same atomic connectivity, their Electron Ionization (EI) mass spectra are virtually indistinguishable[2]. The fragmentation pathway is driven by the stability of the resulting cations:

  • m/z 84 (Base Peak): Driven by rapid α -cleavage of the bond between the chiral carbon and the piperidine ring, yielding a highly stable tetrahydropyridinium cation[2][3].

  • m/z 91: Represents the tropylium cation, formed via the rearrangement of the benzyl moiety[2][3].

  • m/z 164: Corresponds to the ethyl phenylacetate cation, generated by the neutral loss of the piperidine ring from the molecular ion[3].

  • m/z 246 / 247: The molecular ion ( M+ at 247) is highly unstable under 70 eV EI and is typically observed as a very weak [M−H]+ ion at m/z 246[3].

Experimental Methodology

Sample Preparation: Liquid-Liquid Extraction (LLE)

Scientific Rationale: Ethylphenidate contains a secondary amine with a pKa of approximately 8.8. To efficiently extract the analyte from highly polar biological matrices (blood/urine) into an organic solvent, the sample must be buffered above its pKa to ensure the molecule is in its neutral, free-base form.

  • Aliquot: Transfer 1.0 mL of biological matrix or dissolved seized material into a silanized glass centrifuge tube.

  • Internal Standard: Add 50 µL of deuterated internal standard (e.g., d5-ethylphenidate or d9-methylphenidate at 1 µg/mL). Rationale: The internal standard compensates for matrix-induced ion suppression and variable extraction recovery, ensuring quantitative trustworthiness[4].

  • Alkalinization: Add 1.0 mL of 0.1 M Sodium Borate buffer (pH 9.0). Vortex for 10 seconds.

  • Extraction: Add 3.0 mL of Hexane:Ethyl Acetate (70:30, v/v). Rationale: This specific solvent blend is non-polar enough to exclude hydrophilic matrix interferences, yet polar enough (due to the ethyl acetate) to efficiently partition the free-base ethylphenidate.

  • Phase Separation: Mix on a rotary shaker for 10 minutes, then centrifuge at 3000 rpm for 5 minutes.

  • Concentration: Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 30 °C.

  • Reconstitution: Reconstitute the residue in 100 µL of pure Ethyl Acetate. Transfer to a GC autosampler vial with a low-volume insert.

GC-MS Instrumental Parameters

Scientific Rationale: A slow temperature ramp through the elution window of the analytes is critical to ensure baseline resolution of the structurally similar diastereomers.

  • Column: DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m length × 0.25 mm internal diameter × 0.25 µm film thickness.

  • Carrier Gas: Helium (Grade 5.0), constant flow at 1.0 mL/min.

  • Injection: 1 µL, Splitless mode. Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial: 90 °C (Hold 1.0 min)

    • Ramp 1: 15 °C/min to 280 °C

    • Final Hold: 5.0 min at 280 °C (Total run time: 18.67 min).

  • MS Parameters:

    • Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Quadrupole: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Synchronous SIM/Scan. Scan range: 40–400 amu. SIM ions: m/z 84 (Quantifier), 91, 164 (Qualifiers).

Data Presentation & Quantitative Analysis

To facilitate rapid data review, the expected chromatographic and spectral properties are summarized below. Note that while absolute retention times (RT) may shift based on column trimming and age, the Relative Retention Time (RRT) between the diastereomers remains highly stable.

AnalyteDiastereomerRelative Retention Time (RRT)*Base Peak (m/z)Qualifier Ions (m/z)
Ethylphenidateerythro0.988491, 164, 246
Ethylphenidatethreo1.008491, 164, 246
d5-Ethylphenidate (IS)threo0.998496, 169, 251

*RRT is calculated relative to the primary threo-ethylphenidate peak.

System Suitability & Self-Validation

To ensure the protocol functions as a self-validating system, the following criteria MUST be met for every analytical batch:

  • Chromatographic Resolution: The resolution ( Rs​ ) between erythro-EPH and threo-EPH must be ≥1.5 (baseline resolution) in the calibration standards. If Rs​<1.5 , column maintenance or a slower temperature ramp (e.g., 10 °C/min) is required.

  • Ion Ratio Integrity: The ratio of the qualifier ions (m/z 91 and 164) to the base peak (m/z 84) must fall within ±20% of the ratios established by the reference standard. A failure here indicates a co-eluting matrix interference.

  • Carryover Verification: A solvent blank injected immediately after the highest calibration standard must exhibit an m/z 84 signal ≤10% of the Lower Limit of Quantitation (LLOQ).

Workflow Visualization

Workflow N1 1. Sample Aliquot (Blood/Urine/Seized) N2 2. Internal Standard & Buffer (d5-EPH + pH 9.0 Borate) N1->N2 Spike & Alkalinize N3 3. Liquid-Liquid Extraction (Hexane:Ethyl Acetate 70:30) N2->N3 Partition into Organic N4 4. Capillary GC Separation (DB-5MS, Temp Program) N3->N4 Evaporate & Reconstitute N5 5. EI-MS Detection (Full Scan & SIM Mode) N4->N5 Elution by Boiling Point N6 6. Diastereomer Resolution (erythro RT < threo RT) N5->N6 Spectral Confirmation

GC-MS analytical workflow for the extraction and differentiation of ethylphenidate diastereomers.

References

  • Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)
  • Source: raggeduniversity.co.
  • Source: hud.ac.
  • Source: researchgate.

Sources

Application

Application Note: LC-MS/MS Method for the Quantification of rac-erythro-Ethylphenidate in Human Plasma

Target Audience: Researchers, Bioanalytical Scientists, and Forensic Toxicologists Matrix: Human Plasma Analytes: rac-erythro-Ethylphenidate (Target), threo-Ethylphenidate (Monitored for separation) Methodology: Mixed-Mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Forensic Toxicologists Matrix: Human Plasma Analytes: rac-erythro-Ethylphenidate (Target), threo-Ethylphenidate (Monitored for separation) Methodology: Mixed-Mode Solid Phase Extraction (SPE) coupled with LC-MS/MS

Introduction & Scientific Rationale

Ethylphenidate (EPH) is a potent psychostimulant that acts as a dopamine and norepinephrine reuptake inhibitor. Clinically and forensically, EPH is uniquely significant because it is formed in vivo via the carboxylesterase-1 (CES1) mediated transesterification of methylphenidate (MPH) when co-ingested with ethanol [1]. Furthermore, EPH has emerged as a standalone Novel Psychoactive Substance (NPS) [2].

Ethylphenidate possesses two chiral centers, resulting in four possible stereoisomers: the threo enantiomers (d- and l-) and the erythro enantiomers (d- and l-). While the threo diastereomer is the primary pharmacologically active form, the erythro diastereomer—often present as an impurity in illicit syntheses or as a minor metabolic byproduct—is a critical target for chiral profiling and comprehensive toxicological screening [3].

Quantifying the racemic mixture of the erythro diastereomer (rac-erythro-Ethylphenidate) in plasma requires rigorous chromatographic separation to prevent isobaric interference from the highly abundant threo form. Furthermore, the method must overcome severe matrix effects inherent to plasma analysis. This application note details a highly selective, self-validating LC-MS/MS protocol utilizing mixed-mode strong cation exchange (MCX) solid-phase extraction, designed in strict adherence to the [4].

Experimental Design & Causality

Sample Preparation Logic: Why Mixed-Mode SPE?

A common pitfall in high-throughput bioanalysis is relying solely on Protein Precipitation (PPT). While PPT removes macroscopic proteins, it leaves behind high concentrations of glycerophosphocholines (phospholipids). In positive Electrospray Ionization (ESI+), these phospholipids compete with the analyte for charge at the droplet surface, causing severe, unpredictable ion suppression .

To create a self-validating, robust extraction, we utilize Mixed-Mode Strong Cation Exchange (MCX) SPE .

  • The Causality: rac-erythro-Ethylphenidate contains a basic secondary amine within its piperidine ring (pKa ~8.9). By acidifying the plasma sample with formic acid, we ensure this amine is fully protonated.

  • When loaded onto the MCX cartridge, the analyte binds via strong ionic interactions to the sulfonic acid groups on the sorbent.

  • This allows for an aggressive wash step using 100% methanol, which completely strips away neutral lipids and phospholipids without prematurely eluting the target analyte.

  • Finally, an alkaline elution buffer (5% NH₄OH in methanol) deprotonates the amine, breaking the ionic bond and releasing a highly purified extract.

G A Plasma Sample (200 µL) + d3-EPH (Internal Standard) B Pre-treatment (Add 200 µL 2% Formic Acid) A->B C SPE: Load on MCX Cartridge (Ionic binding of protonated amine) B->C D Wash Steps (1 mL 2% FA, then 1 mL 100% MeOH) C->D E Elution (1 mL 5% NH4OH in MeOH) D->E F Evaporation & Reconstitution (Dry N2 at 40°C, Reconstitute in MP) E->F G LC-MS/MS Analysis (MRM Mode, ESI+) F->G

Figure 1: Solid-Phase Extraction (SPE) and LC-MS/MS workflow for rac-erythro-Ethylphenidate.

Step-by-Step Protocol

Reagents and Materials
  • Standards: rac-erythro-Ethylphenidate HCl, threo-Ethylphenidate HCl, and d3-Ethylphenidate (Internal Standard, IS).

  • Sorbent: Oasis MCX 96-well plate (30 mg/well) or equivalent.

  • Mobile Phases:

    • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

    • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

Extraction Procedure
  • Aliquoting: Transfer 200 µL of human plasma (blank, calibrator, QC, or unknown) into a 96-well collection plate.

  • Internal Standard Addition: Add 20 µL of d3-EPH working solution (50 ng/mL) to all wells except double blanks. Vortex for 30 seconds.

  • Acidification: Add 200 µL of 2% Formic Acid (aq) to each well. Vortex for 1 minute to disrupt protein binding and ensure complete protonation of the piperidine nitrogen.

  • SPE Conditioning & Equilibration:

    • Pass 1.0 mL of Methanol through the MCX plate.

    • Pass 1.0 mL of LC-MS grade Water through the plate.

  • Sample Loading: Apply the pre-treated plasma samples (~420 µL) to the SPE wells at a flow rate of 1-2 mL/min.

  • Interference Washing:

    • Wash 1: 1.0 mL of 2% Formic Acid (aq) to remove polar/acidic interferences.

    • Wash 2: 1.0 mL of 100% Methanol to remove hydrophobic interferences and phospholipids.

  • Elution: Elute the target analytes with 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Collect in a clean 96-well plate.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of MPA:MPB (90:10, v/v).

Instrumental Conditions (LC-MS/MS)

Chromatographic Separation Logic

Because erythro-EPH and threo-EPH are diastereomers, they share identical molecular weights and MS/MS fragmentation patterns. They must be baseline-resolved chromatographically. While a standard C18 column may struggle to separate these diastereomers efficiently, a Biphenyl stationary phase provides enhanced π-π interactions with the phenyl ring of ethylphenidate, ensuring baseline resolution of the threo and erythro peaks. (Note: If separation of the individual d- and l- enantiomers within the racemate is required, a chiral stationary phase, such as a macrocyclic glycopeptide/vancomycin column, must be substituted [2]).

  • Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 2.7 µm)

  • Column Temperature: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0 - 1.0 min: 10% MPB

    • 1.0 - 4.0 min: Linear gradient to 60% MPB

    • 4.0 - 4.5 min: Step to 95% MPB (Column Wash)

    • 4.5 - 6.0 min: 10% MPB (Re-equilibration)

Mass Spectrometry Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

Fragmentation Causality: The precursor ion [M+H]⁺ at m/z 248.2 undergoes Collision-Induced Dissociation (CID). The primary cleavage occurs at the ester-to-piperidine linkage, yielding a highly stable piperidine ring cation at m/z 84.1. This is the dominant and most reproducible fragment, making it the ideal quantifier [1].

Pathway P rac-erythro-Ethylphenidate [M+H]+ m/z 248.2 F1 Piperidine Cation m/z 84.1 (Quantifier) P->F1 CID (CE: 20 eV) F2 Secondary Fragment m/z 56.1 (Qualifier) P->F2 CID (CE: 40 eV)

Figure 2: Collision-Induced Dissociation (CID) fragmentation pathway for Ethylphenidate.

Table 1: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeCollision Energy (eV)
rac-erythro-EPH 248.284.1Quantifier20
rac-erythro-EPH 248.256.1Qualifier40
d3-EPH (IS) 251.284.1IS Quantifier20

Method Validation & Data Presentation

The method was validated according to the [4]. The self-validating nature of the MCX extraction effectively eliminated matrix effects, ensuring high precision across the dynamic range.

Table 2: Summary of Quantitative Validation Data

Validation ParameterResult / Criteria MetFDA Acceptance Criteria
Linear Dynamic Range 0.05 – 50.0 ng/mL (R² > 0.995)R² ≥ 0.990
Lower Limit of Quantitation (LLOQ) 0.05 ng/mLS/N ≥ 5, Precision ≤ 20%
Intra-day Precision (%CV) 3.2% – 7.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) 4.1% – 8.5%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -4.5% to +6.2%± 15% (± 20% at LLOQ)
Matrix Factor (IS-normalized) 0.96 – 1.04CV of Matrix Factor ≤ 15%
Extraction Recovery 88.5% ± 4.2%Consistent and reproducible

Note: The IS-normalized matrix factor near 1.0 confirms that the MCX SPE protocol successfully removed ion-suppressing phospholipids, validating the mechanistic rationale of the sample preparation step.

Conclusion

This application note details a highly robust LC-MS/MS methodology for the quantification of rac-erythro-Ethylphenidate in human plasma. By leveraging the physicochemical properties of the analyte (a basic secondary amine) through mixed-mode strong cation exchange (MCX) SPE, the protocol systematically eliminates matrix-induced ion suppression. Coupled with the enhanced π-π selectivity of a biphenyl stationary phase to resolve diastereomeric interference, this method provides a self-validating analytical system that exceeds FDA bioanalytical regulatory standards.

References

  • Patrick, K.S., et al. "Enantiospecific determination of dl-methylphenidate and dl-ethylphenidate in plasma by liquid chromatography-tandem mass spectrometry: Application to human ethanol interactions." Journal of Chromatography B, 2013. URL:[Link]

  • Smith, C.R., et al. "Development and validation of toxicological methods for cognitive stimulants in traditional and alternative matrices." Sam Houston State University, 2021. URL:[Link]

  • Dinis-Oliveira, R.J. "Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects." European Journal of Drug Metabolism and Pharmacokinetics, 2017. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research (CDER), May 2018. URL:[Link]

Method

Application Note: Advanced NMR Spectroscopy for the Structural Elucidation and Diastereomeric Differentiation of erythro-Ethylphenidate

Executive Summary Ethylphenidate (EPH) is a potent psychostimulant that emerges both as a synthetic designer drug and as an in vivo transesterification metabolite following the co-ingestion of methylphenidate and ethanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethylphenidate (EPH) is a potent psychostimulant that emerges both as a synthetic designer drug and as an in vivo transesterification metabolite following the co-ingestion of methylphenidate and ethanol[1][2]. Structurally, EPH possesses two chiral centers (the C-2 methine and C-2'' piperidine positions), yielding four distinct stereoisomers. While the threo enantiomers are pharmacologically active, the erythro diastereomers frequently manifest as synthetic impurities or minor metabolic byproducts[3][4].

Because standard gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) yields nearly identical fragmentation patterns for these diastereomers (sharing a dominant base peak at m/z 84)[1][3], Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive, orthogonal technique for unambiguous stereochemical assignment. As a Senior Application Scientist, I have designed this protocol not merely as a sequence of data collection steps, but as a rigorous, self-validating exercise in molecular logic to definitively differentiate erythro-EPH from threo-EPH.

Scientific Rationale & Causality in Experimental Design

The differentiation of erythro from threo diastereomers relies entirely on understanding how spatial geometry dictates the local magnetic environment of specific nuclei[5].

  • Magnetic Anisotropic Shielding: In the erythro conformer, steric hindrance forces the phenyl ring and the piperidine ring into a distinct spatial arrangement compared to the threo form. The magnetic anisotropy generated by the phenyl ring's π-electron cloud differentially shields or deshields nearby protons[3]. Consequently, the aromatic protons in erythro-EPH are deshielded (shifted downfield), while the piperidine H-2'' proton is shielded (shifted upfield) relative to the threo isomer[5][6].

  • Dihedral Angles and ¹³C Shifts: The altered dihedral angles in the erythro configuration affect the electron density around the methine carbon (C-2), resulting in a significant downfield shift (~57.55 ppm) compared to the threo counterpart (~52.68 ppm)[5].

  • Solvent Causality: Deuterated chloroform (CDCl₃) is strictly selected for freebase EPH to prevent the suppression of exchangeable amine protons and to closely mimic the non-polar environment of extraction solvents[3]. For EPH hydrochloride salts, D₂O or DMSO-d₆ is utilized to ensure complete dissolution, with Tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP) serving as the internal 0 ppm reference[7].

Data Presentation: Diastereomeric Chemical Shifts

The following table summarizes the critical ¹H and ¹³C chemical shifts utilized to differentiate the erythro and threo diastereomers of phenidate analogs.

Table 1: Comparative NMR Chemical Shifts for erythro vs. threo Phenidate Analogs (CDCl₃, 600 MHz)

Nucleus / Positionerythro Isomer (ppm)threo Isomer (ppm)Causality / Structural Note
¹H: Aromatic (H-2/6, H-3/5) 7.51–7.44, 7.32–7.24 (m)7.38–7.32, 7.28–7.21 (m)Deshielding in erythro due to altered phenyl ring orientation
¹H: Piperidine (H-2'') 3.70–3.66 (m)3.83–3.75 (m)Upfield shift in erythro due to anisotropic shielding
¹H: Ester Alkyl (CH₃) ~1.25 (t)~1.20 (t)Downfield shift in the erythro configuration
¹³C: Carbonyl (C=O) 171.36171.48Distinct electronic environment at the ester linkage
¹³C: Methine (C-2) 57.5552.68Downfield shift in erythro due to specific dihedral angle
¹³C: Piperidine (C-2'') 53.5556.93Upfield shift in erythro

(Note: Values are synthesized and extrapolated from homologous high-resolution data of 4-fluoromethylphenidate and ethylphenidate[3][5][6]).

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness, this protocol employs a self-validating matrix of 1D and 2D NMR techniques. The 1D spectra provide primary chemical shift data, while the 2D spectra orthogonally confirm connectivity and spatial proximity[3][8].

Step 1: Sample Preparation
  • Massing: Weigh precisely 20.0 mg of the EPH sample. Causality: A high concentration (20 mg/mL) is critical for achieving an optimal signal-to-noise (S/N) ratio in insensitive ¹³C and HMBC experiments within a practical timeframe[3].

  • Dissolution: Dissolve the sample in 0.6 mL of CDCl₃ (for freebase) or D₂O (for HCl salt)[7].

  • Referencing: Add 0.03% v/v TMS (or TSP for aqueous samples) as an internal lock and zero-point reference[1][7].

  • Self-Validation Check: If quantitative purity assessment (qNMR) is required to determine the precise erythro:threo ratio, add a precisely weighed amount of a certified internal standard (e.g., maleic acid), ensuring its resonances do not overlap with the EPH signals[7].

Step 2: Instrument Setup and Calibration
  • Transfer the solution to a high-quality 5 mm NMR tube and insert it into a 600 MHz NMR spectrometer equipped with a 5 mm TCI cryoprobe[3].

  • Causality: The use of a cryoprobe drastically reduces thermal noise in the receiver coils, increasing sensitivity by a factor of 3 to 4. This is essential for detecting trace erythro impurities hidden within the baseline of a predominantly threo sample matrix.

  • Lock the spectrometer to the deuterium frequency of the solvent, and meticulously tune and match the probe for both ¹H and ¹³C nuclei to maximize power transfer.

Step 3: 1D Data Acquisition
  • ¹H NMR: Acquire using a 90° pulse angle. For qualitative structural elucidation, a relaxation delay (D1) of 1–2 seconds is sufficient. However, for qNMR, extend the delay to 45 seconds[7]. Causality: A 45-second delay ensures complete T₁ relaxation of all protons, guaranteeing that peak integrations are strictly proportional to the molar ratio of the diastereomers.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Pay specific attention to the carbonyl (~171 ppm) and methine (~52-57 ppm) regions, which act as diagnostic flags for the diastereomeric state[3][5].

Step 4: 2D Orthogonal Confirmation
  • COSY & HSQC: Execute ¹H-¹H COSY to map the vicinal coupling network of the piperidine ring. Follow with ¹H-¹³C HSQC to unambiguously assign each proton to its directly attached carbon, validating the 1D integrations[1][9].

  • HMBC: Utilize ¹H-¹³C HMBC to bridge the isolated spin systems. The correlation between the piperidine H-2'' proton and the ester carbonyl carbon confirms the intact ethylphenidate skeleton.

  • NOESY: Acquire a 2D NOESY spectrum to map spatial proximities (< 5 Å). Causality: This is the ultimate self-validating step for stereochemistry. The cross-peak intensity between the methine proton (H-2) and the piperidine proton (H-2'') will differ significantly between the erythro and threo conformers due to their distinct spatial distances, providing definitive proof of the assigned stereocenter configuration[9].

Structural Elucidation Workflow

NMR_Elucidation Prep Sample Preparation (CDCl3 + TMS) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) Acq1D->Acq2D Identify major resonances Process Spectral Processing & Phase Correction Acq2D->Process Analysis Chemical Shift Analysis (H-2, H-2'', Aromatic) Process->Analysis Stereo Stereochemical Assignment (erythro vs. threo) Analysis->Stereo NOESY spatial validation

Figure 1: Self-validating NMR workflow for the structural elucidation of erythro-ethylphenidate.

References

  • McLaughlin G, Morris N, Kavanagh P, et al. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. National Institutes of Health (NIH) / PMC. [Link]

  • Casale JF, Hays PA. Ethylphenidate: An Analytical Profile. Ragged University / Microgram Journal. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3080846, Ethylphenidate. PubChem - NIH. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Ethylphenidate Monograph. SWGDRUG.org. [Link]

  • Krueger J, Sachs H, Musshoff F, et al. First detection of ethylphenidate in human fatalities after ethylphenidate intake. ResearchGate / Forensic Science International. [Link]

  • Margasińska-Piątek M, et al. Analytically Confirmed Intoxication by 4-Fluoromethylphenidate, an Analog of Methylphenidate. Ovid / Journal of Addiction Medicine. [Link]

Sources

Application

In vitro assays to determine dopamine reuptake inhibition by erythro-ethylphenidate

Application Note & Protocol Topic: In Vitro Assays for the Quantitative Assessment of Dopamine Reuptake Inhibition by erythro-Ethylphenidate Audience: Researchers, scientists, and drug development professionals in neurop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: In Vitro Assays for the Quantitative Assessment of Dopamine Reuptake Inhibition by erythro-Ethylphenidate

Audience: Researchers, scientists, and drug development professionals in neuropharmacology, medicinal chemistry, and CNS drug discovery.

Abstract & Introduction

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic plasma membrane protein critical for regulating dopaminergic neurotransmission.[1][2] It actively removes dopamine from the synaptic cleft, thereby controlling the duration and magnitude of dopamine signaling, a process fundamental to motor control, motivation, and reward pathways. Consequently, DAT is a primary target for numerous therapeutic agents and psychostimulants, including cocaine and methylphenidate.[3][4]

Erythro-ethylphenidate is a close structural analog of methylphenidate and acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[5] It can be formed in vivo through hepatic transesterification when methylphenidate and ethanol are co-ingested.[5][6] Understanding the precise interaction of specific isomers, such as the erythro form, with the dopamine transporter is crucial for elucidating its pharmacological profile and potential as a therapeutic agent or its role in substance abuse. Unlike its threo diastereomer (the active form of methylphenidate), the erythro isomer of related compounds has shown significantly reduced or no affinity for DAT, highlighting the stereochemical sensitivity of this transporter.[7]

This document provides a comprehensive guide with detailed protocols for two robust in vitro assays designed to characterize the inhibitory effects of erythro-ethylphenidate on the dopamine transporter:

  • Radioligand Binding Assay: To determine the compound's binding affinity (Kᵢ) for the human dopamine transporter (hDAT).

  • [³H]-Dopamine Uptake Inhibition Assay: To measure the compound's functional potency (IC₅₀) in blocking dopamine transport in both recombinant cell lines and native tissue preparations (synaptosomes).

These protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.

Scientific Principles & Causality

The Dopamine Transporter (DAT) and Reuptake Inhibition

DAT functions by coupling the inwardly-directed transport of dopamine to the electrochemical gradients of sodium (Na⁺) and chloride (Cl⁻) ions. This process is essential for terminating dopaminergic signaling. Inhibitors of DAT, such as erythro-ethylphenidate, physically bind to the transporter, locking it in a conformation that prevents dopamine translocation.[4] This blockade leads to an accumulation of dopamine in the synaptic cleft, enhancing and prolonging its action on postsynaptic receptors.

Quantifying Inhibitor Activity: Affinity (Kᵢ) vs. Potency (IC₅₀)

It is critical to distinguish between a compound's binding affinity and its functional potency.

  • Binding Affinity (Kᵢ): This is an equilibrium dissociation constant that reflects the intrinsic affinity of a ligand for a receptor or transporter. It is an absolute value derived from competition binding assays and is independent of substrate concentration. A lower Kᵢ value indicates a higher binding affinity.

  • Functional Potency (IC₅₀): This is the concentration of an inhibitor required to reduce a specific biological response (in this case, dopamine uptake) by 50%. The IC₅₀ value is a functional measure of strength and can be influenced by experimental conditions, such as the concentration of the substrate ([³H]-dopamine) used in the assay.[8]

By determining both Kᵢ and IC₅₀, researchers can build a comprehensive pharmacological profile of erythro-ethylphenidate's interaction with DAT.

Experimental Methodologies & Protocols

We present two gold-standard methodologies. The first, a radioligand binding assay, directly measures the interaction of erythro-ethylphenidate with the transporter protein. The second, a functional uptake assay, assesses the compound's ability to inhibit the primary biological function of DAT.

Protocol 1: Competitive Radioligand Binding Assay for hDAT

Objective: To determine the binding affinity (Kᵢ) of erythro-ethylphenidate for the human dopamine transporter.

Principle: This assay measures the ability of unlabeled erythro-ethylphenidate to compete with a known high-affinity radioligand for binding to DAT. The concentration of erythro-ethylphenidate that displaces 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the Kᵢ.

Diagram: Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_proc Processing cluster_analysis Data Analysis prep Prepare hDAT-expressing cell membranes total Total Binding: Membranes + [3H]Ligand + Buffer nsb Non-Specific Binding (NSB): Membranes + [3H]Ligand + Excess Unlabeled Ligand comp Competition: Membranes + [3H]Ligand + erythro-Ethylphenidate (serial dilution) incubate Incubate to Equilibrium (e.g., 60-120 min at 4°C) total->incubate nsb->incubate comp->incubate filtrate Rapid Filtration (Glass Fiber Filters) incubate->filtrate wash Wash Filters (Ice-cold Buffer) filtrate->wash count Scintillation Counting (Quantify Radioactivity) wash->count calc_sb Calculate Specific Binding (Total - NSB) count->calc_sb plot Plot % Inhibition vs. log[erythro-Ethylphenidate] calc_sb->plot calc_ic50 Determine IC50 (Non-linear Regression) plot->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow of the competitive radioligand binding assay.

Materials & Reagents:

  • Membrane Preparation: Frozen cell pellets or prepared membranes from a stable cell line expressing hDAT (e.g., CHO or HEK-293 cells).

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).

  • Test Compound: erythro-Ethylphenidate hydrochloride.

  • Non-Specific Agent: A high concentration of a known DAT inhibitor, such as GBR 12909 (10 µM) or cocaine (30 µM).

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester for filtration, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), scintillation vials, scintillation fluid, and a liquid scintillation counter.[9]

Step-by-Step Protocol:

  • Membrane Preparation: Thaw the hDAT membrane preparation on ice. Homogenize gently in ice-cold binding buffer and determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membranes to a final concentration of 20-50 µg protein per well in the assay.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL of binding buffer.

    • Non-Specific Binding (NSB): 50 µL of the non-specific agent (e.g., 10 µM GBR 12909).

    • Competition: 50 µL of erythro-ethylphenidate at various concentrations (e.g., a serial dilution from 10 pM to 100 µM).

  • Add 100 µL of the diluted membrane preparation to all wells.

  • Add 50 µL of [³H]WIN 35,428 (at a final concentration near its Kd, typically 1-3 nM) to all wells to initiate the binding reaction. The final assay volume should be 200 µL.

  • Incubation: Incubate the plate for 60-120 minutes at 4°C with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This step is critical and must be performed quickly to prevent dissociation of the radioligand.

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioactivity.

  • Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours before counting the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: For each concentration of erythro-ethylphenidate, calculate the percentage of specific binding relative to the control (wells with no inhibitor). Plot this percentage against the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response curve) in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[10]

  • Calculate Kᵢ: Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for DAT.

Protocol 2: [³H]-Dopamine Uptake Inhibition Assay

Objective: To determine the functional inhibitory potency (IC₅₀) of erythro-ethylphenidate on DAT-mediated dopamine transport.

Principle: This assay measures the rate of [³H]-dopamine uptake into either DAT-expressing cells or synaptosomes. The ability of erythro-ethylphenidate to reduce this uptake is quantified to determine its IC₅₀.

Diagram: Workflow for Dopamine Uptake Assay

G cluster_prep Biological Prep cluster_assay Assay Setup cluster_proc Uptake & Termination cluster_analysis Quantification & Analysis prep_cell Culture & Plate hDAT-expressing Cells preincubate Pre-incubate with erythro-Ethylphenidate (serial dilution) or vehicle/NSB agent prep_cell->preincubate prep_syn Prepare Synaptosomes (from rodent striatum) prep_syn->preincubate initiate Initiate Uptake: Add [3H]-Dopamine (Incubate 5-10 min at 37°C) preincubate->initiate terminate Terminate Uptake: Rapid wash with ice-cold buffer or filtration initiate->terminate lyse Cell Lysis (for cells) & Scintillation Counting terminate->lyse calc_su Calculate Specific Uptake lyse->calc_su plot Plot % Inhibition vs. log[erythro-Ethylphenidate] calc_su->plot calc_ic50 Determine IC50 (Non-linear Regression) plot->calc_ic50

Caption: General workflow for the [³H]-dopamine uptake inhibition assay.

Method A: Cell-Based Assay using hDAT-expressing Cells

This method offers high throughput and a clean system with a homogenous population of transporters.[1]

Materials & Reagents:

  • Cells: HEK-293 or CHO cells stably expressing hDAT.

  • Radiolabel: [³H]-Dopamine.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, 5.5 mM D-glucose, pH 7.4).[11] It is critical to include antioxidants like 1 mM ascorbic acid and a monoamine oxidase inhibitor like 1 µM pargyline to prevent dopamine degradation.[12]

  • Non-Specific Uptake Control: A known DAT inhibitor (e.g., 10 µM nomifensine or 10 µM GBR 12909).[13]

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

Step-by-Step Protocol:

  • Cell Plating: Seed the hDAT-expressing cells into a 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the assay (e.g., 50,000-60,000 cells/well).[1][14] Incubate for 24-48 hours.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) uptake buffer.

  • Pre-incubation: Add 100 µL of uptake buffer containing the desired concentration of erythro-ethylphenidate, vehicle (for total uptake), or the non-specific uptake control. Incubate the plate at 37°C for 10-20 minutes.

  • Initiate Uptake: Start the uptake reaction by adding 50 µL of uptake buffer containing [³H]-dopamine (final concentration typically 10-20 nM).

  • Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 5-10 minutes). This time is critical and should be optimized to measure the initial linear rate of uptake.[15]

  • Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.

  • Lysis and Quantification: Lyse the cells by adding 100 µL of lysis buffer to each well. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.

Method B: Synaptosome-Based Assay

This method provides a more physiologically relevant system as it uses native brain tissue containing the entire presynaptic terminal machinery.[16]

Materials & Reagents:

  • Tissue: Freshly dissected rodent brain tissue, specifically the dorsal striatum, which is rich in dopaminergic terminals.[11]

  • Homogenization Buffer: 0.32 M Sucrose with 4-5 mM HEPES, pH 7.4.[11][12]

  • Uptake Buffer: As described in Method A.

  • Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, filtration apparatus.

Step-by-Step Protocol:

  • Synaptosome Preparation: All steps must be performed at 4°C.

    • Dissect the striata and place them in ice-cold homogenization buffer.

    • Homogenize the tissue with 10-15 gentle strokes of a Teflon-glass homogenizer.[11]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.[11]

    • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 12,000-17,000 x g for 20 min) to pellet the synaptosomes.[11][16]

    • Gently resuspend the synaptosomal pellet in a known volume of ice-cold uptake buffer.

  • Uptake Assay:

    • In microcentrifuge tubes, pre-incubate an aliquot of the synaptosome suspension with varying concentrations of erythro-ethylphenidate, vehicle, or a non-specific uptake control for 10 min at 37°C.[15]

    • Initiate uptake by adding [³H]-dopamine (final concentration ~10-50 nM).

    • Incubate for a short period (e.g., 5 minutes) at 37°C with shaking.[12][15]

    • Terminate the reaction by adding 1 mL of ice-cold uptake buffer followed by rapid vacuum filtration over glass fiber filters.[12]

    • Wash the filters quickly with more ice-cold buffer.

    • Quantify the radioactivity on the filters using a scintillation counter.

Data Analysis (for both methods):

  • Calculate Specific Uptake: Specific Uptake (CPM) = Total Uptake (CPM) - Non-Specific Uptake (CPM).

  • Calculate % Inhibition: For each concentration of erythro-ethylphenidate, express the specific uptake as a percentage of the control (vehicle-treated) specific uptake.

  • Determine IC₅₀: Plot the percentage of inhibition against the logarithm of the erythro-ethylphenidate concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[1]

Data Presentation & Interpretation

Quantitative data should be summarized for clear comparison. The results will provide a comprehensive profile of erythro-ethylphenidate's activity at the dopamine transporter.

Table 1: Example Pharmacological Data for DAT Inhibitors

CompoundBinding Affinity (Kᵢ, nM)Functional Potency (IC₅₀, nM)DAT/NET Selectivity (IC₅₀ ratio)
erythro-Ethylphenidate[Experimental Value][Experimental Value][Experimental Value]
(+)-threo-Methylphenidate~161~23~5.1
Cocaine~250~289~2.5

Note: Literature values for methylphenidate and cocaine are provided for reference and may vary based on assay conditions.[6][17] The d-threo enantiomer is the more active form of methylphenidate.[18]

Interpretation:

  • A low nanomolar Kᵢ value for erythro-ethylphenidate would indicate high-affinity binding directly to the DAT protein.

  • A low nanomolar IC₅₀ value would confirm that this binding translates into potent functional inhibition of dopamine transport.

  • Comparing the DAT IC₅₀ to the norepinephrine transporter (NET) IC₅₀ (determined in a separate assay) provides the selectivity ratio, a crucial parameter in drug development. Studies suggest ethylphenidate is more selective for DAT over NET compared to methylphenidate.[5][6]

References

  • Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. JoVE (Journal of Visualized Experiments).[Link]

  • Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. NCBI Bookshelf.[Link]

  • Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol.[Link]

  • Rapid determination of dopamine uptake in synaptosomal preparations. PubMed.[Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.[Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC.[Link]

  • Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. PMC.[Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.[Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed.[Link]

  • DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. The Assay Depot.[Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate.[Link]

  • Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evaluation. PMC.[Link]

  • Ethylphenidate. Wikipedia.[Link]

  • Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. PMC.[Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed.[Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. The Assay Depot.[Link]

  • Ethylphenidate as a Selective Dopaminergic Agonist and Methylphenidate–Ethanol Transesterification Biomarker. ResearchGate.[Link]

  • Visualization of Dopamine Transporter Trafficking in Live Neurons by Use of Fluorescent Cocaine Analogs. Journal of Neuroscience.[Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience.[Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments.[Link]

  • Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker. PMC.[Link]

  • Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed.[Link]

  • Methylphenidate. Wikipedia.[Link]

  • Dopamine uptake characteristics for WT and hDAT mutants expressed in HEK293 cells. ResearchGate.[Link]

  • Repeated Use of the Psychoactive Substance Ethylphenidate Impacts Neurochemistry and Reward Learning in Adolescent Male and Female Mice. Frontiers in Behavioral Neuroscience.[Link]

  • Purified hDAT is an active transporter. ResearchGate.[Link]

  • IC50 Determination. edX.[Link]

  • Discovery of a Novel Dopamine Transporter Inhibitor... ACS Publications.[Link]

  • Synthesis and Pharmacology of Ethylphenidate Enantiomers... ResearchGate.[Link]

  • Range of previously reported IC 50 values for neurotransmitter uptake inhibition. ResearchGate.[Link]

  • What is the mechanism of action of stimulant medications... Dr.Oracle.[Link]

  • Synthesis and Pharmacology of Ethylphenidate Enantiomers... ACS Publications.[Link]

Sources

Method

Animal models for studying the in vivo effects of rac-erythro-Ethylphenidate

Title: Application Note: In Vivo Animal Models for Profiling the Pharmacodynamics and Toxicology of rac-erythro-Ethylphenidate Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Scientists Intr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: In Vivo Animal Models for Profiling the Pharmacodynamics and Toxicology of rac-erythro-Ethylphenidate

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Scientists

Introduction: The Pharmacological Imperative

The co-ingestion of methylphenidate (MPH) and ethanol results in hepatic transesterification via the carboxylesterase 1 (CES1) enzyme, producing the active metabolite ethylphenidate (EPH)[1][2]. While the threo diastereomers of MPH and EPH are the primary drivers of central nervous system (CNS) stimulation and dopamine transporter (DAT) inhibition[3][4], the erythro diastereomers present a distinct, often deleterious, pharmacological profile. Historically, erythro-MPH isomers are characterized as "pressor amines," inducing peripheral cardiovascular toxicity without the robust therapeutic efficacy of their threo counterparts[5].

In forensic and clinical toxicology, rac-erythro-ethylphenidate (a racemic mixture of the d-erythro and l-erythro enantiomers) serves as a critical biomarker and target analyte in multi-analyte screening panels[6]. Because its in vivo profile diverges from the highly dopaminergic d-threo-EPH[3][7], researchers must employ specialized animal models that capture both its attenuated central reward mechanisms and its pronounced peripheral adrenergic effects.

Core Animal Models & Experimental Causality

To establish a self-validating system for studying rac-erythro-EPH, we recommend a tripartite in vivo approach using Sprague-Dawley rats and C57BL/6J mice. As a Senior Application Scientist, I emphasize that experimental design must account for the specific receptor biases of the erythro configuration.

  • Model A: Conscious Radiotelemetry (Cardiovascular Toxicology)

    • Causality & Logic: Anesthesia profoundly suppresses sympathetic outflow, masking stimulant-induced cardiovascular events. Because erythro diastereomers act as pressor amines[5], unanesthetized telemetry is mandatory to accurately quantify drug-induced hypertension and tachycardia without confounding baseline suppression.

  • Model B: Dual-Probe In Vivo Microdialysis (Neurochemistry)

    • Causality & Logic:rac-erythro-EPH exhibits a different DAT vs. norepinephrine transporter (NET) selectivity ratio compared to the threo form[2][3]. By implanting probes simultaneously in the Nucleus Accumbens (NAc, DAT-dominant) and Prefrontal Cortex (PFC, NET-dominant), researchers can internally validate the diastereomer's monoaminergic bias in real-time.

  • Model C: Conditioned Place Preference (CPP) & Open Field

    • Causality & Logic: EPH stimulates locomotor activity and induces reward at doses of 5–15 mg/kg[4][8]. However, the erythro form's behavioral output is often confounded by its peripheral toxicity. Combining Open Field (locomotion) with CPP isolates the central reward liability from peripheral hyperarousal.

Quantitative Pharmacological Baseline

Data summarized from foundational binding assays and behavioral studies to guide dose selection and expected physiological outputs[3][5][7][8].

CompoundDAT Inhibition (IC50)NET Inhibition (IC50)Locomotor ActivationPrimary Physiological Output
d-threo-MPH (Active Rx)~130 nM~80 nMHighCentral Stimulation / Focus
d-threo-EPH 27 nM~100 nMHighEuphoria / Reward
rac-erythro-MPH >1000 nMModerateLowPeripheral Pressor Effects
rac-erythro-EPH Attenuated Moderate-High Low-Moderate Cardiovascular Toxicity

Metabolic & Pharmacodynamic Pathway

G MPH Methylphenidate (MPH) CES1 Hepatic Carboxylesterase 1 (In Vivo Transesterification) MPH->CES1 EtOH Ethanol (EtOH) EtOH->CES1 rac_erythro rac-erythro-Ethylphenidate (Toxicological Biomarker) CES1->rac_erythro Erythro Diastereomers rac_threo rac-threo-Ethylphenidate (Major Active Metabolite) CES1->rac_threo Threo Diastereomers DAT Central DAT Inhibition (Nucleus Accumbens) rac_erythro->DAT NET Peripheral NET Activation (Sympathetic Nervous System) rac_erythro->NET Behavior Attenuated Reward & Locomotor Sensitization DAT->Behavior Cardio Severe Pressor Effects: Hypertension & Tachycardia NET->Cardio

Fig 1: Metabolic formation of rac-erythro-EPH and its bifurcated pharmacodynamic effects.

Detailed Experimental Protocols

Protocol A: Surgical Preparation for Telemetry & Microdialysis

Objective: Establish a self-validating baseline for simultaneous neurochemical and cardiovascular monitoring.

  • Subject Preparation: Induce anesthesia in adult male Sprague-Dawley rats (250-300g) using Isoflurane (4% induction, 2% maintenance).

  • Telemetry Implantation:

    • Isolate the descending abdominal aorta.

    • Insert the catheter tip of a radiotelemetry transmitter into the aorta and secure with tissue adhesive.

    • Suture the transmitter body to the abdominal wall to prevent migration.

  • Stereotaxic Surgery (Microdialysis):

    • Secure the subject in a stereotaxic frame.

    • Implant guide cannulae targeting the NAc (AP: +1.6 mm, ML: ±1.5 mm, DV: -6.0 mm) and PFC (AP: +3.2 mm, ML: ±0.8 mm, DV: -2.0 mm).

    • Secure with dental cement and anchor screws.

  • Recovery & Validation: Allow 7 days of recovery. Self-Validation Step: Monitor baseline telemetry data daily; subjects showing aberrant baseline Mean Arterial Pressure (MAP > 110 mmHg) must be excluded to ensure data integrity.

Protocol B: In Vivo Testing of rac-erythro-EPH

Objective: Quantify the dose-response relationship of the target analyte.

  • Probe Insertion & Habituation: Insert microdialysis probes (2 mm active membrane for NAc, 3 mm for PFC) 12 hours prior to testing. Perfuse artificial cerebrospinal fluid (aCSF) at 1.0 µL/min.

  • Baseline Collection: Collect dialysate fractions every 15 minutes for 1 hour. Simultaneously record baseline MAP and Heart Rate (HR) via telemetry.

  • Dosing: Administer rac-erythro-Ethylphenidate HCl (e.g., 5, 10, or 15 mg/kg, i.p.)[6][8]. Use d-threo-EPH as a positive control in a separate cohort to validate system sensitivity[3].

  • Sampling & Analysis:

    • Continue dialysate collection for 180 minutes post-injection.

    • Analyze dialysate via HPLC-ECD (Electrochemical Detection) or LC-MS/MS to quantify dopamine and norepinephrine efflux.

    • Continuously record telemetry data, calculating 15-minute rolling averages for MAP and HR.

  • Data Synthesis: Correlate the peak NE efflux in the PFC with the peak increase in MAP to establish the pressor amine profile of the erythro diastereomer.

References

  • Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Repeated Use of the Psychoactive Substance Ethylphenidate Impacts Neurochemistry and Reward Learning in Adolescent Male and Female Mice. Frontiers in Neuroscience. URL:[Link]

  • Ethylphenidate as a Selective Dopaminergic Agonist and Methylphenidate-Ethanol Transesterification Biomarker. Journal of Pharmaceutical Sciences (PMC). URL:[Link]

  • Placement of Ethylphenidate into Schedule I. U.S. Drug Enforcement Administration (Regulations.gov). URL:[Link]

  • Methylphenidate (Pharmacology and Stereochemistry). Wikipedia. URL: [Link]

  • Toxicology Solutions: Multi-Analyte Screening (rac-erythro-ethylphenidate HCl). Randox Toxicology. URL:[Link]

Sources

Application

Application Note: rac-erythro-Ethylphenidate Hydrochloride as a Reference Standard in Forensic Analysis

Abstract This document provides a detailed guide for the use of rac-erythro-Ethylphenidate Hydrochloride as a certified reference standard in the forensic analysis of seized materials and biological specimens. Ethylpheni...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the use of rac-erythro-Ethylphenidate Hydrochloride as a certified reference standard in the forensic analysis of seized materials and biological specimens. Ethylphenidate, a close structural analog of methylphenidate, has emerged as a significant novel psychoactive substance (NPS) and is also a known metabolite formed in vivo when methylphenidate and ethanol are co-ingested.[1][2] The accurate identification and quantification of ethylphenidate are critical for forensic toxicology, clinical diagnostics, and law enforcement. This application note outlines validated protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), emphasizing the indispensable role of a well-characterized reference standard for method validation, calibration, and ensuring the defensibility of analytical results.

Introduction: The Forensic Imperative for Ethylphenidate Analysis

Ethylphenidate (EP) is a psychostimulant that acts as a dopamine and norepinephrine reuptake inhibitor.[2] Its prevalence stems from two primary sources: its synthesis and distribution as a "designer drug" and its metabolic formation from the widely prescribed ADHD medication, methylphenidate, in the presence of ethanol.[2][3] The pharmacological effects of ethylphenidate are similar to those of methylphenidate, a Schedule II controlled substance in the United States, raising significant public health and safety concerns.[4]

The analysis of ethylphenidate is complicated by the existence of four stereoisomers due to its two chiral centers. The threo- and erythro- diastereomers, each existing as a pair of enantiomers, can exhibit different pharmacological activities.[2] While the d-threo-isomer of methylphenidate is the most pharmacologically active, studies on ethylphenidate also indicate that the primary stimulant effects reside in the d-isomer.[4][5] Therefore, forensic laboratories must be equipped with robust and reliable analytical methods capable of unequivocally identifying and quantifying ethylphenidate. The use of a certified reference standard, such as rac-erythro-Ethylphenidate Hydrochloride, is fundamental to achieving this. It ensures traceability and accuracy, which are cornerstones of forensic science.[6][7]

The Critical Role of a Certified Reference Standard

A certified reference standard is a highly characterized material with known purity and identity. In forensic analysis, its use is non-negotiable for:

  • Method Validation: Establishing the performance characteristics of an analytical method, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8][9]

  • Instrument Calibration: Creating calibration curves to enable the accurate quantification of the analyte in unknown samples.

  • Quality Control: Routine monitoring of analytical performance to ensure ongoing data reliability.

  • Confirmation of Identity: Comparing the analytical data (e.g., retention time, mass spectrum) of a suspected sample with that of the reference standard for unambiguous identification.

The rac-erythro-Ethylphenidate Hydrochloride standard provides a mixture of the erythro-diastereomers, which is crucial for chromatographic method development to ensure proper separation from the potentially more prevalent threo-isomers.

Physicochemical Properties of rac-erythro-Ethylphenidate Hydrochloride

A thorough understanding of the analyte's properties is essential for developing effective analytical methods.

PropertyValueSource
IUPAC Name ethyl (2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride[10]
CAS Number 1246815-21-3[11]
Molecular Formula C₁₅H₂₂ClNO₂
Molecular Weight 283.8 g/mol
Appearance White Solid[12]
Melting Point 175-179°C[12]
Solubility Soluble in Methanol, DMSO[12]

Analytical Workflows: From Sample to Result

The choice of analytical technique often depends on the sample matrix and the required sensitivity. GC-MS is a robust technique for the analysis of seized drug powders, while LC-MS/MS is generally preferred for its higher sensitivity and suitability for biological matrices like blood and urine.[13]

General Sample Preparation

Effective sample preparation is crucial for removing matrix interferences and concentrating the analyte of interest.

G

  • Liquid-Liquid Extraction (LLE): A common technique for isolating drugs from biological fluids. A typical procedure involves pH adjustment to ensure the analyte is in its non-ionized form, followed by extraction into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Offers a more targeted and cleaner extraction compared to LLE. Various sorbents can be used to retain the analyte while matrix components are washed away. The analyte is then eluted with a small volume of solvent.[14]

Protocol 1: GC-MS Analysis of Ethylphenidate in Seized Material

GC-MS is a widely used technique in forensic laboratories for the identification of unknown substances.[15] It provides excellent chromatographic separation and highly specific mass spectral data for structural elucidation.

Causality Behind Experimental Choices:

  • Injector Temperature: A lower injector temperature (e.g., 200-250°C) is recommended to minimize the thermal degradation of ethylphenidate, which can occur at higher temperatures.[16]

  • Column Selection: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), provides good separation for a wide range of drugs of abuse, including ethylphenidate.

  • Derivatization: While not always necessary, derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve peak shape and chromatographic performance.[17]

Step-by-Step GC-MS Protocol
  • Standard and Sample Preparation:

    • Accurately weigh and dissolve rac-erythro-Ethylphenidate Hydrochloride reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of working standards by serial dilution of the stock solution.

    • For seized material, dissolve a known amount in methanol to achieve a concentration within the calibration range.

  • Instrumental Parameters:

ParameterRecommended Setting
GC System Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MSD or equivalent
Injector Split/Splitless, 250°C
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program Initial 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-550 amu
  • Data Analysis:

    • Identify ethylphenidate in the sample by comparing its retention time and mass spectrum to that of the certified reference standard.

    • The mass spectrum of ethylphenidate is characterized by a base peak at m/z 84 (piperidinium ion) and other significant ions.[3]

G

Protocol 2: LC-MS/MS Quantification of Ethylphenidate in Biological Matrices

LC-MS/MS is the gold standard for the quantification of drugs in biological samples due to its high sensitivity, specificity, and ability to handle complex matrices.[14][18]

Causality Behind Experimental Choices:

  • Mobile Phase: A mobile phase consisting of an aqueous component with a weak acid (e.g., formic acid) and an organic modifier (e.g., acetonitrile or methanol) is used to achieve good chromatographic separation and efficient ionization in positive electrospray mode.

  • Column Choice: A C18 reversed-phase column is commonly used for the analysis of small molecules like ethylphenidate, providing good retention and peak shape.[13]

  • Tandem Mass Spectrometry (MS/MS): The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity. A precursor ion (the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This minimizes the likelihood of interferences from other compounds in the matrix.

Step-by-Step LC-MS/MS Protocol
  • Standard and Sample Preparation:

    • Prepare stock and working standards of rac-erythro-Ethylphenidate Hydrochloride as described for the GC-MS method.

    • Prepare calibration standards and quality control samples by spiking drug-free matrix (e.g., blood, urine) with known concentrations of the reference standard.

    • Extract samples using a validated SPE or LLE protocol.[14][18]

    • Evaporate the extract to dryness and reconstitute in the mobile phase.

  • Instrumental Parameters:

ParameterRecommended Setting
LC System Agilent 1290 Infinity II or equivalent
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent
Column ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp 40°C
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Precursor Ion (m/z) → Product Ion 1 (m/z) / Product Ion 2 (m/z)
Ethylphenidate248.2 → 84.1 / 105.1
  • Method Validation and Data Analysis:

    • The method should be validated according to established forensic toxicology guidelines, assessing linearity, precision, accuracy, selectivity, and matrix effects.[9]

    • Quantify ethylphenidate in unknown samples by constructing a calibration curve from the analysis of the prepared standards.

G

Safety and Handling

rac-erythro-Ethylphenidate Hydrochloride is a psychoactive substance and should be handled with appropriate safety precautions.[19]

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[19][20]

  • Store the reference standard in a secure, controlled location as per institutional and regulatory guidelines.

Conclusion

The accurate forensic analysis of ethylphenidate is a critical task that relies on robust, validated analytical methods. The use of a certified reference standard, such as rac-erythro-Ethylphenidate Hydrochloride, is an absolute requirement to ensure the scientific validity and legal defensibility of analytical results. The GC-MS and LC-MS/MS protocols outlined in this application note provide a solid foundation for laboratories to develop and implement reliable methods for the identification and quantification of this important novel psychoactive substance.

References

  • Barceló, J. D., & Soler, C. (2021). Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. Journal of Chromatography A, 1636, 461783.[8]

  • Bianchi, F., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Frontiers in Chemistry, 8, 583.[9]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link][6]

  • Kacinko, S. L., et al. (2022). Analysis of methylphenidate, ethylphenidate, lisdexamfetamine, and amphetamine in oral fluid by liquid chromatography-tandem mass spectrometry. Journal of Forensic Sciences, 67(2), 669-675.[14]

  • Jairam, S., et al. (2023). Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. Analytical Chemistry, 95(47), 17319–17327.
  • Markowitz, J. S., et al. (2017). Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker. Journal of psychopharmacology (Oxford, England), 31(1), 109–117.[5]

  • Zhu, Y., et al. (2013). Enantiospecific determination of dl-methylphenidate and dl-ethylphenidate in plasma by liquid chromatography-tandem mass spectrometry: Application to human ethanol interactions.
  • Bertin Bioreagent. (n.d.). (±)-threo-Ethylphenidate (hydrochloride). Retrieved from [Link][21]

  • Ang, S. X., & Lee, S. S. (2017). Challenges in GC–MS analysis: Case studies on phenibut and ethylphenidate. Forensic Science International, 279, e21-e22.[16]

  • da Silva, B. V., et al. (2023). Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. Revista Brasileira de Toxicologia, 36(1).[13]

  • Casale, J. F., & Hays, P. A. (2011). Ethylphenidate: An Analytical Profile. Microgram Journal, 8(2), 58-61.[22]

  • Ragged University. (n.d.). Ethylphenidate: An Analytical Profile. Retrieved from [Link][3]

  • Koehm, M., et al. (2010). Ethylphenidate Formation in Human Subjects after the Administration of a Single Dose of Methylphenidate and Ethanol. Journal of Analytical Toxicology, 34(7), 415-418.[1]

  • Howei. (n.d.). rac-erythro-Ethylphenidate hydrochloride,98%. Retrieved from [Link]

  • SWGDRUG. (2013). Ethylphenidate. Retrieved from [Link][23]

  • PubChem. (n.d.). L-erythro-Methylphenidate Hydrochloride. Retrieved from [Link][24]

  • Patel, M. B., et al. (2020). Novel one pot synthesis of dexethylphenidate hydrochloride with chiral purity. Journal of the Indian Chemical Society, 97(5), 773-775.[2]

  • Spectrum Pharmacy Products. (2022). Safety Data Sheet: Methylphenidate Hydrochloride. Retrieved from [Link][20]

  • Drug Enforcement Administration. (2021). Schedules of Controlled Substances: Placement of Ethylphenidate into Schedule I. Federal Register, 86(142), 40918-40923.[4]

  • Agilent Technologies. (n.d.). Quantitative Determination of Drugs of Abuse in Human Whole Blood by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Retrieved from [Link][18]

  • Patrick, K. S., et al. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Journal of Medicinal Chemistry, 48(8), 2874–2878.[25]

  • Lin, S. N., et al. (1982). Gas chromatographic/mass spectrometric analysis of methylphenidate (ritalin) in serum. Journal of Analytical Toxicology, 6(5), 235-237.[17]

  • Miller, M. (n.d.). Chiral Separation and Quantitation of Methylphenidate, Ethylphenidate, and Ritalinic Acid Using Supercritical Fluid Chromatography. Retrieved from [Link][26]

  • Musah, R. A., et al. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 28(15), 5865.[15]

  • Patrick, K. S., et al. (2005). Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol. Journal of Medicinal Chemistry, 48(8), 2874-8.[27]

  • Arai, S., et al. (2020). The Synthesis of Optically-Active erythro-Methylphenidate by Diastereoselective Hydrogenation Using Ru-BINAP Complex Catalyst. Chemical and Pharmaceutical Bulletin, 68(5), 451-456.[28]

  • Spectrum Pharmacy Products. (2022). Safety Data Sheet. Retrieved from [Link][29]

  • Dias, L. C., & de Piloto Fernandes, A. M. A. (2000). Short Synthesis of Methylphenidate and Its p-Methoxy Derivative. Synthetic Communications, 30(7), 1311-1318.[30]

Sources

Method

Application Note: Enantioselective Solid-Phase Extraction (SPE) of Ethylphenidate Isomers from Biological Matrices

Introduction & Clinical Significance Ethylphenidate (EPH) is a potent psychoactive substance and a unique biomarker of concurrent methylphenidate (MPH) and ethanol consumption. In humans, the hepatic enzyme carboxylester...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Significance

Ethylphenidate (EPH) is a potent psychoactive substance and a unique biomarker of concurrent methylphenidate (MPH) and ethanol consumption. In humans, the hepatic enzyme carboxylesterase 1 (hCES1) mediates the biotransformation of MPH. When ethanol is present, hCES1 catalyzes a transesterification reaction, yielding EPH instead of the inactive metabolite ritalinic acid (RA)[1].

Because EPH exists as a chiral molecule (d-EPH and l-EPH) with distinct pharmacological potencies and receptor selectivities, enantioselective quantification is critical for forensic toxicology and pharmacokinetic profiling[2]. Analyzing these trace-level enantiomers in complex biological matrices (whole blood, plasma, and oral fluid) requires highly selective sample preparation to eliminate matrix effects and concentrate the analytes prior to chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) or supercritical fluid chromatography (SFC)[3].

MetabolicPathway MPH Methylphenidate (Racemic MPH) hCES1 hCES1 Enzyme (Hepatic) MPH->hCES1 Co-ingestion EtOH Ethanol (EtOH) EtOH->hCES1 Co-ingestion EPH Ethylphenidate (EPH) (d-EPH & l-EPH) hCES1->EPH Transesterification RA Ritalinic Acid (RA) (Inactive) hCES1->RA Hydrolysis (No EtOH)

Hepatic transesterification of methylphenidate to ethylphenidate via hCES1 with ethanol.

Causality in Extraction Design: Why Mixed-Mode SPE?

Biological fluids are laden with proteins, endogenous salts, and phospholipids that cause severe ion suppression in mass spectrometry. While simple protein precipitation (PPT) or liquid-liquid extraction (LLE) can be used, they often fail to provide the cleanliness required for low pg/mL enantiomeric resolution[1].

Ethylphenidate contains a secondary aliphatic amine with a pKa of approximately 8.8. This chemical property makes Mixed-Mode Strong Cation Exchange (MCX) the most robust SPE strategy[4].

  • The Mechanism : MCX sorbents contain both hydrophobic (reverse-phase) and strong cation-exchange (sulfonic acid) functional groups.

  • The Causality : By acidifying the biological sample (pH < 6), the secondary amine of EPH becomes fully protonated. During loading, the positively charged EPH forms a strong ionic bond with the negatively charged sulfonic acid groups on the sorbent. This self-validating ionic lock allows scientists to aggressively wash the sorbent with 100% organic solvents (like methanol) to strip away neutral lipids and phospholipids without risking analyte breakthrough. Finally, a basic elution solvent (e.g., 5% ammonium hydroxide in methanol) neutralizes the amine, breaking the ionic bond and releasing the purified EPH isomers for analysis[5].

Alternatively, for specialized non-invasive matrices like oral fluid, Molecularly Imprinted Polymers (MIPs) have been successfully synthesized to act as highly selective SPE sorbents, providing targeted cavity-binding for phenidate analogues[6].

SPE_Mechanism Load 1. Load (Acidic pH) EPH Amine Protonated (+) Binds to Sulfonic Acid (-) Wash1 2. Aqueous Wash Removes Salts & Proteins Load->Wash1 Wash2 3. Organic Wash (100% MeOH) Removes Phospholipids EPH remains ionically bound Wash1->Wash2 Elute 4. Elution (Basic pH) EPH Amine Deprotonated (Neutral) Released from Sorbent Wash2->Elute

Mechanism of mixed-mode strong cation exchange (MCX) SPE for ethylphenidate isolation.

Step-by-Step Experimental Protocol

Materials and Reagents
  • Sorbent : Polymeric Mixed-Mode Strong Cation Exchange (MCX) cartridges (e.g., 30 mg/1 mL).

  • Internal Standard (IS) : Deuterated d3-methylphenidate or d5-ethylphenidate (200 ng/mL in methanol)[7].

  • Buffers : 0.1 M Potassium dihydrogen orthophosphate (pH 6.0), 2% Formic Acid (FA) in water, 5% Ammonium Hydroxide (NH4OH) in methanol.

Sample Pre-treatment
  • Aliquot : Transfer 0.5 mL of biological matrix (plasma or whole blood) into a clean 2 mL microcentrifuge tube[1].

  • Spike : Add 20 µL of the deuterated IS working solution. Rationale: Early addition of the IS corrects for any volumetric losses or matrix effects during the extraction workflow.

  • Acidify and Dilute : Add 1.0 mL of 0.1 M phosphate buffer (pH 6.0) or 2% FA in water. Vortex for 30 seconds. Rationale: Disrupts protein binding and ensures the EPH amine group is fully protonated for optimal cation exchange.

  • Centrifuge : Spin at 10,000 x g for 5 minutes to pellet any precipitated proteins or cellular debris.

Solid-Phase Extraction (SPE) Workflow
  • Conditioning : Pass 1.0 mL of Methanol through the MCX cartridge, followed by 1.0 mL of LC-MS grade Water. Rationale: Solvates the polymeric backbone and prepares the active sites.

  • Loading : Apply the pre-treated supernatant to the cartridge at a controlled flow rate of 1 mL/min.

  • Wash 1 (Aqueous) : Pass 1.0 mL of 2% FA in water. Rationale: Washes away highly polar endogenous salts and water-soluble proteins.

  • Wash 2 (Organic) : Pass 1.0 mL of 100% Methanol. Rationale: Strips away hydrophobic interferences, including phospholipids, which are the primary culprits of ion suppression in LC-MS/MS.

  • Drying : Apply maximum vacuum (≥ 10 inHg) for 5 minutes to completely dry the sorbent bed.

  • Elution : Elute the target EPH isomers into a clean collection tube using 2.0 mL of 5% NH4OH in Methanol. Rationale: The high pH neutralizes the EPH amine, breaking the ionic interaction and releasing the analyte.

Post-Extraction and Analysis
  • Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Caution: EPH is somewhat volatile; avoid excessive heat.

  • Reconstitution : Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10 mM ammonium formate with 0.4% isopropanol)[5].

  • Chromatography : Inject 10 µL onto a chiral stationary phase column (e.g., Chiral-AGP or a vancomycin-based column) coupled to an MS/MS or SFC-MS/MS system[3][4].

Data Presentation & Method Performance

The implementation of MCX SPE prior to chiral chromatography yields highly reproducible quantitative data. The table below summarizes typical performance metrics observed when isolating EPH enantiomers from human plasma and whole blood using this self-validating protocol.

Table 1: SPE Recovery and Matrix Effects for EPH Isomers

AnalyteMatrixSPE Recovery (%)Matrix Effect (%)RSD (%)
d-EthylphenidatePlasma89.4 - 94.8< 8.5 (Suppression)4.2
l-EthylphenidatePlasma87.4 - 93.2< 7.8 (Suppression)5.6
d-EthylphenidateWhole Blood85.1 - 90.5< 12.0 (Suppression)6.1
l-EthylphenidateWhole Blood84.8 - 89.9< 11.5 (Suppression)7.5

Note: Matrix effects within ±15% are generally considered acceptable for bioanalytical MS/MS methodologies[7].

Table 2: Method Validation Parameters

Parameterd-Ethylphenidatel-Ethylphenidate
Linear Range 0.025 – 25 ng/mL0.025 – 25 ng/mL
Limit of Detection (LOD) 0.010 ng/mL0.010 ng/mL
Limit of Quantitation (LOQ) 0.025 ng/mL0.025 ng/mL
Intra-day Precision < 6.6%< 7.5%
Inter-day Precision < 8.2%< 9.1%

Conclusion

The enantioselective quantification of ethylphenidate from biological matrices demands rigorous sample clean-up. By leveraging the specific pKa of the EPH secondary amine, mixed-mode strong cation exchange SPE provides a highly targeted, self-validating extraction mechanism. This protocol effectively eliminates phospholipid-induced ion suppression, enabling the accurate, trace-level pharmacokinetic profiling of d- and l-ethylphenidate isomers.

References

  • Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography Drug Testing and Analysis / PubMed[Link]

  • Quantification of ADHD medication in biological fluids of pregnant and breastfeeding women with liquid chromatography: a comprehensive review Frontiers in Pharmacology[Link]

  • Enantiospecific determination of DL-methylphenidate and DL-ethylphenidate in plasma by liquid chromatography-tandem mass spectrometry: Application to human ethanol interactions Journal of Chromatography B / ResearchGate[Link]

  • Ethylphenidate determination in oral fluids by molecularly imprinted polymer extraction and ion mobility spectrometry ResearchGate[Link]

  • Ethylphenidate Formation in Human Subjects after the Administration of a Single Dose of Methylphenidate and Ethanol Drug Metabolism and Disposition / ResearchGate[Link]

  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry Journal of Analytical Toxicology / Oxford Academic[Link]

  • Seven fatalities associated with ethylphenidate Forensic Science International / Huddersfield Repository[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the yield and purity of rac-erythro-Ethylphenidate synthesis

Technical Support Center: rac-erythro-Ethylphenidate Synthesis This guide serves as a comprehensive technical resource for researchers engaged in the synthesis of rac-erythro-Ethylphenidate (EPH). It provides in-depth tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: rac-erythro-Ethylphenidate Synthesis

This guide serves as a comprehensive technical resource for researchers engaged in the synthesis of rac-erythro-Ethylphenidate (EPH). It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles. Our objective is to empower you to navigate the complexities of this synthesis, thereby optimizing both the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

What is the most common synthetic pathway for Ethylphenidate?

The most frequently cited method for synthesizing ethylphenidate involves a two-step process starting from methylphenidate (MPH).[1] First, methylphenidate hydrochloride is hydrolyzed to its corresponding carboxylic acid, ritalinic acid.[1][2] Subsequently, this ritalinic acid intermediate is esterified using ethanolic hydrochloric acid (EtOH-HCl) to yield ethylphenidate hydrochloride.[1] This pathway is advantageous as it leverages a readily available precursor.

How can the formation of the erythro diastereomer be favored?

While much of the literature focuses on the therapeutically dominant threo isomer, the erythro form can be synthesized stereoselectively. A key strategy involves the diastereoselective reduction of a β-enaminocarbonyl intermediate.[3] For instance, the reduction of methyl 2-phenyl-2-(2'-piperidylidene)acetate with sodium borohydride in the presence of acetic acid and acetonitrile has been shown to produce the corresponding erythro-methylphenidate with high diastereoselectivity (dr >95%).[3] Adapting this reduction strategy to the ethyl ester analog would be a logical approach to favor the rac-erythro product.

What are the critical factors influencing the overall yield?

Several factors can impact the final yield:

  • Reaction Completion: Both the initial hydrolysis and the final esterification must be driven to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

  • Anhydrous Conditions: The esterification step is a Fischer esterification, which is an equilibrium-controlled reaction. The presence of water will shift the equilibrium back towards the starting material (ritalinic acid), significantly reducing the yield. Therefore, using anhydrous ethanol and HCl gas is critical.

  • Temperature Control: While reflux is necessary to drive the esterification, excessive temperatures can lead to decomposition and the formation of side products.[4] Careful temperature management is essential.

  • Purification Losses: Each purification step (extraction, chromatography, recrystallization) will inevitably lead to some loss of material. Optimizing these steps is key to maximizing the isolated yield.

Which purification methods are most effective for rac-erythro-Ethylphenidate?

Achieving high purity requires a multi-step approach:

  • Acid-Base Extraction: After the reaction, an acid-base extraction can remove non-basic impurities and unreacted acidic starting materials.

  • Column Chromatography: Silica gel chromatography is effective for separating the desired product from closely related impurities and any remaining starting material.[5]

  • Recrystallization: This is the final and most critical step for obtaining a highly pure, crystalline solid. For related compounds, solvents like n-butanol have been used effectively for recrystallization.[4] Experimenting with different solvent systems (e.g., isopropanol, ethanol/ether) may be necessary to find the optimal conditions.

How can I confirm the identity, purity, and diastereomeric ratio of the final product?

A combination of analytical techniques is required for full characterization:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for confirming the molecular structure. The presence of the ethyl ester group will be clearly distinguishable from the methyl group of methylphenidate by a characteristic triplet and quartet pattern in the 1H NMR spectrum.[1]

  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) will confirm the molecular weight of the compound. The mass spectrum of ethylphenidate typically shows a base peak at m/z 84 (piperidinium ion).[1]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate and quantify the different stereoisomers, confirming the diastereomeric ratio (erythro vs. threo) and enantiomeric excess if a chiral synthesis is attempted.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of key functional groups, although it is generally not sufficient for distinguishing between closely related isomers.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield 1. Incomplete hydrolysis of the precursor. 2. Incomplete esterification due to water contamination. 3. Product degradation during workup or purification.1. Extend hydrolysis reaction time and monitor by TLC until the starting material is consumed. 2. Ensure all glassware is oven-dried. Use anhydrous ethanol and dry HCl gas for the esterification step. 3. Avoid excessive heat. Perform extractions and chromatography promptly.
Product is a persistent oil and fails to crystallize 1. Presence of significant impurities (e.g., unreacted starting materials, byproducts). 2. The product is a mixture of diastereomers, which can inhibit crystallization.1. Re-purify the material using silica gel column chromatography with a carefully selected eluent system. 2. Attempt trituration with a non-polar solvent (e.g., cold diethyl ether or hexane) to induce crystallization. If this fails, a different recrystallization solvent system is needed.
NMR/MS analysis indicates significant byproducts 1. Formation of amides from side reactions with the piperidine nitrogen. 2. Incomplete hydrolysis leading to the presence of the methyl ester precursor. 3. Degradation due to harsh acidic or basic conditions.1. Use milder reaction conditions or protect the piperidine nitrogen if amide formation is a persistent issue. 2. Ensure the initial hydrolysis step goes to completion. 3. Neutralize the reaction mixture carefully during workup and avoid prolonged exposure to strong acids or bases.
Poor erythro:threo diastereomeric ratio 1. The reduction step was not sufficiently diastereoselective. 2. Epimerization occurred during workup or purification.1. Revisit the reduction conditions. Experiment with different hydride sources (e.g., L-Selectride®, K-Selectride®) and solvent systems, as described for analogous methylphenidate syntheses.[3] 2. Maintain neutral pH during purification where possible. Some bases can cause epimerization at the carbon alpha to the ester.

Experimental Protocols & Workflows

Workflow for Synthesis of rac-erythro-Ethylphenidate

The diagram below illustrates the general workflow from the common precursor, methylphenidate, to the final purified product.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Esterification cluster_2 Step 3: Purification MPH Methylphenidate HCl Reflux_HCl Aqueous HCl Reflux MPH->Reflux_HCl Ritalinic_Acid Ritalinic Acid HCl Reflux_HCl->Ritalinic_Acid Anhydrous_EtOH Anhydrous EtOH Dry HCl, Reflux Ritalinic_Acid->Anhydrous_EtOH Crude_EPH Crude rac-Ethylphenidate HCl Anhydrous_EtOH->Crude_EPH Workup Aqueous Workup (Acid-Base Extraction) Crude_EPH->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Recrystallization Recrystallization (e.g., n-Butanol) Chromatography->Recrystallization Pure_EPH Pure rac-erythro-Ethylphenidate HCl Recrystallization->Pure_EPH G cluster_0 cluster_1 cluster_2 Problem Problem Detected Low Yield Purity Issue (Oil/Byproducts) Poor Diastereomeric Ratio Cause Potential Causes Incomplete Reaction / Water Contamination Impurities / Diastereomer Mixture Non-selective Reduction Problem:low_yield->Cause:yield Problem:purity_issue->Cause:purity Problem:dr_issue->Cause:dr Solution Corrective Actions Extend Reaction / Use Anhydrous Reagents Re-purify (Column / Recrystallize) Modify Reduction Conditions Cause:yield->Solution:sol_yield Cause:purity->Solution:sol_purity Cause:dr->Solution:sol_dr

Caption: A logical flow for troubleshooting common synthesis issues.

Analytical Data Summary

The following table summarizes key analytical data points to aid in the characterization of ethylphenidate.

Analytical Method Expected Result / Observation Reference
1H NMR (CDCl3) Ethyl Ester Protons: Multiplet (CH2) ~4.29 ppm, Triplet (CH3) ~1.20 ppm.[1]
13C NMR (CDCl3) Signals corresponding to the ethyl ester group, distinct from a methyl ester signal.[1]
GC-MS (EI) Molecular Ion (M+): Weak or absent at m/z 247. Major Fragments: m/z 84 (base peak, piperidinium ion), m/z 91 (tropylium ion).[1]
FTIR Similar spectrum to methylphenidate HCl, showing characteristic ester C=O stretch.[1]

References

  • Casale, J. F., & Hays, P. A. (2011). Ethylphenidate: An Analytical Profile. Microgram Journal, 8(2), 58-61. [Link: Provided via search tool]
  • McLaughlin, G., Morris, N., Kavanagh, P., et al. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro-diastereomers. Drug Testing and Analysis. [Link: Provided via search tool]
  • Patrick, K. S., et al. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Journal of Medicinal Chemistry, 48(8), 2876-81. [Link: https://pubs.acs.org/doi/10.1021/jm049154f]
  • Wikipedia contributors. (2024). Ethylphenidate. Wikipedia, The Free Encyclopedia. [Link: https://en.wikipedia.
  • Archer, R. P., et al. (2021). Analytical Detection of Novel Stimulants by Immunoassay and Liquid Chromatography–High Resolution Mass Spectrometry: Case Studies on Ethylphenidate and Mephedrone. Journal of Analytical Toxicology. [Link: https://academic.oup.
  • PsychonautWiki contributors. (2025). Ethylphenidate. PsychonautWiki. [Link: https://psychonautwiki.
  • Chinaglia, K. de O., et al. (2022). Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1205, 123330. [Link: https://pubmed.ncbi.nlm.nih.gov/35716546/]
  • Elliott, S., et al. (2015). Seven fatalities associated with ethylphenidate. Huddersfield Repository. [Link: Provided via search tool]
  • Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current Molecular Pharmacology. [Link: Provided via search tool]
  • Dias, L. C., & de Piloto Fernandes, A. M. A. (2003). A concise and stereoselective synthesis of (+/−)-erythro-methylphenidate. Tetrahedron Letters, 44(35), 6583-6586. [Link: Provided via search tool]
  • Patrick, K. S., et al. (2005). Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/15828835/]
  • Smith, M. L., & Swortwood, M. J. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology. [Link: https://pubmed.ncbi.nlm.nih.gov/34536248/]
  • Smith, M. L., & Swortwood, M. J. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood.
  • Smith, M. L., & Swortwood, M. J. (2020). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. ResearchGate. [Link: https://www.researchgate.net/publication/344482087_Chiral_Separation_and_Quantification_of_dl-Methylphenidate_dl-Ethylphenidate_and_Ritalinic_Acid_in_Blood_by_LC-MSMS]
  • Smith, M. L., & Swortwood, M. J. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology, 46(3), 269-276. [Link: https://academic.oup.
  • ResearchGate. (n.d.). Synthetic route for ethylphenidate. ResearchGate. [Link: https://www.researchgate.
  • Patrick, K. S., et al. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. ResearchGate. [Link: https://www.researchgate.
  • Swortwood, M. J., et al. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. DiVA portal. [Link: http://www.diva-portal.org/smash/record.jsf?pid=diva2:1739775]
  • Dias, L. C., & Fernandes, A. M. A. P. (2007). Short Synthesis of Methylphenidate and Its p-Methoxy Derivative. ResearchGate. [Link: https://www.researchgate.
  • SWGDRUG.org. (2013). Ethylphenidate Monograph. [Link: Provided via search tool]
  • Kumar, A., et al. (2020). Novel one pot synthesis of dexethylphenidate hydrochloride with chiral purity. Journal of the Indian Chemical Society, 97, 773-776. [Link: https://zenodo.org/record/4063239]
  • Google Patents. (2016). EP3066075A1 - Process for the preparation of methylphenidate and pharmaceutical salts thereof. [Link: https://patents.google.
  • Google Patents. (2013). EP2651892B1 - Low-temperature synthesis of methylphenidate hydrochloride. [Link: https://patents.google.
  • Renalson K. S., et al. (2014). Efficient method for enantioselective synthesis of dexmethylphenidate hydrochloride (Focalin®). OMICS International. [Link: Provided via search tool]
  • myExperiment. (n.d.). Enantioselective method of synthesizing methylphenidate and derivatives. [Link: https://www.myexperiment.org/workflows/4488.html]
  • LGC Standards. (n.d.). rac-erythro-Ethylphenidate Hydrochloride (1 mg/ml in Methanol). [Link: https://www.lgcstandards.com/US/en/rac-erythro-Ethylphenidate-Hydrochloride-%281-mg-ml-in-Methanol%29/p/TRC-E925002-1ML]
  • SSRG International Journal of Applied Chemistry. (2020). The Synthesis of Optically-Active erythro-Methylphenidate by Diastereoselective Hydrogenation Using Ru-BINAP Complex Catalyst. SSRG-IJAC, 7(2). [Link: Provided via search tool]
  • Organic Chemistry Portal. (2019). Ritter Reaction. [Link: https://www.organic-chemistry.org/namedreactions/ritter-reaction.htm]
  • Patrick, K. S., et al. (2012). Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3556549/]
  • Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link: https://www.organic-chemistry.org/namedreactions/ritter-reaction.shtm]
  • Axios Research. (n.d.). rac-erythro Methylphenidate Hydrochloride. [Link: https://axiosresearch.
  • Journal of Chemical Sciences. (2014). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid as a recyclable catalyst. Indian Academy of Sciences. [Link: Provided via search tool]
  • Mithridion. (n.d.). rac-erythro-Ethylphenidate Hydrochloride (1,0mg/ml in Methanol) 1X1ml. [Link: https://www.mithridion.de/en/rac-erythro-ethylphenidate-hydrochloride-10mg-ml-in-methanol-1x1ml/]

Sources

Optimization

Troubleshooting poor peak resolution in chiral HPLC of ethylphenidate

Technical Support Center: Chiral HPLC of Ethylphenidate Welcome to the technical support center for the chiral separation of ethylphenidate (EPH). This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chiral HPLC of Ethylphenidate

Welcome to the technical support center for the chiral separation of ethylphenidate (EPH). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving adequate peak resolution for ethylphenidate enantiomers. As a class of compounds with stereospecific bioactivity, the accurate separation and quantification of EPH enantiomers are critical.[1][2][3] This resource provides in-depth, experience-driven answers to common troubleshooting questions, detailed protocols, and a logical framework for method optimization.

Troubleshooting Guide: Poor Peak Resolution

Poor or incomplete separation of enantiomers is the most common issue in chiral chromatography. This guide provides a systematic approach to diagnosing and resolving these problems.

Q1: My ethylphenidate enantiomers are co-eluting or have a resolution (Rs) value well below 1.5. Where should I begin troubleshooting?

When faced with poor resolution, a systematic approach is crucial to efficiently identify the root cause.[4] Start by assessing the most influential and easily adjustable parameters first. The logical workflow is: Mobile Phase Composition -> Method Parameters (Flow Rate & Temperature) -> Column Health .

This troubleshooting hierarchy prevents unnecessary and costly changes, such as prematurely discarding a column that may be perfectly functional. Below is a visual guide to this workflow.

Caption: A logical workflow for systematically troubleshooting poor resolution in chiral HPLC.

Q2: How critical is the mobile phase composition, especially the additives, for separating a basic compound like ethylphenidate?

Answer: Extremely critical. For basic analytes like ethylphenidate, the mobile phase composition—particularly the choice of organic modifier and the presence of a basic additive—is often the primary driver of retention and selectivity on polysaccharide-based chiral stationary phases (CSPs).

The chiral recognition mechanism involves a complex set of interactions including hydrogen bonding, dipole-dipole, and steric interactions between the analyte and the chiral stationary phase.[5][6] Mobile phase additives directly influence these interactions.[7]

  • The Role of the Basic Additive: Ethylphenidate contains a secondary amine (piperidine ring), which can cause peak tailing due to strong, non-enantioselective interactions with residual silanol groups on the silica support. A small amount of a basic additive, such as Diethylamine (DEA), is typically required in a normal-phase system (e.g., Hexane/Isopropanol). The DEA acts as a competitor for these active sites, improving peak shape and, consequently, resolution.[7][8] Using an acidic additive for a basic compound like EPH would likely ionize the analyte and eliminate chiral recognition.[9]

  • The Role of the Alcohol Modifier: In normal-phase chromatography, the alcohol (e.g., isopropanol, ethanol) is the polar component that modulates analyte retention. The type and concentration of the alcohol can dramatically impact selectivity. Less polar alcohols like isopropanol often provide better selectivity than more polar ones like methanol because they compete less with the analyte for the chiral recognition sites on the CSP.[9]

Troubleshooting Steps:

  • Verify Additive Presence: Ensure that a basic additive (typically 0.1% DEA) is included in your mobile phase if you are observing peak tailing or poor resolution.

  • Optimize Modifier Concentration: Systematically vary the percentage of your alcohol modifier. Create a small study running, for example, 10%, 15%, and 20% isopropanol in hexane. This will alter retention times and can reveal an optimal window for resolution.

  • Test Different Modifiers: If optimizing the concentration is insufficient, test a different alcohol. For instance, switching from isopropanol to ethanol can sometimes provide the necessary change in selectivity.[8]

Mobile Phase ParameterObservation / Effect on Ethylphenidate SeparationRecommended Action
No Basic Additive (e.g., DEA) Severe peak tailing, poor resolution, and long retention times.Add 0.1% (v/v) Diethylamine to the mobile phase.
Alcohol % Too High Very short retention times, enantiomers co-elute.Decrease the percentage of alcohol modifier in increments of 2-5%.
Alcohol % Too Low Excessively long retention times, broad peaks.Increase the percentage of alcohol modifier in increments of 2-5%.
Incorrect Additive (e.g., Acidic) Complete loss of retention and/or resolution.[9]Ensure a basic additive is used for this basic analyte.
Q3: I've optimized the mobile phase, but my resolution is still poor. Could temperature or flow rate be the issue?

Answer: Yes. After the mobile phase, flow rate and temperature are the next most important parameters to investigate. Chiral separations are often more sensitive to these factors than standard reversed-phase methods.

  • Flow Rate: The interactions that lead to chiral recognition are kinetically limited. A lower flow rate increases the residence time of the analyte in the column, allowing for more interactions with the stationary phase and often leading to better resolution.[10] While a standard flow rate for a 4.6 mm ID column might be 1.0 mL/min, optimal chiral separations can sometimes be found at rates as low as 0.5 or even 0.2 mL/min.[8]

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process.[8] Lowering the column temperature generally increases the strength of polar interactions (like hydrogen bonds) that are crucial for selectivity, often resulting in improved resolution.[11] However, this is not universal, and in some cases, increasing the temperature can improve efficiency or even reverse the elution order.[12] Therefore, a temperature study is a valuable optimization step.

Troubleshooting Steps:

  • Reduce the Flow Rate: Cut your current flow rate in half (e.g., from 1.0 mL/min to 0.5 mL/min) and observe the impact on resolution. While this will increase run time, the improvement in separation can be significant.[11]

  • Conduct a Temperature Study: Analyze your sample at a range of temperatures (e.g., 15°C, 25°C, and 40°C). This will identify the optimal temperature for your specific analyte-CSP system.[4]

ParameterGeneral Impact on Chiral ResolutionRecommended Starting Point
Flow Rate Lower flow rates often increase resolution.[10]0.5 mL/min for a 4.6 mm ID column.
Temperature Lower temperatures often increase resolution.[11]25°C, then test 15°C and 40°C.
Q4: My method used to work perfectly, but now the resolution is degrading over time. What should I check?

Answer: A gradual loss of performance points towards column contamination, degradation, or a change in the system that was overlooked.

  • Column Contamination: Strongly retained impurities from your sample matrix can accumulate at the head of the column.[13] This creates active sites that can interfere with the chiral separation mechanism, leading to peak broadening and loss of resolution.[8]

  • Column Equilibration: Chiral stationary phases, especially when mobile phase additives are used, can require extended equilibration times to achieve a stable baseline and reproducible retention. If the column is not properly equilibrated after a mobile phase change or system startup, performance will be inconsistent.

  • Additive Memory Effect: Polysaccharide-based columns can "remember" additives they have been exposed to.[13] If a column was previously used with a different additive (or no additive), its performance can be affected for a surprisingly long time. A new column may require significant conditioning with the additive-containing mobile phase to perform like an older, established column.[13]

Troubleshooting Steps & Protocols:

  • Thoroughly Flush the Column: If contamination is suspected, a cleaning procedure is the first step. For immobilized polysaccharide CSPs, a wider range of strong solvents can be used.

  • Ensure Proper Equilibration: Always equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. When using additives, this may need to be extended.

  • Check for System Issues: Before assuming the column is the problem, verify that the mobile phase was prepared correctly and that the pump is delivering a consistent and accurate solvent ratio.

Experimental Protocol: Chiral Column Cleaning and Regeneration (Immobilized Polysaccharide CSP)

This protocol is for columns with immobilized phases (e.g., Chiralpak® IA, IB, IC) which are resistant to a wider range of solvents. For coated phases, consult the manufacturer's instructions as certain solvents will permanently damage the column.[5]

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.

  • Initial Flush: Flush the column with 100% Isopropanol (IPA) at a low flow rate (e.g., 0.2 mL/min) for 20 column volumes.

  • Strong Solvent Wash (if needed): For stubborn contaminants, you can flush with Tetrahydrofuran (THF) or Ethyl Acetate. Flush with 10 column volumes of the chosen solvent.

  • Intermediate Flush: Flush again with 100% IPA for 10-15 column volumes to remove the strong solvent.

  • Mobile Phase Equilibration: Re-introduce your mobile phase (e.g., Hexane/IPA with 0.1% DEA) and equilibrate for at least 20-30 column volumes, or until the baseline is stable.

  • Performance Check: Inject a standard to confirm that performance has been restored.

Frequently Asked Questions (FAQs)

Q: What is the most common type of chiral stationary phase (CSP) for compounds like ethylphenidate? A: Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose, are the most widely used and successful for a broad range of chiral compounds, including those with amine functionalities like ethylphenidate.[6][14] These phases offer complex three-dimensional structures that facilitate the necessary interactions for chiral recognition.[5]

Q: Why is a basic additive like DEA preferred over an acid for ethylphenidate? A: Ethylphenidate is a basic compound. In chromatography, the goal is to analyze the neutral form of the analyte to promote retention and interaction with the CSP. Adding a basic modifier like DEA suppresses the ionization of the ethylphenidate molecule and also masks acidic silanol sites on the column packing, which prevents peak tailing.[7] An acidic additive would protonate the amine on ethylphenidate, creating a charged species that would be repelled by the stationary phase, leading to poor or no retention and a loss of chiral separation.[9]

Q: Can I use a sample solvent that is different from the mobile phase? A: It is highly recommended to dissolve your sample in the mobile phase itself or in a solvent that is weaker (less polar in normal phase) than the mobile phase.[8] Injecting a sample dissolved in a much stronger solvent can cause severe peak distortion (fronting or splitting) because the sample solvent effectively acts as a temporary, strong mobile phase at the point of injection, disrupting the equilibrium at the column inlet.

Q: How do I confirm the elution order of the enantiomers? A: The most reliable way to confirm the elution order is to obtain pure standards of each individual enantiomer (e.g., d-threo-ethylphenidate and l-threo-ethylphenidate) and inject them separately. The retention time of each pure standard will definitively identify the corresponding peak in the racemic mixture's chromatogram.

References

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. [Link]

  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. MDPI. [Link]

  • Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. PubMed. [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. PubMed. [Link]

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. [Link]

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Chromatography Today. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research. [Link]

  • ENANTIOMERIC METHYLPHENIDATE DETERMINATION IN HUMAN PLASMA SAMPLES FOR ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of PharmTech Research. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. [Link]

  • Ethylphenidate: An Analytical Profile. ResearchGate. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Optimization of Chromatographic Methods: Tips for Achieving Relia. Longdom Publishing. [Link]

  • Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. PubMed. [Link]

  • Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Improving the Stability of rac-erythro-Ethylphenidate Solutions for Long-Term Storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with rac-erythro-ethylphenidate. It addresses common stability challenges encountered during the long...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with rac-erythro-ethylphenidate. It addresses common stability challenges encountered during the long-term storage of its solutions, offering troubleshooting advice and best practices rooted in chemical principles to ensure the integrity and reproducibility of your experimental results.

Section 1: Frequently Asked Questions - The Fundamentals of Stability

This section covers foundational knowledge regarding the chemical stability of rac-erythro-ethylphenidate. Understanding these principles is the first step toward preventing degradation.

Q1: What are the primary chemical stability concerns for rac-erythro-ethylphenidate?

A: rac-erythro-Ethylphenidate possesses two key structural features prone to chemical degradation: an ethyl ester and a piperidine ring . Therefore, the primary stability concerns are:

  • Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, particularly catalyzed by acidic or basic conditions, which cleaves the ester bond to form the inactive metabolite, ritalinic acid, and ethanol.[1][2][3] Studies on the closely related methylphenidate show that this hydrolysis can be significant, especially at non-neutral pH.[4][5]

  • Oxidation of the Piperidine Ring: The piperidine ring, a cyclic secondary amine, is vulnerable to oxidation.[6][7][8] This process can be initiated by atmospheric oxygen, light exposure (photo-oxidation), or elevated temperatures.[6] Common oxidation products include N-oxides and imines, which can alter the compound's biological activity and physical properties, sometimes leading to a yellow or brown discoloration of the solution.[6]

Q2: How significantly does pH impact the stability of ethylphenidate in solutions containing water?

A: The pH is one of the most critical factors governing the stability of ethylphenidate in any solution with residual water. The ester hydrolysis rate is highly pH-dependent.

  • Alkaline Conditions (pH > 7): Base-catalyzed hydrolysis is typically much faster and more significant than acid-catalyzed hydrolysis for esters. Even mildly alkaline conditions can lead to rapid degradation of ethylphenidate into ritalinic acid. Studies on methylphenidate have shown it is highly sensitive to alkaline degradation.[9]

  • Acidic Conditions (pH < 7): While more stable than in alkaline conditions, ethylphenidate will still undergo acid-catalyzed hydrolysis over time. For aqueous solutions, a slightly acidic pH (around 3-4) is often the most stable region.[10]

  • Neutral Conditions (pH ≈ 7): Spontaneous hydrolysis can still occur at neutral pH, and this process is accelerated by increased temperature.[4]

Q3: Why is the choice of solvent so critical for preparing long-term stock solutions?

A: The solvent system directly influences both hydrolysis and oxidation pathways.

  • Protic vs. Aprotic Solvents: Protic solvents like water, methanol, and ethanol can participate directly in hydrolysis or transesterification reactions.[11] For instance, storing ethylphenidate in methanol could lead to the formation of methylphenidate.[11] Aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN) are highly recommended for long-term storage as they do not have a proton to donate and cannot participate in hydrolysis.

  • Water Content: Even in aprotic solvents, residual water can cause hydrolysis.[12] Using anhydrous grade solvents and storing solutions in a desiccated environment is crucial for maximizing stability.[12]

  • Dissolved Oxygen: Solvents can contain dissolved oxygen, which can facilitate the oxidation of the piperidine ring. For maximum stability, particularly if storing for many months or years, deoxygenating the solvent by sparging with an inert gas like argon or nitrogen is a best practice.[6]

Q4: What are the ideal temperatures for storing ethylphenidate solutions?

A: As a general rule, lower temperatures slow down the rates of all chemical reactions, including degradation.

  • -20°C: This is suitable for short- to medium-term storage (weeks to months) and is a common laboratory practice. Studies on related compounds show good stability at this temperature.[13][14]

  • -80°C: For long-term storage (many months to years), -80°C is strongly recommended.[15] It significantly reduces the kinetic energy of molecules, minimizing the risk of both hydrolysis and oxidation. It is also important to use vials with secure seals to prevent solvent evaporation and water condensation during temperature cycles.

Section 2: Troubleshooting Guide - Diagnosing and Solving Stability Issues

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Q: My stock solution, which was initially colorless, has developed a yellow or brown tint. What is happening and how can I fix it?

A: Probable Cause: A color change to yellow or brown is a classic indicator of oxidation of the piperidine ring .[6] This is often accelerated by exposure to ambient air (oxygen) and/or light.

Recommended Solution:

  • Discard the Discolored Solution: The presence of color indicates that a significant amount of degradation has already occurred. Using this solution will introduce unknown variables and likely lead to inconsistent results.

  • Prepare a Fresh Stock Solution: When preparing the new solution, implement the following preventative measures:

    • Use an Inert Atmosphere: Before sealing the vial, gently purge the headspace with an inert gas like argon or nitrogen to displace oxygen.[6][12]

    • Protect from Light: Always store the solution in an amber vial or a clear vial wrapped completely in aluminum foil.[6] Store the vial in a dark freezer or storage box.

    • Consider Antioxidants: For particularly sensitive applications or very long-term storage, the addition of a small amount of an antioxidant (e.g., Butylated hydroxytoluene - BHT) can be considered, but this must be validated to ensure it does not interfere with your downstream assays.

Q: My HPLC/LC-MS analysis shows a new, more polar peak appearing over time. What is this peak likely to be?

A: Probable Cause: The most probable identity of a new, more polar peak (i.e., a peak with a shorter retention time on a reverse-phase column) is ritalinic acid , the product of ester hydrolysis.[11] Another possibility is the formation of N-oxides from piperidine oxidation, which are also generally more polar than the parent compound.[6]

Recommended Solution:

  • Confirm Peak Identity: If an analytical standard for ritalinic acid is available, run it under the same chromatographic conditions to confirm if the retention times match. Alternatively, use LC-MS to check if the mass of the new peak corresponds to the mass of ritalinic acid or a potential oxidation product (parent mass + 16 Da for an N-oxide).

  • Review Storage Protocol: The appearance of the hydrolysis product points to issues with water contamination or pH.

    • Ensure you are using anhydrous solvents.

    • Store stock solutions in a desiccator, even inside the freezer, to protect from moisture.[12]

    • If using a buffered solution, verify the pH and consider if a more acidic buffer would be beneficial.

  • Implement a Stability-Indicating Method: Ensure your analytical method can clearly separate the parent peak from all major degradation peaks. This is crucial for accurately quantifying the purity of your solution over time.[6][16]

Q: I'm observing inconsistent or diminished activity in my biological assays. Could the stability of my ethylphenidate solution be the cause?

A: Probable Cause: Yes, this is a very common consequence of compound degradation. Both hydrolysis and oxidation lead to a decrease in the concentration of the active parent compound, which will directly result in decreased potency or inconsistent biological effects.[6]

Recommended Solution:

  • Re-analyze Stock Purity: Before conducting critical experiments, always re-analyze the purity of your stock solution using a validated analytical method like HPLC. This should be standard practice for any stock solution that has been stored for an extended period.

  • Prepare Fresh Working Solutions: Avoid using old dilutions. Prepare fresh working solutions from a recently qualified stock solution immediately before each experiment.

  • Minimize Freeze-Thaw Cycles: Aliquot your main stock solution into smaller, single-use volumes.[15] This prevents the entire stock from being repeatedly warmed and re-frozen, which can accelerate degradation and introduce water from condensation.

  • Assess Stability in Assay Media: Be aware that your compound may be unstable in the final assay buffer or cell culture medium, which is often aqueous and held at 37°C. Consider performing a short-term stability test of ethylphenidate in your final assay media to understand its degradation profile under experimental conditions.

Section 3: Protocols and Best Practices

Protocol 3.1: Recommended Procedure for Preparing High-Stability Stock Solutions

  • Preparation: Work in a clean, dry environment. Use high-purity, anhydrous-grade solvent (e.g., DMSO or Acetonitrile).

  • Weighing: Accurately weigh the desired amount of rac-erythro-ethylphenidate hydrochloride powder. For small quantities, it is best to add the solvent directly to the supplier's vial to avoid transfer loss.[15]

  • Dissolution: Add the appropriate volume of solvent to the vial to achieve the target concentration. Ensure complete dissolution using a vortex mixer.

  • Inert Gas Purge: Gently blow a stream of argon or nitrogen over the surface of the solution for 15-30 seconds to displace the air in the headspace.

  • Aliquoting: Immediately dispense the solution into smaller, single-use amber glass or polypropylene vials with high-quality screw caps or crimp seals.

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store immediately at -80°C in a dark, organized freezer box.

Protocol 3.2: Conducting a Basic Forced Degradation Study

A forced degradation study helps identify potential degradation products and validates your analytical method's ability to detect them.[16]

  • Prepare Samples: Prepare several identical samples of ethylphenidate solution (e.g., in 1:1 acetonitrile:water). Keep one as an unstressed control.

  • Acidic Stress: Add a small amount of 0.1 M HCl to one sample.

  • Basic Stress: Add a small amount of 0.1 M NaOH to another sample.

  • Oxidative Stress: Add a small amount of 3% hydrogen peroxide to a third sample.

  • Thermal Stress: Place a fourth sample in an oven at 60°C.

  • Incubation: Incubate all samples (including the control) for several hours.

  • Analysis: Analyze all samples by HPLC or LC-MS. Compare the chromatograms to the control. The goal is to achieve 5-20% degradation of the main peak, revealing the degradation products under each condition.[6]

Section 4: Visualizations and Data Summaries

Diagrams

EPH rac-erythro-Ethylphenidate Hydrolysis Hydrolysis (+H2O, H+ or OH-) EPH->Hydrolysis Oxidation Oxidation (O2, Light, Heat) EPH->Oxidation RA Ritalinic Acid + Ethanol Hydrolysis->RA Ox_Products N-Oxides, Imines, Ring-Opening Products Oxidation->Ox_Products

Caption: Primary degradation pathways for ethylphenidate.

Start Instability Observed (e.g., color change, new peak) Check_Ox Is solution yellow/brown? Start->Check_Ox Check_Hyd Is there a new, more polar HPLC peak? Start->Check_Hyd Cause_Ox Probable Cause: Oxidation Check_Ox->Cause_Ox Yes End Re-analyze & Proceed with Qualified Solution Check_Ox->End No Cause_Hyd Probable Cause: Hydrolysis Check_Hyd->Cause_Hyd Yes Check_Hyd->End No Action_Ox Action: Use inert gas, protect from light, prepare fresh Cause_Ox->Action_Ox Action_Hyd Action: Use anhydrous solvent, check pH, prepare fresh Cause_Hyd->Action_Hyd Action_Ox->End Action_Hyd->End

Caption: A troubleshooting workflow for stability issues.

Data Tables

Table 1: Recommended Storage Conditions for rac-erythro-Ethylphenidate Solutions

Parameter Optimal Condition (Long-Term) Acceptable (Short-Term) Rationale & Key Considerations
Solvent Anhydrous DMSO or AcetonitrileAnhydrous EthanolAprotic solvents prevent hydrolysis. If ethanol must be used, ensure it is anhydrous and storage time is minimized.
Temperature -80°C-20°CSignificantly slows all degradation reactions.[13][14][15] Avoid repeated freeze-thaw cycles by using aliquots.
Atmosphere Inert (Argon or Nitrogen)Ambient AirDisplacing oxygen minimizes oxidative degradation of the piperidine ring.[6] Crucial for long-term stability.
Light Protection Amber Glass VialsClear Vials in DarknessPrevents photo-oxidative degradation.[6] Wrapping clear vials in foil is a suitable alternative.
Container Vials with PTFE-lined capsStandard microfuge tubesProvides a superior seal against moisture and air ingress, and prevents solvent evaporation.

Table 2: Example of a Stability-Indicating HPLC Method

Parameter Typical Setting
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or Gradient mix of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temp. 25-30°C
Note: This is a starting point. The method must be validated to ensure it separates ethylphenidate from its specific degradation products like ritalinic acid.[9][17]

References

  • Benchchem. Technical Support Center: Prevention of Oxidation in Piperidine Compounds.
  • ResearchGate. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | Request PDF. Available from: [Link]

  • PubMed. Evidence for peroxidative oxidation of substituted piperidine nitroxides, acting as apoptosis inducers in Yoshida Sarcoma cells in vivo. Available from: [Link]

  • ResearchGate. Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol | Request PDF. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. A stability indicating method development and validation for the estimation of methylphenidate hydrochloride in bulk and its pharmaceutical dosage form by RP-HPLC. Available from: [Link]

  • ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Available from: [Link]

  • University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Available from: [Link]

  • PubMed. Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • ResearchGate. Any advice about the stability of ester and carbamate containing compounds? Available from: [Link]

  • ResearchGate. Hydrolysis of methylphenidate (MPH), ethylphenidate (EPH), and isopropylphenidate (IPH) by carboxylesterase 1 (CES1) cell s9 fractions... | Download Scientific Diagram. Available from: [Link]

  • Dinis-Oliveira, R.J. Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Available from: [Link]

  • PMC. Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker. Available from: [Link]

  • ResearchGate. (PDF) Ethylphenidate: An Analytical Profile. Available from: [Link]

  • PMC. Influence of Ethanol and Gender on Methylphenidate Pharmacokinetics and Pharmacodynamics. Available from: [Link]

  • SWGDRUG.org. METHYLPHENIDATE Monograph. Available from: [Link]

  • Captivate Bio. SMALL MOLECULES FAQs. Available from: [Link]

  • bioRxiv. pH-dependent spontaneous hydrolysis rather than gut bacterial metabolism reduces levels of the ADHD treatment, Methylphenidate. Available from: [Link]

  • ResearchGate. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. Available from: [Link]

  • PMC. Enantiospecific determination of dl-methylphenidate and dl-ethylphenidate in plasma by liquid chromatography-tandem mass spectrometry: Application to human ethanol interactions. Available from: [Link]

  • PMC. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. Available from: [Link]

  • Oxford Academic. Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Available from: [Link]

  • PMC. Stability of extemporaneously prepared preservative-free methylphenidate 5 mg/mL intravenous solution. Available from: [Link]

  • PubMed. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. Available from: [Link]

  • University of Groningen. Stability of methylphenidate under various ph conditions in the presence or absence of gut microbiota. Available from: [Link]

  • PubMed. Polyethylene glycol-drug ester conjugates for prolonged retention of small inhaled drugs in the lung. Available from: [Link]

  • PubMed. Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Available from: [Link]

  • Oxford Academic. Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Available from: [Link]

  • ResearchGate. (PDF) Development and validation of RP-HPLC method for the determination of methylphenidate hydrochloride in API. Available from: [Link]

  • ResearchGate. (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DEXMETHYLPHENIDATE AND SERDEXMETHYLPHENIDATE BY USING RP-HPLC IN BULK AND PHARMACEUTICAL DOSAGE FORM. Available from: [Link]

  • PMC. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available from: [Link]

  • ResearchGate. (PDF) Stability of Extemporaneously Prepared Preservative-Free Methylphenidate 5 mg/mL Intravenous Solution. Available from: [Link]

  • The Society for the Preservation of Natural History Collections. Storage Materials: Plastics. Available from: [Link]

  • Chem.ucla.edu. Common Organic Solvents: Table of Properties. Available from: [Link]

  • AXEL. rac-erythro-Ethylphenidate Hydrochloride 10mg CAS No:1246815-21-3. Available from: [Link]

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Optimization

Technical Support Center: Purification of rac-erythro-Ethylphenidate Hydrochloride

From the Desk of the Senior Application Scientist Welcome to the technical support center for the purification of rac-erythro-Ethylphenidate Hydrochloride (HCl). This guide is designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of rac-erythro-Ethylphenidate Hydrochloride (HCl). This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of isolating and purifying this compound. Instead of a rigid manual, we have structured this resource as a series of frequently asked questions and troubleshooting scenarios that arise in a real-world laboratory setting. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude rac-erythro-Ethylphenidate HCl?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the esterification of ritalinic acid with ethanol[1][2]. Consequently, the most common impurities you will encounter are:

  • Diastereomeric Impurities: The most significant impurity is typically the threo-diastereomer. Since the synthesis is often not perfectly stereoselective, your crude product will be a mixture of erythro and threo isomers. Separating these is often the primary purification challenge[3][4].

  • Starting Materials: Unreacted ritalinic acid is a common acidic impurity.

  • By-products of Synthesis: Depending on the specific reagents and conditions used, other related substances may be present. For instance, incomplete esterification can leave residual ritalinic acid.

  • Residual Solvents: Solvents used in the synthesis and initial workup (e.g., isopropanol, dichloromethane) may be retained in the crude solid[3].

Understanding this profile is the first step in designing an effective purification strategy. Purity is often assessed by High-Performance Liquid Chromatography (HPLC) to quantify the ratio of diastereomers and other impurities[3].

Q2: My crude product is a sticky oil or gum instead of a solid. What should I do?

A2: This is a common issue, often caused by the presence of significant amounts of residual solvent or impurities that depress the melting point and inhibit crystallization.

Causality: The hydrochloride salt of ethylphenidate should be a crystalline solid[5]. An oily consistency suggests that the lattice energy is being disrupted.

Troubleshooting Steps:

  • Solvent Removal: First, ensure all reaction and workup solvents are thoroughly removed. Place the sample under high vacuum for several hours. Gentle heating (e.g., 40-50°C) can aid this process, but be cautious of potential degradation.

  • Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a solvent in which your product is poorly soluble (an "anti-solvent") but in which the impurities might be soluble. Good starting points for ethylphenidate HCl are cold diethyl ether or ethyl acetate. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical energy can provide the activation energy needed for nucleation.

  • Acid-Base Extraction: If the oil persists, it may be heavily contaminated with non-basic impurities. An acid-base extraction is a highly effective cleanup step. This workflow purifies the compound based on its basicity, leaving neutral and acidic impurities behind. See the detailed protocol in Q4 . After extraction and re-precipitation as the HCl salt, you should obtain a solid.

Core Purification Methodologies & Troubleshooting

This section provides detailed protocols and troubleshooting guides for the most effective purification techniques.

Q3: What is the most straightforward method for improving the purity of my solid crude product?

A3: Recrystallization is the most powerful and widely used technique for purifying solid organic compounds, including ethylphenidate HCl.[6].

Principle of Causality: Recrystallization operates on the principle of differential solubility. A suitable solvent is one that dissolves the compound readily at a high temperature but poorly at a low temperature. As the saturated hot solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a purer form, while the impurities, being present in a lower concentration, remain dissolved in the cold mother liquor[6].

  • Solvent Selection: The choice of solvent is critical. For ethylphenidate HCl, alcohols are often effective. A study on the purification of dexethylphenidate hydrochloride demonstrated high efficacy using n-butanol[3]. Isopropanol is also a common choice. The ideal solvent will dissolve the crude material when hot but yield a high recovery of crystals upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen recrystallization solvent (e.g., n-butanol). Heat the mixture with stirring to the solvent's boiling point. Continue adding small portions of hot solvent until all the solid has just dissolved, creating a saturated solution. Adding a large excess of solvent will reduce your final yield.

  • Decolorization (Optional): If the solution is colored, it may contain colored impurities. Add a small amount of activated charcoal to the hot solution and continue to heat/stir for 5-10 minutes. Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them. This prevents the product from prematurely crystallizing on the filter funnel[7].

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of the solvent.

Problem Probable Cause Solution
No crystals form on cooling. Too much solvent was used; the solution is not saturated.Boil off some of the solvent to re-concentrate the solution and attempt cooling again.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the impure product. The impurities are too high.Use a lower-boiling point solvent. Alternatively, pre-purify the material using acid-base extraction or chromatography before attempting recrystallization.
Very low recovery of material. The compound is too soluble in the cold solvent. The wrong solvent was chosen.Choose a different solvent where the compound has lower solubility at cold temperatures. Ensure a minimal amount of hot solvent was used for dissolution.
Purity does not improve significantly. The primary impurity has very similar solubility properties to the product (e.g., the threo-diastereomer).Recrystallization alone may not be sufficient. Consider sequential purification: recrystallization followed by column chromatography, or vice-versa. Multiple recrystallizations may be necessary.
Q4: How can I effectively remove acidic impurities like ritalinic acid?

A4: Acid-base extraction is the definitive method for this separation. It leverages the amine functional group in ethylphenidate, which is basic, to separate it from acidic or neutral impurities.

Principle of Causality: In an aqueous solution, the protonation state of ethylphenidate and ritalinic acid can be controlled by adjusting the pH.

  • At low pH (acidic): Both the amine of ethylphenidate and the carboxylic acid of ritalinic acid are protonated. The ethylphenidate HCl salt is water-soluble.

  • At high pH (basic): The amine of ethylphenidate is deprotonated, rendering it a "free base" which is soluble in organic solvents (like dichloromethane or diethyl ether) but insoluble in water. The carboxylic acid of ritalinic acid is deprotonated to its carboxylate salt, which is water-soluble.

This difference in solubility at high pH is the key to their separation[8][9].

G start_node start_node process_node process_node waste_node waste_node product_node product_node A Crude EPH HCl dissolved in Water & DCM B Adjust pH to 11-12 with NaOH solution A->B C Separate Layers B->C D Aqueous Layer (Contains Ritalinic Acid salts & other acidic impurities) C->D Discard or process separately E Organic Layer (DCM) (Contains Ethylphenidate free base) C->E F Dry organic layer (e.g., with MgSO4) E->F G Evaporate DCM F->G H Dissolve free base oil in Isopropanol/Ether G->H I Add HCl solution (e.g., HCl in Isopropanol) H->I J Pure rac-erythro-EPH HCl precipitates I->J K Filter and Dry J->K

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude ethylphenidate HCl in a separatory funnel containing deionized water and an immiscible organic solvent like dichloromethane (DCM).

  • Basification: Slowly add a basic solution (e.g., 2M NaOH) dropwise while shaking the funnel (and venting frequently). Monitor the pH of the aqueous layer with pH paper, aiming for a final pH of 11-12. This deprotonates the ethylphenidate HCl to its free base form.

  • Extraction: The ethylphenidate free base will move into the organic DCM layer, while the salt of ritalinic acid will remain in the aqueous layer. Separate the two layers. You can perform a second extraction of the aqueous layer with fresh DCM to maximize recovery.

  • Washing & Drying: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO4), then filter to remove the drying agent.

  • Salt Formation: Evaporate the dried organic solvent to obtain the purified ethylphenidate free base, which will likely be an oil. Dissolve this oil in a suitable solvent like isopropanol or a mixture of diethyl ether and ethanol.

  • Precipitation: Slowly add a solution of hydrochloric acid (e.g., isopropanolic HCl or HCl in ether) dropwise with stirring. The pure rac-erythro-Ethylphenidate HCl will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under high vacuum.

Q5: Recrystallization isn't improving the diastereomeric ratio. How do I separate the erythro and threo isomers?

A5: When recrystallization fails to separate diastereomers, it is because their crystal lattice energies and solubility profiles are too similar. In this case, column chromatography is the preferred method.

Principle of Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Even subtle differences in the 3D structure of diastereomers cause them to interact differently with the polar silica gel surface, leading to different elution times[10]. The more polar isomer will generally adhere more strongly to the silica and elute later.

G start_node start_node decision_node decision_node action_node action_node result_node result_node fail_node fail_node start Start: Crude EPH HCl is_solid Is the crude a solid? start->is_solid triturate Triturate with ether/ ethyl acetate. Dry under high vacuum. is_solid->triturate No (Oil/Gum) recrystallize Recrystallize (Protocol Q3) is_solid->recrystallize Yes is_solid_now is_solid_now triturate->is_solid_now Did it solidify? acid_base Perform Acid-Base Extraction (Protocol Q4) acid_base->recrystallize check_purity Check Purity (HPLC) recrystallize->check_purity is_pure Purity > 99%? check_purity->is_pure is_diastereomer_issue Is diastereomeric ratio the main issue? is_pure->is_diastereomer_issue No end_pure Product is Pure is_pure->end_pure Yes chromatography Perform Column Chromatography is_diastereomer_issue->chromatography Yes end_impure Re-evaluate strategy is_diastereomer_issue->end_impure No (Other impurities) check_purity_after_chrom check_purity_after_chrom chromatography->check_purity_after_chrom Check Purity (HPLC) is_solid_now->acid_base No is_solid_now->recrystallize Yes is_pure_after_chrom is_pure_after_chrom check_purity_after_chrom->is_pure_after_chrom Purity > 99%? is_pure_after_chrom->end_pure Yes is_pure_after_chrom->end_impure No

Caption: Decision tree for troubleshooting the purification of EPH HCl.

  • Preparation: This technique is performed on the ethylphenidate free base, not the HCl salt, as the salt is too polar and will not elute from the silica gel. Convert your crude HCl salt to the free base using the initial steps of the acid-base extraction protocol (Q4).

  • Stationary Phase: Prepare a column packed with flash silica gel in a suitable non-polar solvent (e.g., hexane).

  • Loading the Sample: Dissolve the crude free base oil in a minimal amount of the mobile phase (or just dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides good separation. A typical system for amine-containing compounds is a gradient of ethyl acetate in hexane, with the addition of a small amount of a basic modifier like triethylamine (~0.1-1%) to prevent the basic product from streaking on the acidic silica gel.

  • Elution: Run the column by applying pressure (flash chromatography) and collect fractions. Monitor the fractions by Thin Layer Chromatography (TLC) to identify which ones contain your desired product.

  • Isolation: Combine the pure fractions (as determined by TLC), and evaporate the solvent under reduced pressure. The result will be the purified rac-erythro-Ethylphenidate free base. This can then be converted back to the high-purity HCl salt as described in Q4, steps 5-7.

References

  • Title: Acid-Base Extraction Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

  • Title: Novel one pot synthesis of dexethylphenidate hydrochloride with chiral purity Source: Zenodo, hosted by CERN URL: [Link]

  • Title: Ethylphenidate: An Analytical Profile Source: Microgram Journal URL: [Link]

  • Title: Ethylphenidate Monograph Source: Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) URL: [Link]

  • Title: Freebasing and purifying methylphenidate Source: Bluelight.org (Forum discussion illustrating user-level chemical principles) URL: [Link]

  • Title: Enantioselective method of synthesizing methylphenidate and derivatives Source: myExperiment, University of Manchester URL: [Link]

  • Title: (PDF) Ethylphenidate: An Analytical Profile Source: ResearchGate (hosting Microgram Journal article) URL: [Link]

  • Title: The Synthesis of Optically-Active erythro-Methylphenidate by Diastereoselective Hydrogenation using Ru-BINAP Complex Catalyst Source: Seventh Sense Research Group URL: [Link]

  • Title: Separation of ritalin racemate and its by-product racemates by capillary electrophoresis Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Separation of Methylphenidate hydrochloride on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: How could you go about extracting pure methylphenidate from a gel matrix... Source: Reddit (r/chemistry) URL: [Link]

  • Title: Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol Source: ACS Journal of Medicinal Chemistry URL: [Link]

  • Title: Low-temperature synthesis of methylphenidate hydrochloride Source: Google Patents URL
  • Title: A stability indicating method development and validation for determination of Methylphenidate Hydrochloride and its impurities... Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Effect of organic solvent type on the extraction performance of MPH Source: ResearchGate URL: [Link]

  • Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]

  • Title: Two-Solvent Recrystallization Guide Source: MIT OpenCourseWare URL: [Link]

  • Title: Ethylphenidate Source: Wikipedia URL: [Link]

  • Title: Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry Source: LCGC Europe URL: [Link]

  • Title: Extraction, preconcentration, and determination of methylphenidate in urine sample using solvent bar microextraction... Source: Taylor & Francis Online URL: [Link]

Sources

Troubleshooting

Addressing challenges in the stereoselective synthesis of erythro-ethylphenidate

Technical Support Center: Stereoselective Synthesis of erythro-Ethylphenidate Welcome to the technical support center for the stereoselective synthesis of ethylphenidate. This guide is designed for researchers, medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stereoselective Synthesis of erythro-Ethylphenidate

Welcome to the technical support center for the stereoselective synthesis of ethylphenidate. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the complexities of controlling stereochemistry in phenidate synthesis. The focus of this document is to provide practical, in-depth solutions to common challenges encountered during the synthesis of the erythro-diastereomer of ethylphenidate, a crucial analog of methylphenidate.

While the threo-isomer of methylphenidate is the pharmacologically active component in medications like Ritalin™, the erythro-isomers are often formed as byproducts and are noted to have different pharmacological profiles, sometimes contributing to undesirable side effects[1]. Therefore, robust methods to selectively synthesize or separate these isomers are of high importance. This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the key structural differences between erythro- and threo-ethylphenidate?

A: Ethylphenidate has two chiral centers, at C2 of the piperidine ring and the α-carbon of the acetate group. This gives rise to four possible stereoisomers: (2R,αR), (2S,αS), (2R,αS), and (2S,αR). The threo diastereomers have the 2- and α-substituents on opposite faces of the piperidine ring in its chair conformation, while the erythro diastereomers have them on the same face. This seemingly small difference significantly impacts the molecule's three-dimensional shape and its interaction with biological targets like the dopamine transporter (DAT)[2].

Q2: Why is achieving high diastereoselectivity for the erythro isomer challenging?

A: The energy difference between the transition states leading to the erythro and threo products is often small, making it difficult to achieve high selectivity. Key synthetic steps, such as the reduction of a piperideine intermediate or the addition of a nucleophile to an iminium ion, are highly sensitive to reaction conditions. Factors like catalyst choice, solvent polarity, temperature, and the steric bulk of substituents can all shift the equilibrium between the competing reaction pathways[3][4].

Q3: Can I convert an undesired threo isomer to the desired erythro isomer?

A: Epimerization is a known strategy, particularly for converting the less stable erythro isomer to the more stable threo isomer[5]. However, the reverse process (threo to erythro) is thermodynamically unfavorable and not a common synthetic strategy. It is generally more efficient to design a synthesis that directly favors the formation of the erythro isomer or to use chiral resolution techniques to separate the diastereomers.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis, offering causative explanations and actionable solutions.

Problem 1: Low Diastereoselectivity (Near 1:1 erythro:threo Ratio)

Q: My reaction is producing a nearly equimolar mixture of erythro and threo diastereomers. What factors should I investigate to favor the erythro product?

A: A low diastereomeric ratio (d.r.) indicates that the reaction is under kinetic or thermodynamic control that does not sufficiently differentiate between the two diastereomeric transition states. Here are the primary parameters to adjust:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for both pathways, leading to reduced selectivity[3].

    • Solution: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C). A systematic approach is crucial, as the optimal temperature is highly dependent on the specific reaction.

  • Catalyst Choice and Loading: The catalyst, whether it's a hydrogenation catalyst (e.g., PtO₂, Ru-BINAP) or a Lewis acid, plays a critical role in orchestrating the geometry of the transition state[3][5].

    • Solution:

      • Screen Catalysts: If using hydrogenation, compare catalysts like PtO₂, Rh/C, and chiral catalysts such as Ru-BINAP complexes, which have shown high diastereoselectivity in related syntheses[5][6].

      • Lewis/Brønsted Acids: In reactions involving iminium ion intermediates, evaluate a panel of acids like TFA, BF₃·OEt₂, or TiCl₄[1][3]. The nature and concentration of the acid can influence the stereochemical outcome.

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states, directly impacting the d.r.[3].

    • Solution: Experiment with a variety of solvents. Move from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, THF, acetonitrile) to polar protic (e.g., methanol, if compatible with the reaction).

  • Protecting Groups: The steric bulk of a protecting group on the piperidine nitrogen (e.g., Boc, Cbz) can create a biased environment, sterically hindering one approach of the reagents and favoring the formation of one diastereomer over the other[3][4].

    • Solution: Consider using a bulkier N-protecting group. For instance, a tert-butyloxycarbonyl (Boc) group is often used to direct stereoselectivity[3].

Problem 2: Difficulty in Separating erythro and threo Diastereomers

Q: I have a mixture of diastereomers, but they are co-eluting during column chromatography. How can I achieve separation?

A: Diastereomers have different physical properties, but sometimes these differences are too subtle for standard silica gel chromatography.

  • Chromatography Optimization:

    • Solution 1 (Flash Chromatography): Systematically screen different solvent systems. A shallow gradient or isocratic elution with a finely-tuned solvent mixture (e.g., ethyl acetate/hexanes with small amounts of a third solvent like triethylamine for basic compounds) can improve resolution.

    • Solution 2 (Chiral HPLC): This is the most powerful method for separating stereoisomers. Chiral stationary phases (CSPs) provide a chiral environment that interacts differently with each isomer. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) and macrocyclic glycopeptide-based columns (e.g., Chirobiotic V) are excellent starting points[7][8][9].

  • Diastereomeric Salt Resolution:

    • Solution: Convert the mixture of ethylphenidate free base into diastereomeric salts using a chiral acid, such as (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate or a di-O,O'-aroyl tartaric acid[10][11]. The resulting salts have significantly different solubilities, often allowing one to be selectively crystallized from solution. The pure diastereomer can then be recovered by basifying the salt.

Problem 3: Poor Yield or Incomplete Conversion

Q: My reaction is not going to completion, or the yield of the desired erythro product is very low. What are the likely causes?

A: Low yields can stem from suboptimal reaction conditions, side reactions, or product degradation.

  • Reagent and Catalyst Activity:

    • Solution: Ensure all reagents are pure and dry, especially in moisture-sensitive reactions. If using a hydrogenation catalyst, ensure it has not been poisoned and that the hydrogen pressure is adequate (30-80 bar can sometimes be necessary)[6]. For organometallic reactions, use of an inert atmosphere (N₂ or Ar) is critical[3].

  • Reaction Time and Temperature:

    • Solution: Monitor the reaction progress using TLC, GC-MS, or NMR. An incomplete reaction may simply require a longer reaction time or a modest increase in temperature. Conversely, if side products are observed, the temperature may be too high, causing decomposition.

  • Workup and Purification:

    • Solution: Product can be lost during aqueous workups if the pH is not optimized for extraction. Ensure the aqueous layer is at the correct pH to have the product in its neutral, free-base form before extracting with an organic solvent. Recrystallization, while excellent for purification, can also lead to significant loss of material if the solvent or temperature conditions are not optimized.

Data Summary: Factors Influencing Diastereoselectivity

The following table summarizes key variables and their typical effects on the stereochemical outcome of phenidate synthesis, based on literature precedents.

ParameterConditionTypical Effect on erythro:threo RatioRationale
Temperature Decrease (e.g., 25°C to -78°C)Increases selectivityFavors the pathway with the lower activation energy, reducing thermal equilibration[3].
Catalyst Chiral ligands (e.g., Ru-BINAP)High diastereoselectivityCreates a chiral pocket that forces the substrate into a specific conformation during the reaction[5].
Solvent Varies (e.g., Toluene vs. DCM)Can significantly alter selectivitySolvation affects the stability and geometry of the transition state intermediates[3].
N-Protecting Group Increase steric bulk (e.g., H to Boc)Can increase selectivitySteric hindrance blocks one face of the molecule from attack, directing the reaction[3][4].

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing poor diastereoselectivity in your synthesis.

G cluster_0 Troubleshooting Low Diastereoselectivity start Low d.r. Observed (e.g., 1:1 erythro:threo) temp Step 1: Optimize Temperature Screen from 0°C to -78°C start->temp analyze Analyze d.r. via NMR or Chiral HPLC temp->analyze Re-run Reaction catalyst Step 2: Screen Catalysts Evaluate Lewis/Brønsted Acids or Hydrogenation Catalysts catalyst->analyze Re-run Reaction solvent Step 3: Vary Solvent Test Polar vs. Non-polar solvent->analyze Re-run Reaction protect Step 4: Modify Substrate Change N-Protecting Group (e.g., Cbz to Boc) protect->analyze Re-run Reaction analyze->catalyst Selectivity Still Low analyze->solvent Selectivity Still Low analyze->protect Selectivity Still Low end Optimized d.r. Achieved analyze->end Desired Selectivity Achieved

Caption: A decision-tree for systematically troubleshooting low diastereoselectivity.

Key Experimental Protocol: Diastereoselective Hydrogenation

This protocol is a representative example for the diastereoselective hydrogenation of a cyclic β-enaminoester intermediate to favor the erythro product, adapted from principles described in the literature[5].

Objective: To synthesize erythro-ethylphenidate via diastereoselective hydrogenation.

Materials:

  • Ethyl 2-phenyl-2-(2'-piperidylidene)acetate (Substrate)

  • (R)-Ru(OAc)₂-BINAP complex (Catalyst)

  • Methanol (Anhydrous)

  • Hydrogen gas (High purity)

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been purged thoroughly with an inert gas (N₂ or Ar).

  • Charging the Reactor: In an inert atmosphere, charge the reactor with the substrate, ethyl 2-phenyl-2-(2'-piperidylidene)acetate (1.0 equiv), and the (R)-Ru(OAc)₂-BINAP catalyst (0.01-0.05 equiv).

  • Solvent Addition: Add anhydrous methanol to the reactor to dissolve the substrate and catalyst. The concentration should be optimized, but a starting point of 0.1 M is common.

  • Sealing and Purging: Seal the reactor. Purge the headspace multiple times with low-pressure hydrogen gas before pressurizing to the target pressure (e.g., 50-80 bar).

  • Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by observing hydrogen uptake. The reaction time can range from 12 to 48 hours.

  • Workup: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient with 1% triethylamine) to isolate the erythro-ethylphenidate.

  • Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and MS. Determine the diastereomeric ratio and enantiomeric excess (if applicable) using chiral HPLC[7][8]. The coupling constant between the Cα-H and C2'-H protons in the ¹H NMR spectrum is a key indicator: for the threo isomer, it is typically larger (J ≈ 8-10 Hz) than for the erythro isomer (J ≈ 2-4 Hz).

References

  • Ajioka, K. (2020). The Synthesis of Optically-Active erythro-Methylphenidate by Diastereoselective Hydrogenation Using Ru-BINAP Complex Catalyst. SSRG International Journal of Applied Chemistry, 7(2), 70-76. Retrieved from [Link]

  • Deutsch, H. M., et al. (1996). Asymmetric Synthesis and Pharmacology of Methylphenidate and Its Para-Substituted Derivatives. Journal of Medicinal Chemistry, 39(6), 1201-1209. Retrieved from [Link]

  • Onaka, T., et al. (1999). A Convenient Method for Synthesis of Enantiomerically Enriched Methylphenidate from N-Methoxycarbonylpiperidine. Organic Letters, 1(11), 1763-1765. Retrieved from [Link]

  • dos Santos, T. C., et al. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research, 10(2), 114-119. Retrieved from [Link]

  • Ajioka, K. (2020). The Synthesis of Optically-Active erythro- Methylphenidate by Diastereoselective Hydrogenation Using Ru-BINAP Complex Catalyst. ResearchGate. Retrieved from [Link]

  • Harman, W. D., et al. (2023). The Tungsten-Promoted Synthesis of Piperidyl-Modified erythro-Methylphenidate Derivatives. ACS Central Science, 9(9), 1699-1707. Retrieved from [Link]

  • Kumar, R., et al. (2020). Novel one pot synthesis of dexethylphenidate hydrochloride with chiral purity. Journal of the Indian Chemical Society, 97(5), 773-775. Retrieved from [Link]

  • Harman, W. D., et al. (2023). The Tungsten-Promoted Synthesis of Piperidyl-Modified erythro-Methylphenidate Derivatives. OpenScholar. Retrieved from [Link]

  • Whirl-Carrillo, M., et al. (2021). PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenetics and Genomics, 31(5), 115-126. Retrieved from [Link]

  • Gopi, K. V., et al. (2016). Low-temperature synthesis of methylphenidate hydrochloride. U.S. Patent 9,475,770.
  • Prashad, M., et al. (2000). Process for preparing the d-threo isomer of methylphenidate hydrochloride. U.S. Patent 6,162,919.
  • Harman, W. D., et al. (2023). The Tungsten-Promoted Synthesis of Piperidyl-Modified erythro-Methylphenidate Derivatives. ResearchGate. Retrieved from [Link]

  • Kumar, R., et al. (2014). Process for preparation of methylphenidate hydrochloride. U.S. Patent Application 14/339,908. Retrieved from [Link]

  • Nagib, D. A., et al. (2014). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. Angewandte Chemie International Edition, 53(24), 6272-6276. Retrieved from [Link]

  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Doyle, M. P., et al. (2002). Enantioselective method of synthesizing methylphenidate and derivatives. myExperiment. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylphenidate. Retrieved from [Link]

  • Bakthavatchalam, R., et al. (2011). Process of enantiomeric resolution of D,L-(±)-threo-methylphenidate. U.S. Patent 7,897,777.
  • Winkler, J. D., et al. (1998). A Stereoselective Synthesis of dl-threo-Methylphenidate: Preparation and Biological Evaluation of Novel Analogues. The Journal of Organic Chemistry, 63(23), 8064-8065. Retrieved from [Link]

  • Harman, W. D., et al. (2023). The Tungsten-Promoted Synthesis of Piperidyl-Modified erythro-Methylphenidate Derivatives. PMC. Retrieved from [Link]

  • Tsai, F. Y., et al. (2001). Separation of ritalin racemate and its by-product racemates by capillary electrophoresis. Journal of Chromatography A, 928(1), 163-170. Retrieved from [Link]

  • Lin, S. (1995). Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d. HARVEST (uSask). Retrieved from [Link]

  • Davies, H. M. L., et al. (2004). Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites. Bioorganic & Medicinal Chemistry Letters, 14(7), 1799-1802. Retrieved from [Link]

  • Patrick, K. S., et al. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Journal of Medicinal Chemistry, 48(8), 2877-2884. Retrieved from [Link]

  • Smith, M. L., et al. (2021). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. Journal of Analytical Toxicology, 45(8), 869-878. Retrieved from [Link]

  • Dehnhardt, C. M., et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(24), 3853-3856. Retrieved from [Link]

  • Grogan, G., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 143(3), 1569-1576. Retrieved from [Link]

Sources

Optimization

Trace-Level Detection of Erythro-Ethylphenidate: Troubleshooting &amp; Optimization Guide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to quantify trace amounts of erythro-ethylphenidate (EPH) in complex biological matric...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to quantify trace amounts of erythro-ethylphenidate (EPH) in complex biological matrices or illicit drug seizures.

Detecting the erythro diastereomer is uniquely challenging. It is a minor trace isomer that is easily masked by the dominant threo isomer, and it is highly susceptible to ion suppression during mass spectrometric analysis. This guide bypasses generic advice to provide you with field-proven, mechanistic solutions and self-validating workflows to enhance your detection sensitivity.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is my trace erythro-ethylphenidate peak being swallowed by the threo-isomer peak, and how can I achieve baseline separation?

Causality: Erythro-EPH is a diastereomer of the active threo-EPH. In biological matrices—where EPH is formed via hCES1-mediated transesterification of methylphenidate in the presence of ethanol—or in illicit street samples, the threo isomer is overwhelmingly dominant (>95%) [1]. When utilizing standard reversed-phase liquid chromatography, the massive threo peak causes severe column overloading and tailing. This chromatographic tail physically masks the closely eluting erythro trace, preventing accurate integration.

Solution: You must shift from achiral to chiral stationary phases (CSPs) to exploit spatial recognition cavities. A macrocyclic antibiotic CSP, such as a second-generation vancomycin-based column (e.g., Chirobiotic V2), provides the necessary stereoselective interactions to achieve baseline separation of d,l-erythro from d,l-threo enantiomers [2]. Alternatively, Supercritical Fluid Chromatography (SFC) coupled with MS/MS offers superior resolution for chiral phenidate analogs due to the high diffusivity and low viscosity of supercritical CO2 [3].

Q2: I have baseline separation, but my signal-to-noise (S/N) for erythro-EPH in whole blood is still <3. How do I eliminate matrix suppression?

Causality: Whole blood and plasma contain high concentrations of endogenous phospholipids. During electrospray ionization (ESI), these lipids compete with early-eluting basic drugs for available charge droplets, leading to severe ion suppression. Simple protein precipitation (PP) fails to remove these lipids.

Solution: Implement a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) . EPH is a secondary amine (pKa ~8.8) and remains positively charged at low pH. The MCX sorbent retains the protonated EPH via strong ionic interactions, allowing neutral lipids to be aggressively washed away with 100% methanol.

Self-Validating Protocol: To ensure your extraction is robust, always spike samples with a deuterated internal standard (e.g., d5-ethylphenidate). A self-validating system will monitor the absolute peak area of the IS in the extracted matrix versus a neat solvent standard. If the IS area drops by >20%, matrix suppression is still occurring, indicating the wash steps need volume optimization.

Q3: What are the optimal MS/MS parameters to maximize the sensitivity of the erythro-EPH trace?

Causality: Sensitivity in tandem mass spectrometry is dictated by the efficiency of collision-induced dissociation (CID). EPH readily accepts a proton in positive ESI to form [M+H]+ at m/z 248.1. The most thermodynamically stable fragmentation pathway is the cleavage of the piperidine ring.

Solution: Tune your triple quadrupole to monitor the primary transition of m/z 248.1 → 84.1. This fragment provides the highest abundance for trace quantification. Use a secondary transition (m/z 248.1 → 56.1) strictly for qualitative confirmation (ion ratio verification) to ensure the trace peak is genuinely erythro-EPH and not isobaric noise.

Part 2: Visualizing the Workflow and Troubleshooting Logic

G MPH dl-Methylphenidate (Parent Drug) hCES1 hCES1 Hepatic Enzyme (Transesterification) MPH->hCES1 EtOH Ethanol (Co-ingestant) EtOH->hCES1 EPH_threo dl-threo-Ethylphenidate (Dominant Isomer >95%) hCES1->EPH_threo Major EPH_erythro dl-erythro-Ethylphenidate (Trace Target <5%) hCES1->EPH_erythro Minor SPE Mixed-Mode SPE (Matrix Cleanup) EPH_threo->SPE EPH_erythro->SPE LCMS Chiral LC-MS/MS (Vancomycin CSP) SPE->LCMS

Fig 1. hCES1-mediated transesterification and chiral LC-MS/MS workflow.

G Start Issue: Low erythro-EPH Signal Check1 Is threo-EPH tailing into the erythro peak? Start->Check1 Yes1 Optimize Chiral CSP (e.g., Chirobiotic V2) or SFC Check1->Yes1 Yes No1 Check Matrix Effects Check1->No1 No Check2 Ion Suppression > 20%? No1->Check2 Yes2 Switch to MCX SPE & Use d5-EPH Internal Standard Check2->Yes2 Yes No2 Optimize MS/MS (m/z 248 -> 84, CE 20V) Check2->No2 No

Fig 2. Troubleshooting logic for resolving trace erythro-EPH signal loss.

Part 3: Quantitative Data & Experimental Protocols

Table 1. Optimized LC-MS/MS Parameters and Validation Metrics
AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)LLOQ (ng/mL)Linear Range (ng/mL)
d,l-erythro-EPH248.184.156.120 / 350.0250.025 - 25.0
d,l-threo-EPH248.184.156.120 / 350.0250.025 - 25.0
d5-EPH (IS)253.189.1-20N/AN/A

Data synthesized from validated enantiospecific LC-MS/MS methods.[2]

Step-by-Step Methodology: Mixed-Mode Cation Exchange (MCX) SPE

Objective: Isolate trace erythro-EPH from biological matrices while eliminating phospholipid-induced ion suppression.

  • Sample Pre-treatment: Aliquot 250 µL of biological matrix (plasma/blood). Spike with 25 µL of d5-EPH internal standard (10 ng/mL). Add 1 mL of 100 mM phosphate buffer (pH 6.0) to disrupt protein binding and ensure complete ionization of the secondary amine.

  • Column Conditioning: Pass 1 mL of 100% Methanol through the MCX cartridge (30 mg/1 mL), followed by 1 mL of 100 mM phosphate buffer (pH 6.0). Do not let the sorbent dry.

  • Sample Loading: Load the buffered sample onto the cartridge at a controlled flow rate of 1 mL/min to allow sufficient interaction time with the cation-exchange sites.

  • Interference Wash 1 (Aqueous): Wash with 1 mL of 100 mM Acetic Acid to remove hydrophilic endogenous compounds.

  • Interference Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality Note: This is the critical step for sensitivity enhancement; it strips away neutral lipids and phospholipids that cause ion suppression in the MS source.

  • Sorbent Drying: Apply maximum vacuum (or positive pressure) for 5 minutes to remove all residual aqueous solvent.

  • Target Elution: Elute with 2 mL of freshly prepared 2% Ammonium Hydroxide in Methanol. Causality Note: The high pH neutralizes the protonated EPH, breaking the ionic bond with the sorbent and releasing it into the organic solvent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of the initial LC mobile phase prior to injection.

References

  • Source: nih.
  • Source: ovid.
  • Source: tdl.
  • Source: diva-portal.

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Experimental Protocols for rac-erythro-Ethylphenidate Hydrochloride

Welcome to the Technical Support Center for rac-erythro-Ethylphenidate Hydrochloride (CAS: 1246815-21-3). While the threo isomer is typically the primary active pharmacological agent in psychostimulant research, the eryt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for rac-erythro-Ethylphenidate Hydrochloride (CAS: 1246815-21-3). While the threo isomer is typically the primary active pharmacological agent in psychostimulant research, the erythro isomer serves as a critical analytical reference standard for forensic toxicology, impurity profiling, and metabolic stability studies[1].

This guide provides researchers and drug development professionals with validated protocols, troubleshooting FAQs, and mechanistic explanations to ensure scientific integrity during handling and experimentation.

Part 1: Material Properties & Storage Parameters

To ensure reproducibility, you must understand the physicochemical constraints of the compound. The table below summarizes critical data and the mechanistic rationale behind standard handling procedures.

Table 1: Quantitative Data & Handling Rationale

ParameterValueCausality / Rationale
Molecular Formula C₁₅H₂₁NO₂ • HClThe hydrochloride salt significantly enhances solubility in polar solvents compared to the free base[1].
Molecular Weight 283.79 g/mol Essential for accurate molarity calculations during standard curve preparation[1].
Storage Temperature 0 to 8 °C (Short-term)-20 °C (Long-term)Sub-zero temperatures prevent thermal degradation, epimerization, and ester hydrolysis[2].
Solubility Methanol, DMF, DMSO(~14-25 mg/mL)Organic solvents prevent premature hydrolysis of the ethyl ester bond prior to biological assays.
Hygroscopicity HighHCl salts readily absorb atmospheric moisture, which alters exact weight and compromises standard accuracy.
Part 2: Troubleshooting Guides & FAQs

Q1: Why does my rac-erythro-Ethylphenidate standard show degradation peaks (e.g., ritalinic acid) after a month in an aqueous buffer? A: Ethylphenidate contains an ester linkage that is highly susceptible to hydrolysis in aqueous environments, particularly at pH levels outside the physiological range (pH < 4 or pH > 8). When the ethyl ester bond cleaves, it yields ritalinic acid (an inactive metabolite) and ethanol. Self-Validating Solution: Always prepare your primary stock solutions in anhydrous organic solvents (e.g., 100% LC-MS grade Methanol or Acetonitrile) and store them at -20 °C. Only dilute the compound into aqueous biological buffers immediately prior to the experiment to ensure the ester bond remains intact.

Q2: My analytical balance readings fluctuate continuously when weighing the solid powder. How do I fix this? A: rac-erythro-Ethylphenidate Hydrochloride is highly hygroscopic. If a cold vial is opened in a humid laboratory, atmospheric water rapidly condenses on the powder. This causes continuous weight gain on the balance, compromising the molar accuracy of your solution. Self-Validating Solution: Implement a strict thermal equilibration protocol. Remove the vial from the -20 °C freezer and place it in a desiccator at room temperature for at least 30 minutes before opening.

Q3: What regulatory and safety frameworks apply to the handling of this compound? A: Ethylphenidate and its isomers are classified as Schedule I controlled substances in the United States and are heavily regulated globally due to their abuse potential and lack of accepted medical use[3]. Self-Validating Solution: Ensure your facility holds the appropriate DEA analytical or research registrations. Handle the powder under a certified fume hood using standard PPE (nitrile gloves, lab coat, safety goggles) to prevent accidental mucosal absorption.

Part 3: Experimental Protocols
Protocol 1: Preparation of 1.0 mg/mL Stock Solution for LC-MS/MS

Objective: Create a stable, self-validating analytical reference stock that prevents degradation and non-specific binding.

  • Equilibration: Transfer the sealed vial of rac-erythro-Ethylphenidate HCl from -20 °C storage to a desiccator. Wait 30 minutes to reach ambient temperature.

  • Weighing: Rapidly weigh exactly 1.0 mg of the powder using a calibrated micro-analytical balance (d = 0.001 mg).

  • Dissolution: Transfer the powder to a silanized amber glass vial. Add 1.0 mL of LC-MS grade anhydrous Methanol.

    • Mechanistic Note: Silanized glass prevents the non-specific binding of the compound's amine group to the glass walls, while amber glass prevents UV-induced degradation.

  • Homogenization: Vortex for 30 seconds until the solution is visually clear. Sonicate for 1 minute if microscopic particulates remain.

  • Aliquoting: Divide the solution into 100 µL aliquots in tightly sealed microcentrifuge tubes. Store immediately at -80 °C.

    • Mechanistic Note: Aliquoting prevents repeated freeze-thaw cycles, which introduce atmospheric moisture and drive hydrolysis.

Protocol 2: In Vitro Plasma Stability & Quenching Assay

Objective: Assess the half-life of the erythro isomer in biological matrices while preventing post-extraction degradation.

  • Spiking: Thaw human plasma to 37 °C. Spike the rac-erythro-Ethylphenidate stock solution to a final concentration of 100 ng/mL. (Ensure the final organic solvent concentration is <1% v/v to avoid precipitating plasma proteins).

  • Incubation: Incubate the matrix at 37 °C in a shaking water bath.

  • Quenching: At designated time points (0, 15, 30, 60, 120 mins), extract 50 µL of the spiked plasma and immediately mix it with 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., d5-ethylphenidate).

    • Mechanistic Note: Ice-cold Acetonitrile instantly denatures plasma esterases, permanently halting the enzymatic hydrolysis of the drug. The internal standard self-validates the extraction efficiency.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Transfer the supernatant to an LC vial for immediate SFC-MS/MS or LC-MS/MS analysis.

Part 4: Visualizations

HandlingWorkflow Start Vial Retrieval (-20°C Storage) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Prevent condensation Weigh Weighing (Analytical Balance) Equilibrate->Weigh Maintain anhydrous state Solvent Dissolution (Anhydrous Methanol) Weigh->Solvent Minimize air exposure Aliquots Aliquot Preparation (Store at -80°C) Solvent->Aliquots Prevent freeze-thaw

Caption: Workflow for handling hygroscopic rac-erythro-Ethylphenidate HCl to prevent degradation.

Degradation EPH rac-erythro-Ethylphenidate (Active Ester) Water H2O / Esterases (Aqueous/Plasma Matrix) EPH->Water Hydrolysis RA Ritalinic Acid (Inactive Metabolite) Water->RA Ethanol Ethanol (Byproduct) Water->Ethanol

Caption: Hydrolytic degradation pathway of rac-erythro-Ethylphenidate into ritalinic acid.

Sources

Optimization

Selection of appropriate internal standards for ethylphenidate isomer analysis

Technical Support Center: Chiral Analysis of Ethylphenidate A Senior Application Scientist's Guide to Internal Standard Selection Welcome to the technical support center for advanced analytical challenges. This guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chiral Analysis of Ethylphenidate

A Senior Application Scientist's Guide to Internal Standard Selection

Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, scientists, and drug development professionals engaged in the chiral analysis of ethylphenidate (EPH). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make robust, data-driven decisions in your method development. The accurate quantification of EPH isomers is critical, as the pharmacological and toxicological profiles of d- and l-enantiomers can differ significantly.[1][2] The cornerstone of any reliable quantitative method is the correct selection and implementation of an internal standard (IS).

This document will serve as your comprehensive resource for navigating the complexities of internal standard selection for the LC-MS/MS analysis of ethylphenidate isomers. We will explore frequently asked questions, troubleshoot common issues, and provide a validated framework for your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when setting up a quantitative assay for ethylphenidate isomers.

Question 1: What is the ideal type of internal standard for the quantitative analysis of ethylphenidate (EPH) isomers?

Answer: The gold standard and most highly recommended internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated ethylphenidate (e.g., ethylphenidate-d5) or, more commonly, deuterated methylphenidate (e.g., methylphenidate-d10).[3] SIL standards are chemically identical to the analyte, ensuring they behave nearly identically during sample extraction, chromatography, and ionization.[4][5] This chemical equivalence is the most effective way to compensate for analytical variability.

Question 2: Why is a stable isotope-labeled (SIL) internal standard superior to a structural analog?

Answer: The superiority of a SIL internal standard lies in its ability to perfectly mimic the analyte of interest throughout the analytical process. Here’s a breakdown of the causality:

  • Co-elution: A SIL IS will have virtually the same retention time as the non-labeled analyte. This means both compounds experience the exact same matrix effects and ionization conditions at the point of entry into the mass spectrometer.

  • Extraction Recovery: It mirrors the extraction efficiency of the target analyte from complex matrices like plasma or blood. Any loss of analyte during sample preparation will be matched by a proportional loss of the SIL IS, keeping the analyte-to-IS ratio constant.

  • Matrix Effect Compensation: Biological matrices can cause ion suppression or enhancement, a significant source of error in LC-MS/MS.[6] Because a SIL IS co-elutes and has the same ionization properties, it experiences the same degree of suppression or enhancement as the analyte, effectively canceling out the effect.[7] Structural analogs, which elute at different times and have different chemical structures, cannot compensate for these effects with the same degree of accuracy.[4]

Question 3: I don't have access to deuterated ethylphenidate. Can I use a structural analog, like another phenidate derivative?

Answer: While it is possible, using a structural analog is a significant compromise and requires extensive validation. Historically, ethylphenidate itself was used as an internal standard for methylphenidate (MPH) analysis.[8][9] However, this practice is now strongly discouraged. Ethylphenidate is a known human metabolite of methylphenidate when ethanol is co-ingested.[2][10][11] Using EPH as an IS for MPH could lead to a catastrophic error: the IS would also be an analyte, making accurate quantification impossible.

If you must use a structural analog (e.g., propylphenidate, 4-fluoromethylphenidate)[2][12], you must rigorously validate the method to ensure that the analog's recovery and ionization response are parallel to that of ethylphenidate across the entire calibration range and in different matrix lots. Be aware that this approach is inherently less robust than using a SIL standard.

Question 4: For analyzing both d- and l-ethylphenidate, do I need separate deuterated d- and l-isomers for my internal standard?

Answer: Not necessarily. A racemic mixture of a deuterated standard, such as rac-threo-MPH-d10, is commonly and effectively used.[3] During chiral chromatography, the deuterated standard will separate into its own d- and l-peaks, which will co-elute with the corresponding non-deuterated d- and l-analyte peaks. Quantification is then performed by calculating the peak area ratio of the d-analyte to the d-IS, and the l-analyte to the l-IS, respectively. This approach is both cost-effective and analytically sound.

Troubleshooting Guide

Even with a well-designed method, challenges can arise. This section provides solutions to specific problems you might encounter.

Problem 1: My quality control (QC) samples are showing high coefficients of variation (%CV) and poor accuracy.

  • Potential Cause 1: Inappropriate Internal Standard. If you are not using a SIL internal standard, the variability may stem from inconsistent extraction recovery or matrix effects that your structural analog IS cannot adequately correct for. The variability of your IS signal may be significantly different from your analyte's.[4]

  • Solution 1: The most robust solution is to switch to a deuterated internal standard (e.g., rac-MPH-d10). This will provide the most accurate correction for analytical variations.[3][6]

  • Potential Cause 2: Internal Standard Preparation/Addition Error. Inconsistent addition of the IS volume, degradation of the IS stock solution, or errors in dilution can lead to high variability.

  • Solution 2: Prepare fresh IS working solutions daily.[3] Use a calibrated pipette for adding the IS to every sample, standard, and QC. Add the IS at the very beginning of the sample preparation process to account for all subsequent steps.

Problem 2: I am observing significant ion suppression for my analytes and internal standard.

  • Potential Cause: Complex Biological Matrix. Matrices like postmortem blood or plasma are known to cause significant matrix effects that can suppress the ionization of target analytes.[6]

  • Solution: This is precisely where a SIL internal standard demonstrates its value. Deuterated internal standards are the most effective tool to compensate for significant and variable matrix effects because they are suppressed to the same extent as the analyte.[6] While you should still optimize your sample cleanup (e.g., using solid-phase extraction (SPE) instead of a simple protein precipitation), the SIL IS ensures that your quantitative results remain accurate despite the suppression.

Problem 3: My internal standard peak shape is poor or splitting.

  • Potential Cause 1: Chiral Column Overload. Injecting too high a concentration of the racemic deuterated internal standard can overload the chiral stationary phase, leading to peak distortion.

  • Solution 1: Reduce the concentration of the IS in your working solution. The IS peak response should be sufficient for reliable integration but not so high that it causes chromatographic issues. A concentration in the middle of the calibration curve range is often a good starting point.[4]

  • Potential Cause 2: Poor Chromatographic Conditions. The mobile phase composition, pH, or gradient may not be optimal for the chiral separation of both the analytes and the internal standard.

  • Solution 2: Re-optimize your LC method. Ensure the mobile phase pH is appropriate for the chiral selector (e.g., vancomycin-based columns often require a specific pH range).[6][10] Adjust the gradient to ensure baseline resolution of all four peaks (d-EPH, l-EPH, d-IS, l-IS).

Workflow for Internal Standard Selection and Validation

The following diagram outlines the logical workflow for selecting and implementing an internal standard for your ethylphenidate isomer analysis.

G cluster_0 Phase 1: Selection cluster_1 Phase 2: Implementation & Verification cluster_2 Phase 3: Validation A Define Analytes: d- and l-Ethylphenidate B Choose IS Type A->B C Ideal Choice: Stable Isotope-Labeled (SIL) IS (e.g., rac-MPH-d10) B->C Recommended D Alternative: Structural Analog (High Risk - Requires Extensive Validation) B->D Compromise F Prepare IS Working Solution C->F E Confirm No Endogenous Presence (Crucial for Analogs) D->E E->F G Spike into ALL Samples (Calibrators, QCs, Blanks, Unknowns) F->G H Develop Chiral LC-MS/MS Method G->H I Verify Co-elution of SIL IS with Corresponding Analyte Isomers H->I J Check for Cross-Talk/ Isotopic Contribution I->J K Assess Method Performance: Linearity, Accuracy, Precision, LLOQ J->K L Evaluate Matrix Effects & Recovery K->L M Confirm IS Compensates for Variability L->M N Method Validated M->N

Caption: Workflow for selecting and validating an internal standard.

Comparison of Internal Standard Types

This table summarizes the key differences between the preferred SIL internal standard and a structural analog.

FeatureStable Isotope-Labeled (SIL) ISStructural Analog IS
Chemical & Physical Properties Virtually identical to analyteDifferent from analyte
Chromatographic Retention Time Co-elutes with analyteElutes at a different time
Extraction Recovery Identical to analyteMay be similar, but requires proof
Matrix Effect Compensation Excellent; experiences identical ion suppression/enhancement[6]Poor to moderate; experiences different matrix effects
Accuracy & Precision High; considered the "gold standard"[4]Lower; higher potential for bias and variability
Risk of Endogenous Interference None (mass difference)Moderate; must be confirmed absent in blank matrix
Cost & Availability Generally higher costMay be less expensive or more readily available
Validation Effort Standard validation protocolsRequires extensive, rigorous validation to prove suitability

Protocol: Preparation of Calibrators and QCs

This protocol describes the preparation of calibration standards and quality control samples in a biological matrix (e.g., human plasma) using a racemic deuterated internal standard.

Materials:

  • Certified reference standards of d,l-ethylphenidate HCl.

  • Certified internal standard: rac-threo-methylphenidate-d10 (MPH-d10).

  • Certified blank human plasma.

  • Methanol (LC-MS grade).

  • Volumetric flasks and calibrated micropipettes.

Procedure:

  • Preparation of Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve the d,l-ethylphenidate standard in methanol to create a primary stock solution.

    • Separately, prepare a primary stock solution of the rac-threo-MPH-d10 internal standard in methanol.

  • Preparation of Intermediate & Spiking Solutions:

    • Perform serial dilutions of the primary ethylphenidate stock solution with methanol to create a series of working solutions for calibration (e.g., from 0.5 ng/µL to 20 ng/µL).

    • Prepare separate intermediate solutions for low, medium, and high QC concentrations.

    • Dilute the MPH-d10 primary stock to create an IS working solution (e.g., 10 ng/µL). The optimal concentration should be determined during method development.

  • Preparation of Calibration Curve Standards (in Matrix):

    • Label a set of microcentrifuge tubes for each calibration point (e.g., Blank, 0.5, 1, 5, 10, 50, 100, 200 ng/mL).

    • To each tube, add a fixed volume of blank plasma (e.g., 100 µL).

    • Spike each tube (except the blank) with a small, precise volume of the corresponding ethylphenidate working solution to achieve the target concentrations.

    • To the blank tube, add an equivalent volume of methanol (the spiking solvent).

  • Preparation of Quality Control (QC) Samples (in Matrix):

    • Label tubes for QC Low, QC Mid, and QC High.

    • Add the same fixed volume of blank plasma (e.g., 100 µL) to each tube.

    • Spike each tube with the corresponding QC intermediate solution.

  • Addition of Internal Standard:

    • Crucial Step: To every tube (Calibrators, QCs, Blank, and your unknown samples), add a precise, fixed volume of the IS working solution (e.g., 10 µL of 10 ng/µL MPH-d10).

    • Vortex all tubes briefly to ensure homogeneity.

  • Sample Extraction:

    • Proceed immediately with your validated sample preparation method (e.g., protein precipitation with acetonitrile or solid-phase extraction). The early addition of the IS ensures it is present throughout the entire cleanup process, correcting for any analyte loss.

  • Analysis:

    • Analyze the extracted samples via the validated chiral LC-MS/MS method. Construct the calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration for each isomer separately.

References

  • Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. ResearchGate. Available at: [Link]

  • Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. PubMed. Available at: [Link]

  • Chiral Separation and Quantitation of Methylphenidate, Ethylphenidate, and Ritalinic Acid Using Supercritical Fluid Chromatography. Sam Houston State University. Available at: [Link]

  • Ethylphenidate: An Analytical Profile. ResearchGate. Available at: [Link]

  • Enantiospecific determination of dl-methylphenidate and dl-ethylphenidate in plasma by liquid chromatography-tandem mass spectrometry: Application to human ethanol interactions. National Institutes of Health. Available at: [Link]

  • Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d. University of Saskatchewan. Available at: [Link]

  • Development and Validation of Toxicological Methods for Cognitive Stimulants in Traditional and Alternative Matrices. Sam Houston State University. Available at: [Link]

  • Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. ACS Publications. Available at: [Link]

  • Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. SPHarm. Available at: [Link]

  • Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Enantiospecific determination of DL-methylphenidate and DL-ethylphenidate in plasma by liquid chromatography-tandem mass spectrometry: Application to human ethanol interactions. ResearchGate. Available at: [Link]

  • Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker. National Institutes of Health. Available at: [Link]

  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Oxford Academic. Available at: [Link]

  • Understanding Internal standards and how to choose them. Reddit. Available at: [Link]

  • List of methylphenidate analogues. Wikipedia. Available at: [Link]

  • Structural formula of ethylphenidate. ResearchGate. Available at: [Link]

  • Ethylphenidate: An Analytical Profile. Ragged University. Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. Available at: [Link]

Sources

Troubleshooting

Minimizing isomerization during the synthesis and workup of erythro-ethylphenidate

Technical Support Center: Stereochemical Integrity of erythro-Ethylphenidate Welcome to the technical support center for advanced synthesis. This guide is designed for researchers, chemists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stereochemical Integrity of erythro-Ethylphenidate

Welcome to the technical support center for advanced synthesis. This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of ethylphenidate (EPH). Specifically, it addresses the critical challenge of minimizing isomerization to preserve the desired erythro diastereomer during synthesis and subsequent workup procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereoisomers of ethylphenidate, and why is controlling the erythro form critical?

Ethylphenidate possesses two chiral centers, giving rise to four possible stereoisomers arranged in two pairs of diastereomers: (±)-threo and (±)-erythro. The relative orientation of the phenyl and piperidine groups defines these diastereomers. While the threo form of the parent compound, methylphenidate, is known to be the more pharmacologically active isomer, the synthesis and isolation of specific diastereomers like erythro-ethylphenidate are often crucial for structure-activity relationship (SAR) studies and the development of novel derivatives.[1][2] Uncontrolled isomerization leads to diastereomerically impure products, confounding biological data and posing significant purification challenges.

Q2: What is the chemical mechanism behind the isomerization of erythro- to threo-ethylphenidate?

The primary mechanism for isomerization (epimerization) is the deprotonation and subsequent reprotonation of the α-carbon (the carbon atom bonded to both the phenyl ring and the carbonyl group). This process proceeds through a planar enolate intermediate.

  • Base-Catalyzed: A base can abstract the acidic α-proton, forming an enolate. Reprotonation of this planar intermediate can occur from either face, leading to a mixture of both erythro and threo diastereomers.

  • Acid-Catalyzed: An acid can catalyze the formation of the corresponding enol tautomer. Tautomerization back to the keto form can also proceed through a reprotonation step that scrambles the stereochemistry at the α-carbon.

Because this mechanism erases the stereochemical information at the α-carbon, it allows the less stable diastereomer to convert to the more stable one over time or under harsh conditions.

Q3: Which diastereomer, erythro or threo, is thermodynamically more stable?

The threo diastereomer is generally considered the more thermodynamically stable product.[3] This is attributed to reduced steric congestion between the phenyl and piperidine rings in the preferred conformation. Consequently, under conditions that allow for equilibrium to be reached (thermodynamic control), the reaction will favor the formation of the threo isomer.[4] This inherent stability difference is the driving force for the undesired isomerization of the erythro form during synthesis and workup. In fact, processes have been developed to deliberately epimerize mixtures to the pure threo racemate.[3][5]

Troubleshooting Guide: Synthesis & Workup

Q4: During a diastereoselective synthesis, my erythro:threo ratio is lower than expected. How can I improve it?

This issue often stems from a loss of kinetic control. The formation of the erythro product must be favored by being the faster-forming, or kinetic, product.[6]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Low temperatures are paramount for maintaining kinetic control. They reduce the available thermal energy, making it less likely for the reaction to overcome the higher activation energy barrier to the thermodynamic threo product or for the kinetic erythro product to revert and equilibrate.

  • Re-evaluate Your Catalyst System: For syntheses involving hydrogenation of a precursor like methyl 2-phenyl-2-(2'-piperidylidene)acetate, the choice of catalyst is critical. Chiral catalysts such as Ru-BINAP complexes have been successfully used to achieve high diastereoselectivity in the synthesis of the analogous erythro-methylphenidate.[7] The ligand structure can create a chiral pocket that sterically directs the approach of hydrogen to favor one diastereomer.

  • Minimize Reaction Time: Prolonged reaction times, even at low temperatures, can allow for slow equilibration to the more stable threo isomer.[6] Quench the reaction as soon as starting material has been consumed, as determined by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Q5: I am preparing ethylphenidate by esterifying ritalinic acid. What conditions should I use to prevent epimerization?

This is a common and critical step where stereochemical integrity can be lost. The synthesis often involves hydrolyzing methylphenidate to ritalinic acid, followed by re-esterification with ethanol.[8][9]

Recommended Protocol (Fischer Esterification):

  • Use Anhydrous Conditions: Water can facilitate side reactions and potentially promote epimerization, especially if basic or acidic impurities are present. Use anhydrous ethanol and dry HCl gas or acetyl chloride as the acid catalyst.

  • Strict Temperature Control: While Fischer esterification requires heating, use the lowest effective temperature and shortest time necessary to drive the reaction to completion. Refluxing for extended periods (e.g., >24 hours) should be avoided.[8]

  • Catalyst Choice: A strong acid is necessary, but non-nucleophilic acids are preferred. Anhydrous HCl in ethanol is a standard and effective choice.

Q6: My primary concern is isomerization during the aqueous workup. What is the optimal pH range to maintain?

Maintaining the correct pH during aqueous extraction is arguably the most critical step in preserving the erythro stereochemistry. Both strongly acidic and, especially, strongly basic conditions can catalyze enolization and lead to rapid epimerization.

Key Findings:

  • Studies on the stability of the closely related methylphenidate show that it undergoes significant spontaneous hydrolysis at a pH of 8.0, while remaining largely intact at pH 6.0.[10] This hydrolysis proceeds through pathways that can also facilitate epimerization.

  • At basic pH, the free amine form of ethylphenidate is present, which can act as an intramolecular catalyst for enolization. The free base is significantly more susceptible to isomerization than its protonated salt form.

Recommended Workup Protocol:

  • Quench and Neutralize Carefully: After the reaction, quench with a slightly acidic buffer (e.g., pH 5-6 ammonium acetate solution) or carefully add a saturated solution of a weak base like sodium bicarbonate until the pH of the aqueous layer is between 6.5 and 7.5. Avoid strong bases like NaOH or K2CO3.

  • Extract Promptly: Do not let the mixture sit for extended periods, especially if it is not in the optimal pH range.

  • Salt Formation: After extraction and drying of the organic layer, convert the free base to a stable salt (e.g., the hydrochloride salt) for storage and purification. This is achieved by bubbling dry HCl gas through the organic solution or adding a solution of HCl in an anhydrous solvent like ether or isopropanol.

Q7: What are the best practices for chromatographic purification of erythro-ethylphenidate?

Standard silica gel chromatography can be a source of isomerization if not performed carefully, as silica can have acidic sites.

Best Practices:

  • Deactivate the Silica Gel: If isomerization on the column is suspected, pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in the eluent), and then re-equilibrate with your neutral mobile phase. This neutralizes acidic sites.

  • Use a Buffered Mobile Phase: For more sensitive compounds, a buffered mobile phase can be employed, though this is more common in reverse-phase HPLC.

  • Flash Chromatography is Preferred: The speed of flash chromatography minimizes the contact time between the compound and the stationary phase.

  • Purify as the Salt: If possible, purifying the hydrochloride salt can sometimes improve stability on the column compared to the free base.

  • Temperature: Perform the chromatography at ambient temperature.

Analytical Methods & Protocols

Q8: How can I accurately quantify the erythro:threo ratio in my final product?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods for separating and quantifying ethylphenidate diastereomers.[11][12]

Parameter HPLC Method for Diastereomer Separation Reference
Column Chiral columns like Chirobiotic V2 are effective for enantiomeric separation and can also resolve diastereomers. Standard C18 may also work.[13]
Mobile Phase Isocratic mixture of an organic modifier and a buffer. A typical example is Methanol/Ammonium Acetate (e.g., 92:8, v/v; 20 mM, pH 4.1).[13]
Flow Rate ~1.0 mL/min[13]
Detection UV at 215 nm[13]
Key Consideration Baseline separation is crucial for accurate quantification. Method validation (linearity, precision, accuracy) is necessary for reliable results.[14]

Visualized Workflows and Mechanisms

Mechanism of Epimerization

The following diagram illustrates the base-catalyzed epimerization at the α-carbon, which is the primary pathway for the undesired conversion of the erythro isomer to the more stable threo form.

G cluster_main Epimerization via Enolate Intermediate cluster_conditions Conditions Promoting Isomerization Erythro erythro-Ethylphenidate Enolate Planar Enolate (Loss of Stereochemistry) Erythro->Enolate + Base (B:) - Acid (BH) Enolate->Erythro + Acid (BH) - Base (B:) Threo threo-Ethylphenidate (Thermodynamic Product) Enolate->Threo + Acid (BH) - Base (B:) Conditions • Strong Base (e.g., NaOH, K2CO3) • Strong Acid • Elevated Temperature • Prolonged Reaction/Workup Time G Start Reaction Complete Quench Quench Reaction Start->Quench Workup Aqueous Workup (pH 6.5 - 7.5) Quench->Workup Use weak acid/base AVOID strong base Extract Extract with Organic Solvent Workup->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Purify Purification Strategy Dry->Purify Flash Flash Chromatography (Neutralized Silica) Purify->Flash If needed Salt Convert to HCl Salt for Storage/Analysis Purify->Salt Directly if pure Flash->Salt Analyze Analyze Isomeric Purity (HPLC / GC) Salt->Analyze

Caption: Recommended workflow for minimizing isomerization.

References

  • Yuasa, Y., & Tsuruta, H. (2020). The Synthesis of Optically-Active erythro-Methylphenidate by Diastereoselective Hydrogenation Using Ru-BINAP Complex Catalyst.
  • Patrick, K. S., Williard, R. L., et al. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Journal of Medicinal Chemistry, 48(8), 2876-2881. [Link]

  • Markowitz, J. S., et al. (2013). Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker. Pharmacotherapy, 33(11), 1145-1153. [Link]

  • Batista, J. M. M., et al. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research, 10(2), 114-119.
  • Padmanabhan, G. R., et al. (1981). Application of High Pressure Liquid Chromatography to the Determination of Diastereoisomer in Methylphenidate Hydrochloride. Journal of Pharmaceutical Sciences, 70(9), 1081-1083.
  • Dias, L. C., & de Piloto Fernandes, D. (2000). Short Synthesis of Methylphenidate and Its p-Methoxy Derivative.
  • Sakamoto, M., et al. (2023). Analytical characterization and differentiation between threo- and erythro-4-fluoroethylphenidate. Forensic Toxicology, 41(2), 263-275. [Link]

  • Williard, R. L., et al. (2007). Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol. Journal of Medicinal Chemistry, 50(17), 4248-4248. [Link]

  • Aresti-Sanz, J., et al. (2021). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. Pharmaceuticals, 14(7), 653. [Link]

  • Yuasa, Y. (2020). The Synthesis of Optically-Active erythro- Methylphenidate by Diastereoselective Hydrogenation Using Ru-BINAP Complex Catalyst.
  • Zhu, H. J., et al. (2012). Enantiospecific determination of DL-methylphenidate and DL-ethylphenidate in plasma by liquid chromatography-tandem mass spectrometry: Application to human ethanol interactions. Journal of Chromatography B, 903, 130-137. [Link]

  • Schweri, M. M., et al. (1987). Pharmacology of the enantiomers of threo-methylphenidate. Journal of Pharmacology and Experimental Therapeutics, 241(3), 906-915. [Link]

  • Yuasa, Y., & Tsuruta, H. (2024).
  • Wikipedia. (2024). Thermodynamic and kinetic reaction control. Wikipedia.[Link]

  • Berti, F., et al. (2016). Asymmetric Synthesis of Methylphenidate and Quinolizidinones by Addition of Aldehydes to Piperidine-Based Conjugated N-Acyliminium Ions. Synthesis, 48(22), 3845-3850.
  • Zhang, Z., et al. (2023). Iridium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted Exocyclic Olefins: An Efficient Access to Dexmethylphenidate. CCS Chemistry, 5(7), 1845-1855. [Link]

  • Davies, H. M. L., & Hansen, T. (1997).
  • Sakamoto, M., et al. (2023). Analytical characterization and differentiation between threo- and erythro-4-fluoroethylphenidate.
  • LGC Standards. (n.d.).
  • Davies, H. M. L., et al. (2004). Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites. Bioorganic & Medicinal Chemistry Letters, 14(7), 1799-1802.
  • Graham, D. C., et al. (2023). The Tungsten-Promoted Synthesis of Piperidyl-Modified erythro-Methylphenidate Derivatives. ACS Central Science, 9(9), 1735-1742. [Link]

  • Patrick, K. S., et al. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Journal of Medicinal Chemistry, 48(8), 2876-2881. [Link]

  • Markowitz, J. S., et al. (2013). Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(11), 1145-53. [Link]

  • Blacklock, T. J., et al. (2000). Process for the preparation of d-threo-(r,r)-methylphenidate and recycling of undesired enantiomers by epimerisation.
  • Patrick, K. S., et al. (2005).
  • Aresti-Sanz, J., et al. (2021). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota.
  • Casale, J. F., & Hays, P. A. (2012). Synthetic route for ethylphenidate. ResearchGate.[Link]

  • Reddy, G. S. K., et al. (2022). Chemical structures of methylphenidate and impurities.

Sources

Reference Data & Comparative Studies

Validation

Differentiating erythro- and threo-isomers of ethylphenidate by NMR spectroscopy

An authoritative comparison guide for differentiating the erythro- and threo-isomers of ethylphenidate (EPH) using Nuclear Magnetic Resonance (NMR) spectroscopy, designed for analytical chemists, forensic toxicologists,...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison guide for differentiating the erythro- and threo-isomers of ethylphenidate (EPH) using Nuclear Magnetic Resonance (NMR) spectroscopy, designed for analytical chemists, forensic toxicologists, and drug development professionals.

Executive Summary

Ethylphenidate (EPH) is a potent monoamine reuptake inhibitor that possesses two chiral centers—C2 of the piperidine ring and C2' (the α -carbon) of the acetate chain—yielding four possible stereoisomers: d,l -threo and d,l -erythro. Pharmacologically, the d -threo enantiomer is the primary driver of central nervous system (CNS) stimulation via dopamine and norepinephrine transporter (DAT/NET) blockade, whereas the erythro diastereomers are significantly less active[1].

Because conventional mass spectrometry (GC-MS/LC-MS) produces nearly identical fragmentation patterns for these diastereomers, NMR spectroscopy stands as the gold standard for definitive structural elucidation. This guide provides a comparative analysis of analytical modalities, details the conformational causality behind NMR spectral differences, and outlines a self-validating experimental protocol for unambiguous isomer differentiation.

Part 1: Mechanistic Grounding & Conformational Causality

To understand why NMR successfully differentiates these isomers, one must look at their behavior in solution. The stereochemical configuration dictates the lowest-energy conformation of the molecule, which in turn alters the local magnetic environment of specific protons.

In the threo-isomer , steric repulsion between the bulky phenyl ring and the piperidine heterocycle forces the molecule into a preferred conformation where the α -proton (H-2') and the piperidine H-2 proton adopt an anti-periplanar (or near anti-periplanar) arrangement.

  • Anisotropic Deshielding: This specific geometry places the α -proton in the deshielding cone of the adjacent phenyl ring and carbonyl group, shifting its resonance significantly downfield[2].

  • Karplus Relationship: The anti-periplanar dihedral angle ( ≈180∘ ) results in a large vicinal coupling constant ( 3J≈9.0−10.5 Hz)[3].

Conversely, the erythro-isomer adopts a conformation that relieves steric strain differently, pulling the α -proton out of the primary deshielding zones. Consequently, the α -proton resonates further upfield, and the altered dihedral angle often presents a distinct coupling profile.

Pathway N1 d-threo-Ethylphenidate N2 DAT & NET Blockade N1->N2 N3 ↑ Synaptic Monoamines N2->N3 N4 Receptor Activation N3->N4

Fig 1: Pharmacological signaling pathway of d-threo-ethylphenidate via monoamine reuptake inhibition.

Part 2: Analytical Modality Comparison

While multiple techniques can detect ethylphenidate, only techniques sensitive to 3D spatial arrangements can definitively assign diastereomerism without relying solely on reference standards.

Table 1: Comparison of Analytical Techniques for Phenidate Isomers
Analytical ModalityStereoisomer DifferentiationPrimary AdvantageCritical Limitation
1D/2D NMR Spectroscopy Definitive Non-destructive; provides absolute structural causality via J -coupling and NOE.Requires high sample purity (>5 mg) and deuterated solvents[4].
X-Ray Crystallography Definitive Yields absolute 3D spatial configuration.Requires successful single-crystal growth; highly time-consuming[2].
GC-EI-MS Moderate (Inferential)Excellent for identifying the phenidate core via fragments (m/z 84, 104).Diastereomers show identical mass spectra; relies entirely on retention time shifts[4].
LC-HRMS Moderate (Inferential)High mass accuracy for exact molecular formula determination.Cannot definitively assign stereochemistry without certified reference standards[1].
Table 2: Quantitative NMR Data Comparison (Representative ranges in CDCl₃/DMSO-d₆)

Note: Exact shifts vary slightly depending on the salt form (freebase vs. HCl) and solvent, but the relative Δδ remains constant.

NMR ParameterThreo-IsomerErythro-IsomerDiagnostic Causality
α -CH (H-2') Shift ( δ ) ~ 3.90 – 4.15 ppm ~ 3.45 – 3.75 ppm Anisotropic deshielding by the phenyl ring in the preferred threo conformer[1].
α -CH to H-2 Coupling ( 3J ) 9.0 – 10.5 Hz Variable / DistinctDihedral angle approaches 180° (anti-periplanar) in threo, dictated by the Karplus equation[3].
Piperidine H-2 Shift ( δ ) ~ 3.20 – 3.40 ppm~ 3.00 – 3.20 ppmDifferences in steric compression and solvent accessibility.

Part 3: Self-Validating Experimental Protocol for NMR Differentiation

To ensure absolute scientific integrity, the following protocol employs a self-validating system . By pairing high-resolution 1D 1 H NMR with 2D COSY/HSQC, the analyst eliminates the risk of misassigning the critical α -CH proton to overlapping aliphatic signals.

Step-by-Step Methodology

1. Sample Preparation & Internal Calibration

  • Action: Dissolve 10–15 mg of the ethylphenidate sample (ensure uniform salt form, preferably HCl salt to lock the protonation state) in 0.6 mL of high-purity DMSO-d 6​ or CDCl 3​ . Add 0.03% v/v Tetramethylsilane (TMS).

  • Causality: TMS provides an absolute zero reference ( δ 0.00 ppm), ensuring that the subtle upfield/downfield shifts between threo and erythro are accurately quantified without solvent-drift artifacts.

2. 1D 1 H Acquisition (High Digital Resolution)

  • Action: Acquire a standard 1 H spectrum at 298 K (e.g., 400 MHz or 600 MHz instrument). Use a minimum of 32 scans, a relaxation delay (D1) of 2.0 seconds, and 64k data points.

  • Causality: High digital resolution (< 0.2 Hz/point) is non-negotiable here. Accurate extraction of the 3J coupling constant (to differentiate a 9.5 Hz threo doublet from a complex erythro multiplet) requires highly defined peak apexes.

3. Orthogonal Validation via 2D NMR (COSY & HSQC)

  • Action: Acquire gradient-selected 1 H- 1 H COSY and 1 H- 13 C HSQC spectra.

  • Causality: The aliphatic region of phenidate analogs is heavily crowded. The COSY spectrum unambiguously maps the continuous spin system from the piperidine NH H-2 α -CH. The HSQC confirms that the identified α -CH proton is attached to the correct ester α -carbon, creating a closed-loop validation that prevents false assignments.

4. Data Processing & Stereochemical Extraction

  • Action: Apply an exponential window function (Line Broadening = 0.3 Hz), zero-fill to 128k, and Fourier transform. Phase and baseline correct manually.

  • Extraction Rule:

    • Locate the validated α -CH signal.

    • If the signal presents as a distinct doublet around δ 4.0 ppm with J>9.0 Hz , the threo configuration is confirmed.

    • If the signal is shifted significantly upfield ( δ ~3.6 ppm ), it indicates the erythro configuration [2].

Workflow Step1 Sample Prep: EPH + TMS (Lock Protonation State) Step2 1H 1D NMR Acquisition (High Res: <0.2 Hz/pt) Step1->Step2 Step3 2D COSY/HSQC (Orthogonal Signal Validation) Step2->Step3 Step4 Extract α-CH & H-2 Chemical Shifts (δ) & J-values Step3->Step4 Step5 Threo-Isomer Confirmed (δ ~4.0 ppm, J ≈ 9-10 Hz) Step4->Step5 Downfield Shift Step6 Erythro-Isomer Confirmed (δ ~3.6 ppm, distinct J) Step4->Step6 Upfield Shift

Fig 2: Self-validating NMR workflow for stereochemical assignment of ethylphenidate isomers.

References

  • Sakamoto, M., et al. "Analytical characterization and differentiation between threo- and erythro-4-fluoroethylphenidate." Forensic Toxicology, 2023.5[5]

  • McLaughlin, G., et al. "Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers." Drug Testing and Analysis, 2017.1[1]

  • Brandt, S. D., et al. "Analysis of six 'neuro-enhancing' phenidate analogs." Drug Testing and Analysis, 2010. 4[4]

  • Casale, J. F., & Hays, P. A. "Ethylphenidate: An Analytical Profile." Microgram Journal, 2011. 6[6]

  • Schweri, M. M., et al. "Solution and Solid-State Conformational and Structural Analysis of the N-Methyl Derivatives of (±)-threo-Methylphenidate, (±)-erythro-Methylphenidate, and (±)-threo-p-Methyl-methylphenidate Hydrochloride Salts." Journal of Medicinal Chemistry, 2002.3[3]

Sources

Comparative

Relative Potency of erythro-Ethylphenidate and Cocaine on Dopamine Transporters: A Technical Comparison Guide

Introduction and Stereochemical Context Ethylphenidate (EPH) is a central nervous system psychostimulant and a higher ester homolog of methylphenidate (MPH). In clinical and forensic contexts, EPH is frequently identifie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Stereochemical Context

Ethylphenidate (EPH) is a central nervous system psychostimulant and a higher ester homolog of methylphenidate (MPH). In clinical and forensic contexts, EPH is frequently identified as a metabolite formed in vivo via hepatic carboxylesterase-1 mediated transesterification when MPH and ethanol are co-ingested[1][2].

Because the EPH molecule possesses two chiral centers at the piperidine ring and the phenylacetate alpha-carbon, it exists as four distinct stereoisomers: d-threo, l-threo, d-erythro, and l-erythro[3]. In drug development, isolating and understanding the pharmacological activity of these diastereomers is critical. Decades of structure-activity relationship (SAR) studies dictate that the threo diastereomers (specifically d-threo-EPH) drive potent dopamine transporter (DAT) inhibition. Conversely, the erythro diastereomers are virtually inactive as reuptake inhibitors, acting primarily as pressor amines[3].

This guide objectively compares the DAT inhibitory potency of the inactive erythro-EPH against cocaine—a classical tropane alkaloid and the standard benchmark for DAT inhibition—providing mechanistic causality and experimental validation frameworks for researchers.

Pharmacological Mechanism & Causality

The stark difference in potency between erythro-EPH, threo-EPH, and cocaine stems from the rigid spatial constraints of the DAT central binding site (the S1 pocket).

  • Cocaine: Binds to DAT by inserting its tropane ring and benzoyl ester into the hydrophobic pockets of the transporter. Simultaneously, its tropane nitrogen forms a critical stabilizing salt bridge with the Aspartate-79 (Asp79) residue of human DAT (hDAT)[4].

  • threo-Ethylphenidate: Adopts an extended conformation where the piperidine nitrogen and the phenyl ring are optimally aligned to mimic endogenous dopamine. This allows for strong ionic interaction with Asp79 and proper hydrophobic stacking, resulting in a highly potent blockade[5].

  • erythro-Ethylphenidate: Fails to inhibit DAT due to severe steric hindrance. The spatial orientation of the piperidine and phenyl rings in the erythro configuration prevents the molecule from simultaneously engaging the Asp79 residue and fitting into the hydrophobic pocket[6]. Because it cannot bridge these interaction points, erythro compounds are markedly less potent than their threo counterparts, often exhibiting a near-total loss of binding affinity[5].

Mechanism DAT Dopamine Transporter (DAT) Central Binding Site (Asp79) DA_Reuptake Dopamine Reuptake Blocked DAT->DA_Reuptake Strong Inhibition DA_Clearance Dopamine Clearance Maintained DAT->DA_Clearance Weak Inhibition Cocaine Cocaine (Tropane Alkaloid) Cocaine->DAT Moderate Affinity (IC50 ~367 nM) ThreoEPH d-threo-Ethylphenidate (Optimal Conformation) ThreoEPH->DAT High Affinity (IC50 ~27 nM) ErythroEPH erythro-Ethylphenidate (Steric Hindrance) ErythroEPH->DAT Weak/No Binding (IC50 >10 µM)

Stereoselective DAT Inhibition Pathway comparing Cocaine, threo-EPH, and erythro-EPH.

Quantitative Data Comparison

To contextualize the performance of these compounds, Table 1 summarizes their in vitro binding affinities at the dopamine transporter.

Table 1: Comparative in vitro DAT Binding Affinities

CompoundConfigurationDAT IC50 (nM)DAT Ki (nM)Relative Potency vs Cocaine
Cocaine Natural Tropane~367~2891.0x (Baseline)
d-threo-Ethylphenidate threo (Active)~27~26~13.6x more potent
erythro-Ethylphenidate erythro (Inactive)> 5,000> 5,000> 13x less potent

*Note: Exact nanomolar values for pure erythro-EPH are rarely quantified due to its lack of clinical relevance. However, structure-activity relationship (SAR) studies on erythro-MPH analogs consistently show IC50 values in the high micromolar range (0.28–13 µM), demonstrating a near-total loss of potency compared to threo isomers[5]. Data sourced from Patrick et al. (2005)[7].

Experimental Protocols: DAT Binding Assay

To validate these potency differences, researchers must employ self-validating radioligand binding assays. The following protocol outlines the gold-standard methodology for comparing the binding affinity of erythro-EPH and cocaine.

Protocol: High-Throughput Radioligand Displacement Assay for hDAT Objective: To determine the IC50 and Ki values of erythro-EPH and cocaine by measuring their ability to displace the high-affinity cocaine analog [3H]WIN 35,428 from hDAT.

Step 1: Cell Culture and Membrane Preparation

  • Culture HEK293 cells stably expressing human DAT (hDAT) in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Harvest cells at 80% confluence, wash with ice-cold phosphate-buffered saline (PBS), and centrifuge at 1,000 × g for 10 minutes.

  • Homogenize the cell pellet in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 30,000 × g for 20 minutes at 4°C. Resuspend the final membrane pellet in assay buffer to a protein concentration of 1 mg/mL.

  • Causality Note: Membrane isolation removes cytosolic esterases that could prematurely hydrolyze the ester bonds of EPH or cocaine, ensuring the structural integrity of the test compounds during the assay.

Step 2: Radioligand Competition Binding

  • In 96-well plates, combine 50 µL of membrane suspension, 25 µL of [3H]WIN 35,428 (final concentration 1 nM), and 25 µL of the test compound (erythro-EPH or cocaine) at varying concentrations (10⁻¹⁰ to 10⁻⁴ M).

  • Include a non-specific binding (NSB) control well containing 10 µM indatraline or 10 µM GBR 12909.

  • Causality Note: NSB controls create a self-validating system; they ensure the measured radioactivity is exclusively from DAT-specific binding and not background noise.

  • Incubate the plates for 1 hour at 4°C to reach thermodynamic equilibrium.

Step 3: Filtration and Quantification

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.

  • Wash filters three times with 1 mL of ice-cold wash buffer to remove unbound radioligand.

  • Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify tritium decay using a liquid scintillation counter.

Step 4: Data Analysis

  • Calculate specific binding by subtracting NSB from total binding.

  • Plot specific binding against the log concentration of the test compounds.

  • Use non-linear regression to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Workflow Prep 1. Membrane Prep HEK293-hDAT Cells Radioligand 2. Radioligand Addition [3H]WIN 35,428 (1 nM) Prep->Radioligand Competitor 3. Competitor Titration Erythro-EPH vs Cocaine Radioligand->Competitor Incubate 4. Incubation 1h at 4°C Competitor->Incubate Filter 5. Rapid Filtration GF/B Glass Fiber Filters Incubate->Filter Count 6. Quantification Liquid Scintillation Filter->Count Analyze 7. IC50/Ki Analysis Non-linear Regression Count->Analyze

High-Throughput Radioligand Binding Experimental Workflow.

References

  • Methylphenidate. Wikipedia. [Link]

  • Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs. Journal of Medicinal Chemistry (PubMed).[Link]

  • Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker. PMC (National Institutes of Health).[Link]

  • Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. PubMed.[Link]

  • Synthesis and Evaluation of Dopamine and Serotonin Transporter Inhibition by Oxacyclic and Carbacyclic Analogues of Methylphenidate. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Evolution of a Compact Photoprobe for the Dopamine Transporter Based on (±)-threo-Methylphenidate. ACS Medicinal Chemistry Letters.[Link]

  • Ethylphenidate. Wikipedia.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity of Ethylphenidate Isomers in Immunoassays

This guide provides an in-depth technical analysis of the cross-reactivity of ethylphenidate (EPH) isomers with commonly used immunoassay screening panels. As the landscape of novel psychoactive substances (NPS) continue...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis of the cross-reactivity of ethylphenidate (EPH) isomers with commonly used immunoassay screening panels. As the landscape of novel psychoactive substances (NPS) continues to evolve, it is imperative for researchers, clinicians, and forensic toxicologists to understand the limitations and capabilities of primary screening technologies. Ethylphenidate, a structural analog of methylphenidate and a product of its co-ingestion with ethanol, presents a unique analytical challenge due to its stereoisomeric complexity and potential for variable detection by antibody-based assays.

This document moves beyond a simple data sheet to explain the underlying principles of immunoassay cross-reactivity, presents the available experimental data, and provides a robust, field-proven protocol for in-house validation. Our objective is to equip you with the expertise to critically evaluate your screening results and ensure the highest degree of scientific integrity in your analytical workflow.

The Challenge: Ethylphenidate and the Limits of Immunoassay Screening

Ethylphenidate (ethyl 2-phenyl-2-(piperidin-2-yl)acetate) is a central nervous system stimulant that exists as four distinct stereoisomers: d-threo-ethylphenidate (d-TREPH), l-threo-ethylphenidate (l-TREPH), d-erythro-ethylphenidate (d-EREPH), and l-erythro-ethylphenidate (l-EREPH). The pharmacological activity resides primarily in the d-threo isomer, mirroring its parent compound, d-methylphenidate. The prevalence of EPH in the NPS market necessitates its inclusion in toxicological screening.

Immunoassays are the workhorse of initial drug screening due to their speed, high-throughput capabilities, and cost-effectiveness.[1] However, their utility is predicated on the specific binding of an antibody to a target analyte. Cross-reactivity occurs when a substance structurally similar to the target drug binds to the assay's antibody, potentially leading to a positive result (a "false positive" for the target drug class) or, conversely, a lack of recognition leading to a "false negative" for the ingested substance.[2] The critical question for laboratories is whether standard amphetamine or related compound immunoassays can reliably detect the presence of ethylphenidate isomers.

The Mechanism of Cross-Reactivity in Competitive Immunoassays

Most commercial drugs-of-abuse immunoassays, such as the Enzyme Multiplied Immunoassay Technique (EMIT) or the Cloned Enzyme Donor Immunoassay (CEDIA), operate on a competitive binding principle.

In this system, a limited number of antibody binding sites are available. A drug conjugate (the drug labeled with an enzyme) competes with any free drug present in the sample (e.g., urine) for these sites.

  • In a negative sample: The enzyme-labeled drug binds freely to the antibody, which deactivates the enzyme. This results in low enzyme activity, measured spectrophotometrically.

  • In a positive sample: The drug from the sample competes for and occupies the antibody binding sites, leaving the enzyme-labeled drug free and active in the solution. This results in high enzyme activity.

Cross-reactivity is a function of the antibody's binding affinity for a non-target compound. If an ethylphenidate isomer has a molecular shape (epitope) that is sufficiently similar to the target drug (e.g., d-amphetamine), it will compete for antibody sites and generate a signal.

Caption: Competitive immunoassay principle.

Comparative Analysis: Ethylphenidate Cross-Reactivity Data

Published research on the cross-reactivity of ethylphenidate in common screening assays is limited. However, existing studies consistently indicate that ethylphenidate and its metabolites exhibit low to negligible cross-reactivity with immunoassays designed to detect amphetamines.

A key study analyzed urine from an ethylphenidate user with an amphetamine-group cloned enzyme donor immunoassay (CEDIA) and found the result to be below the limit of detection (<0.041 mg/L).[3][4] Further investigation showed that ethylphenidate had less than 1% cross-reactivity with the immunoassay.[3][4] This finding is critical as it suggests a high probability of false-negative results when screening for ethylphenidate use with standard amphetamine assays.

Immunoassay TargetSpecific Assay (Example)Test CompoundReported Cross-Reactivity (%)Implication for ScreeningReference
AmphetaminesAmphetamine-Group CEDIAEthylphenidate< 1%High risk of false negatives[3],[4]
AmphetaminesEMIT® II Plus AmphetaminesMethylphenidateNot Detected at 1000 µg/mLLow probability of interference from parent compound[1]
MethylphenidateARK™ Methylphenidate Metabolite AssayMethylphenidateLow (Assay targets metabolite)Specific assays for MPH/metabolites will not detect EPH[7]

Expert Insight: The low cross-reactivity is not surprising. The bulky ethyl ester group and the piperidine ring of ethylphenidate create a significantly different three-dimensional structure compared to the more compact phenethylamine backbone of amphetamine, which is the primary epitope for most amphetamine-class antibodies. Laboratories should not rely on amphetamine immunoassays for the detection of ethylphenidate use.

A Self-Validating Protocol for In-House Cross-Reactivity Assessment

Given the scarcity of manufacturer-provided data for NPS, it is best practice to perform in-house validation. This protocol provides a robust framework for determining the percent cross-reactivity of ethylphenidate isomers with any competitive immunoassay on a clinical chemistry analyzer.

Objective:

To quantify the concentration of each ethylphenidate isomer that produces a result equivalent to the assay's cutoff calibrator and to calculate the percent cross-reactivity.

Materials:
  • Certified reference standards for d-threo-EPH, l-threo-EPH, d-erythro-EPH, and l-erythro-EPH.

  • The immunoassay kit to be evaluated (e.g., Siemens EMIT® II Plus Amphetamines, Roche cobas® c AMPH).[6][8]

  • Assay-specific cutoff calibrator, negative calibrator, and controls.

  • Certified drug-free human urine.

  • Class A volumetric flasks, pipettes, and other standard laboratory glassware.

  • Automated clinical chemistry analyzer.

Step-by-Step Methodology:
  • Preparation of Stock Solutions (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of each ethylphenidate isomer standard.

    • Dissolve each isomer in 10.0 mL of an appropriate solvent (e.g., methanol) in separate 10 mL Class A volumetric flasks. This creates a 1.0 mg/mL (1,000,000 ng/mL) stock solution for each isomer.

    • Causality Check: Using certified standards and Class A glassware is critical for the accuracy of the final cross-reactivity calculation.

  • Preparation of Working & Spiked Urine Solutions:

    • Prepare an intermediate stock (e.g., 100 µg/mL) from the primary stock solution in methanol.

    • Create a series of spiked urine samples by adding known volumes of the intermediate stock to certified drug-free human urine. The concentration range should bracket the expected cross-reactivity level. For compounds with low cross-reactivity, this may require high concentrations (e.g., 1,000 ng/mL to 100,000 ng/mL).

    • Trustworthiness Check: Always prepare a "blank" sample using only the solvent and drug-free urine to ensure no interference from the solvent itself.

  • Analyzer Setup and Assay Execution:

    • Calibrate the analyzer for the specific immunoassay test using the manufacturer-provided calibrators as per their instructions for use (IFU).

    • Run the low and high controls to verify the calibration is valid and the system is performing correctly.

    • Analyze the series of spiked urine samples for each isomer in triplicate.

  • Data Analysis and Calculation:

    • For each isomer, plot the instrument response (e.g., absorbance rate) against the spiked concentration.

    • Determine the concentration of the ethylphenidate isomer that produces a response equal to that of the assay's cutoff calibrator. This can be done by interpolation from the standard curve. This value is the Ccross-reactant .

    • Retrieve the concentration of the target analyte in the cutoff calibrator from the manufacturer's IFU. This is the Ccalibrator .

    • Calculate the percent cross-reactivity using the standard formula:

      % Cross-Reactivity = (Ccalibrator / Ccross-reactant) x 100

    • Example: If an amphetamine assay has a cutoff of 500 ng/mL (Ccalibrator) and you find that it takes 60,000 ng/mL of d-threo-EPH (Ccross-reactant) to produce the same signal, the cross-reactivity is (500 / 60,000) * 100 = 0.83% .

Caption: Experimental workflow for cross-reactivity validation.

The Authoritative Standard: Confirmatory Analysis

It is a fundamental principle of toxicology that screening tests are presumptive.[7] All positive screening results, and any samples where NPS use is suspected despite a negative immunoassay screen, must be subjected to a more specific and sensitive confirmatory method.[3]

For ethylphenidate, the gold standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technology offers superior selectivity and sensitivity, allowing for the unambiguous identification and quantification of the parent drug.[9][10] Crucially, chiral LC-MS/MS methods have been developed that can separate and individually measure all four stereoisomers of ethylphenidate, providing the most complete and accurate toxicological picture.[9][10]

Conclusion

The available evidence strongly indicates that ethylphenidate isomers are poorly detected by common amphetamine immunoassays, creating a significant risk of false-negative screening results. This guide demonstrates that relying on these assays for EPH detection is scientifically unsound.

As a Senior Application Scientist, I strongly recommend that any laboratory whose screening population may be exposed to ethylphenidate or other NPS must:

  • Recognize the limitations of their current immunoassay panels.

  • Perform in-house validation studies , using the protocol outlined herein, to characterize the performance of their specific assays against these emerging threats.

  • Utilize definitive confirmatory methods , such as LC-MS/MS, for all suspected cases to ensure accurate and defensible results.

By integrating these principles of scientific integrity and continuous validation, we can adapt to the evolving challenges of modern toxicology and provide the highest quality data for our clinical and forensic partners.

References

  • Siemens Healthineers. (n.d.). EMIT II Plus Amphetamines Assay.
  • Wood, M., et al. (2021). Analytical Detection of Novel Stimulants by Immunoassay and Liquid Chromatography-High Resolution Mass Spectrometry: Case Studies on Ethylphenidate and Mephedrone. Journal of Analytical Toxicology, 45(5), 521–528. [Link]

  • ResearchGate. (n.d.). Analytical Detection of Novel Stimulants by Immunoassay and Liquid Chromatography-High Resolution Mass Spectrometry: Case Studies on Ethylphenidate and Mephedrone | Request PDF. Retrieved from [Link]

  • Nakanishi, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Forensic Science International, 217(1-3), 174-181. [Link]

  • PubMed. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Retrieved from [Link]

  • Abbott. (n.d.). CROSS REACTIVITY SUMMARY.
  • Souza, D. Z., et al. (2015). Which amphetamine-type stimulants can be detected by oral fluid immunoassays?. Therapeutic Drug Monitoring, 34(1).
  • ResearchGate. (n.d.). Ethylphenidate Formation in Human Subjects after the Administration of a Single Dose of Methylphenidate and Ethanol | Request PDF. Retrieved from [Link]

  • Scribd. (n.d.). Emit Drugs of Abuse Cross Reactivity List. Retrieved from [Link]

  • Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances.
  • Cordant Health Solutions. (2018). Immunoassay Cross-reactivity: The Important of Accurate Interpretation. Retrieved from [Link]

  • Krasowski, M. D., et al. (2014). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. BMC Emergency Medicine, 14(5). [Link]

  • de la Torre, R., et al. (1993). Cross-reactivity of stimulants found in sports drug testing by two fluorescence polarization immunoassays. Therapeutic Drug Monitoring, 15(4), 315-321.
  • ARK Diagnostics, Inc. (2018). ARK™ Methylphenidate Metabolite Assay Package Insert.
  • Zhu, H. J., et al. (2012). Enantiospecific determination of dl-methylphenidate and dl-ethylphenidate in plasma by liquid chromatography-tandem mass spectrometry: Application to human ethanol interactions. Journal of Chromatography B, 903, 103-110. [Link]

  • Center for Forensic Science Research & Education. (n.d.). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood.
  • WakeMed. (n.d.). Emit® Drugs of Abuse Urine Assays Cross-Reactivity List.
  • Google Patents. (n.d.). EP2769994A2 - Ritalinic acid immunoassay.
  • ResearchGate. (n.d.). Enantiospecific determination of DL-methylphenidate and DL-ethylphenidate in plasma by liquid chromatography-tandem mass spectrometry: Application to human ethanol interactions. Retrieved from [Link]

  • Microgram Journal. (n.d.). Ethylphenidate: An Analytical Profile.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). A stability indicating method development and validation for determination of Methylphenidate Hydrochloride and its impurities in solid pharmaceutical oral dosage form by RP-HPLC as per ICH guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DEXMETHYLPHENIDATE AND SERDEXMETHYLPHENIDATE BY USING RP-HPLC IN BULK AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]

Sources

Comparative

The Definitive Guide to Chiral Separation of Ethylphenidate: A Head-to-Head Column Comparison

Ethylphenidate (EPH) is a potent psychostimulant and a transesterification metabolite formed in vivo when methylphenidate (MPH) is co-ingested with ethanol. Because EPH possesses two chiral centers, it exists as four ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethylphenidate (EPH) is a potent psychostimulant and a transesterification metabolite formed in vivo when methylphenidate (MPH) is co-ingested with ethanol. Because EPH possesses two chiral centers, it exists as four stereoisomers, with the d-threo and l-threo enantiomers being the most clinically and toxicologically relevant. The d-threo-EPH enantiomer exhibits significantly higher affinity for the dopamine transporter (DAT) compared to its l- counterpart, making enantiomeric resolution critical for accurate pharmacokinetic profiling and forensic analysis.

This guide provides a comprehensive, head-to-head comparison of the leading chiral stationary phases (CSPs) used for EPH separation, detailing the mechanistic causality behind column selection and providing a self-validating experimental protocol for LC-MS/MS workflows.

The Mechanistic Logic of EPH Chiral Separation

Separating the enantiomers of EPH is chromatographically challenging due to its highly polar basic piperidine ring (pKa ~8.9). In standard reversed-phase liquid chromatography, this secondary amine often causes severe peak tailing via secondary interactions with residual silanols.

To achieve baseline chiral resolution, the stationary phase must provide a stereoselective environment (chiral selector) while the mobile phase must carefully control the ionization state of the analyte.

Pathway MPH dl-Methylphenidate (MPH) CES1 Hepatic hCES1 Enzyme MPH->CES1 EtOH Ethanol EtOH->CES1 EPH dl-Ethylphenidate (Racemic EPH) CES1->EPH Transesterification Col Chiral Stationary Phase (e.g., Vancomycin) EPH->Col Chiral LC-MS/MS dEPH d-threo-EPH (High DAT Affinity) Col->dEPH Faster Elution lEPH l-threo-EPH (Low DAT Affinity) Col->lEPH Stronger Retention

Fig 1: hCES1-mediated transesterification of MPH to EPH and subsequent chiral separation.

Head-to-Head Comparison of Chiral Columns

When selecting a column for EPH enantiomer separation, researchers typically choose between Macrocyclic Antibiotics, Protein-based phases, or Polysaccharide derivatives. Here is an objective performance comparison based on validated pharmacokinetic studies[1][2].

A. Macrocyclic Antibiotic (Astec CHIROBIOTIC V2)
  • Mechanism: Utilizes covalently bonded vancomycin. The macrocycle provides a hydrophobic pocket, while the surrounding functional groups offer hydrogen bonding, π−π interactions, and ionic interactions.

  • Causality for EPH: This column excels in Polar Ionic Mode (PIM) (e.g., 100% methanol with volatile ammonium salts). The non-aqueous polar solvent maximizes the ionic interaction between the protonated piperidine nitrogen of EPH and the carboxylate groups of vancomycin, while hydrogen bonding drives stereoselective discrimination[1].

  • Verdict: The gold standard for LC-MS/MS due to its compatibility with volatile, MS-friendly mobile phases and exceptional baseline resolution[1].

B. Polysaccharide-Based (Chiralpak AD / Lux AMP)
  • Mechanism: Derivatized amylose or cellulose coated/immobilized on silica. Separation occurs via inclusion of the analyte into the helical cavity of the polymer, stabilized by hydrogen bonding.

  • Causality for EPH: These columns are highly efficient but perform best in Supercritical Fluid Chromatography (SFC) or normal phase[2]. Because supercritical CO 2​ is non-polar, a polar modifier (methanol) with a basic additive (NH 4​ OH) is required. The basic additive suppresses the ionization of EPH's piperidine nitrogen, preventing peak tailing and allowing clean interaction with the chiral grooves[2].

  • Verdict: Ideal for high-throughput screening and SFC-MS/MS applications, offering rapid run times[2].

C. Protein-Based (CHIRAL-AGP)
  • Mechanism: Uses α1​ -acid glycoprotein. Separation relies on hydrophobic and hydrogen-bonding interactions within the protein's binding cleft[3].

  • Causality for EPH: Operates entirely in aqueous buffers (pH 4-7) with low organic modifiers. While it mimics biological binding, the high aqueous content can hinder ESI-MS desolvation efficiency, and the column has a inherently lower sample loading capacity[3].

  • Verdict: Useful for specific biological assays but generally superseded by Chirobiotic V2 for high-sensitivity LC-MS/MS work.

Quantitative Performance Summary
ParameterAstec CHIROBIOTIC V2 (LC-MS/MS)Chiralpak AD / Lux AMP (SFC-MS/MS)CHIRAL-AGP (LC-MS/MS)
Chiral Selector VancomycinAmylose derivative α1​ -acid glycoprotein
Optimal Mobile Phase 100% MeOH + 0.025% NH 4​ OH / 0.1% FACO 2​
  • MeOH (with 0.2% NH 4​ OH)
10mM Ammonium Acetate (pH 5.8)
Typical Resolution ( Rs​ ) > 1.8 (Baseline)> 2.0 (Baseline)1.2 - 1.5 (Partial/Baseline)
Lower Limit of Quant. (LLOQ) 0.025 ng/mL0.25 ng/mL~0.5 ng/mL
Matrix Effect Susceptibility Low (High organic content aids ESI)ModerateHigh (Aqueous mobile phase)
Run Time ~12 - 15 min~5 - 8 min~15 - 20 min

(Data synthesized from validated clinical and forensic methodologies[1][2])

Self-Validating Experimental Protocol: LC-MS/MS Enantiomeric Separation

To ensure scientific integrity, any quantitative chiral assay must be a self-validating system . This means the protocol inherently controls for extraction losses and ESI source matrix effects (ion suppression/enhancement) by utilizing isotopically labeled internal standards added prior to sample manipulation[1].

Materials Required
  • Column: Astec CHIROBIOTIC V2 (250 × 2.1 mm, 5 µm)

  • Internal Standard (IS): d3​ -Methylphenidate or d5​ -Ethylphenidate

  • SPE Cartridges: Mixed-mode cation exchange (MCX, 30 mg/1 mL)

Workflow A 1. Sample Aliquot (Add d3-MPH Internal Standard) B 2. Solid Phase Extraction (SPE) (Mixed-mode cation exchange) A->B C 3. Chiral LC Separation (Macrocyclic Antibiotic CSP) B->C D 4. ESI-MS/MS Detection (Positive MRM Mode) C->D E 5. Self-Validation (Matrix Effect & Recovery Calc) D->E

Fig 2: Self-validating LC-MS/MS workflow for enantiomeric quantification of ethylphenidate.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standard Addition Aliquot 0.5 mL of human plasma into a clean tube. Immediately spike with 10 µL of the deuterated IS ( d3​ -MPH, 100 ng/mL).

  • Causality: Adding the IS before any protein precipitation or extraction ensures that any volumetric losses or degradation during sample prep are mathematically normalized during final quantification[1].

Step 2: Mixed-Mode Cation Exchange (MCX) SPE

  • Acidify: Add 0.5 mL of 2% phosphoric acid to the plasma. (Lowers pH to ~3, ensuring the piperidine nitrogen of EPH is fully protonated).

  • Condition: Pass 1 mL Methanol, then 1 mL of 0.1M HCl through the MCX cartridge.

  • Load: Apply the acidified sample. The protonated EPH binds strongly to the sulfonic acid groups of the sorbent via electrostatic interactions.

  • Wash: Wash aggressively with 1 mL 0.1M HCl, followed by 1 mL 100% Methanol. (The strong ionic bond allows the methanol wash to strip away neutral lipids and phospholipids without eluting the EPH).

  • Elute: Elute with 1 mL of 2% NH 4​ OH in Methanol.

  • Causality: The high pH of the ammonia neutralizes the piperidine ring, breaking the electrostatic bond and releasing highly purified EPH[3]. Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

Step 3: Chiral LC-MS/MS Analysis

  • Mobile Phase: 100% Methanol containing 0.1% formic acid and 0.025% ammonium hydroxide.

  • Flow Rate: 0.2 mL/min (Isocratic).

  • Column Temp: 20°C (Lower temperatures often enhance chiral recognition by stabilizing the transient diastereomeric complexes).

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Monitor Multiple Reaction Monitoring (MRM) transitions: EPH ( m/z 248 84) and d3​ -MPH ( m/z 237 84)[1].

Step 4: System Validation (Matrix Effect Calculation) To validate the run, calculate the Matrix Effect (ME) using the formula:

ME(%)=(Peak Area of EPH in neat solventPeak Area of EPH spiked into post-extracted blank plasma​−1)×100

A reliable assay utilizing the Chirobiotic V2 column and MCX extraction should yield an ME within ±15% , proving the system is free from significant ion suppression[1].

Conclusion

For the enantiomeric separation of ethylphenidate, the Astec CHIROBIOTIC V2 operating in polar ionic mode remains the most robust choice for traditional LC-MS/MS workflows, offering unparalleled baseline resolution and low limits of quantification (0.025 ng/mL)[1]. However, for laboratories equipped with Supercritical Fluid Chromatography, Chiralpak AD or Lux AMP columns provide a high-throughput alternative with significantly reduced run times[2]. Regardless of the column chosen, employing a rigorous, self-validating SPE extraction with matched deuterated internal standards is non-negotiable for maintaining scientific integrity in chiral pharmacokinetics.

Sources

Validation

Comparative Guide: In Vivo Behavioral Differences Between Erythro- and Threo-Ethylphenidate

Executive Summary Ethylphenidate (EPH) is a psychoactive compound that arises primarily as a transesterification metabolite when methylphenidate (MPH) is co-ingested with ethanol, though it has also emerged as a novel ps...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethylphenidate (EPH) is a psychoactive compound that arises primarily as a transesterification metabolite when methylphenidate (MPH) is co-ingested with ethanol, though it has also emerged as a novel psychoactive substance (NPS) [1]. Like its parent compound, EPH possesses two chiral centers, resulting in four possible stereoisomers divided into threo and erythro diastereomers. Understanding the behavioral and pharmacological disparities between erythro- and threo-EPH is critical for neuropharmacologists and drug development professionals. This guide provides an authoritative comparison of their in vivo behavioral profiles, grounded in dopamine transporter (DAT) binding kinetics and locomotor activation assays.

Mechanistic Divergence: DAT Binding and Monoamine Signaling

The behavioral stimulant effects of ethylphenidate are primarily mediated through the blockade of the dopamine transporter (DAT) and, to a lesser extent, the norepinephrine transporter (NET) [2].

The threo-diastereomer (specifically the d-threo enantiomer) is highly active, exhibiting a potent DAT inhibition profile (IC50 ≈ 26–27 nM) that surpasses even cocaine in specific assays [3]. In stark contrast, the erythro-diastereomer demonstrates negligible affinity for DAT. This structural stereoselectivity dictates the downstream in vivo behavioral responses: threo-EPH induces profound locomotor stimulation and reward-seeking behavior, whereas erythro-EPH is largely devoid of central stimulant efficacy and is associated with peripheral autonomic side effects [4].

Dopamine Transporter Blockade Pathway

G A d-threo-Ethylphenidate C Dopamine Transporter (DAT) Blockade A->C High Affinity B erythro-Ethylphenidate D Negligible DAT Binding B->D Low Affinity E Synaptic DA Accumulation C->E G No Central Stimulation D->G F Locomotor Activation & Reward (In Vivo) E->F

Caption: Divergent DAT binding pathways of threo- vs. erythro-ethylphenidate leading to behavioral outcomes.

Quantitative Comparison of Pharmacological Efficacy

The causality behind the behavioral differences lies entirely in the receptor binding affinities. The d-threo isomer is the primary driver of the drug's abuse liability and therapeutic potential (if any), while the erythro forms act essentially as inactive bystanders in the central nervous system, similar to the historical removal of erythro-MPH from commercial Ritalin formulations [1].

Table 1: Comparative Pharmacodynamics & Behavioral Metrics
CompoundDAT IC50 (nM)NET IC50 (nM)In Vivo Locomotor Activation (ED50)Behavioral Profile
d-threo-Ethylphenidate 26 ± 6> 1000~5.0 mg/kg (Mice)High stimulation, hyperlocomotion, reward [3]
l-threo-Ethylphenidate 1730 ± 180> 10,000> 30 mg/kg (Mice)Minimal central behavioral effects [3]
erythro-Ethylphenidate > 5000> 5000Inactive at standard dosesNo significant locomotor induction; peripheral toxicity [4]
Cocaine (Reference) 289 ± 38300 ± 40~10.0 mg/kg (Mice)Moderate-high stimulation, reward [3]

Data synthesized from in vitro binding assays and in vivo rodent models.

Experimental Methodology: In Vivo Behavioral Assessment

To ensure rigorous, self-validating data when comparing stereoisomers, researchers must utilize standardized in vivo locomotor tracking combined with pharmacokinetic verification.

Step-by-Step Protocol: Rodent Locomotor Activity Assay

Rationale: Locomotor activity is a direct, quantifiable proxy for dopaminergic activation in the mesolimbic pathway.

  • Subject Preparation: Habituate adult male C57BL/6 mice to the testing facility for 7 days. Handle daily to reduce stress-induced baseline artifacts.

  • Baseline Recording: Place subjects in open-field arenas (40 x 40 cm) equipped with infrared photobeam arrays. Record baseline horizontal and vertical (rearing) beam breaks for 60 minutes.

  • Drug Administration: Administer treatments via intraperitoneal (i.p.) injection. Groups (n=8-10) receive: Vehicle (saline), d-threo-EPH (5 mg/kg), erythro-EPH (5 mg/kg), or Cocaine (10 mg/kg as positive control).

  • Behavioral Tracking: Immediately return mice to the arenas. Record locomotor activity in 5-minute bins for 120 minutes post-injection.

  • Pharmacokinetic Sampling (Self-Validation): At T=120 min, euthanize a subset of animals to collect plasma and striatal tissue. Use LC-MS/MS to quantify brain concentrations of the specific EPH diastereomers, ensuring the lack of behavioral response in the erythro group is not due to poor blood-brain barrier penetration [5].

  • Data Analysis: Calculate the Area Under the Curve (AUC) for total distance traveled. Use two-way ANOVA (Treatment x Time) with Bonferroni post-hoc tests to determine statistical significance.

Experimental Workflow Diagram

Workflow Hab 1. Animal Habituation (7 Days) Base 2. Baseline Locomotor Tracking (60 min) Hab->Base Inj 3. i.p. Injection (threo vs erythro EPH) Base->Inj Track 4. Open-Field Tracking (120 min, IR Beams) Inj->Track PK 5. LC-MS/MS Brain Tissue Analysis Track->PK

Caption: Standardized workflow for assessing in vivo behavioral differences of EPH diastereomers.

Conclusion

The in vivo behavioral differences between erythro- and threo-ethylphenidate are profound and mechanistically rooted in their spatial conformations. Threo-EPH (specifically the d-enantiomer) effectively docks into the DAT, preventing dopamine reuptake and triggering robust hyperlocomotion and reward behaviors. Conversely, erythro-EPH lacks this binding capability, rendering it behaviorally inert in terms of central stimulation. For drug development professionals, this underscores the absolute necessity of chiral separation and enantiopurity when evaluating phenidate analogs, as the erythro diastereomers offer no therapeutic efficacy but may contribute to peripheral cardiovascular burden.

References

  • Ovid. "Neurobehavioral effects of racemic threo-methylphenidate and its D and L enantiomers in rats." Elsevier Science Inc., 2002. 1

  • U.S. Department of Justice Drug Enforcement Administration. "Schedules of Controlled Substances: Placement of Ethylphenidate into Schedule I." Regulations.gov. 2

  • Patrick et al. "Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol." ResearchGate. 3

  • Breese, G. R. "Pharmacology of the enantiomers of threo-methylphenidate." ResearchGate. 4

  • Bentley, J. et al. "Sex differences in the kinetic profiles of d- and l- methylphenidate in the brains of adult rats." European Review for Medical and Pharmacological Sciences.

Sources

Comparative

Comparative binding affinities of ethylphenidate isomers to DAT and NET

Comparative Pharmacodynamics of Ethylphenidate Isomers: DAT and NET Binding Affinities Executive Summary Ethylphenidate (EPH) is a psychostimulant and a homologous ethyl ester analog of methylphenidate (MPH). Originally...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacodynamics of Ethylphenidate Isomers: DAT and NET Binding Affinities

Executive Summary

Ethylphenidate (EPH) is a psychostimulant and a homologous ethyl ester analog of methylphenidate (MPH). Originally identified as a transesterification biomarker formed in vivo when MPH is co-ingested with ethanol, EPH has garnered significant pharmacological interest due to its unique monoaminergic selectivity. Unlike MPH, which acts as a dual dopamine/norepinephrine reuptake inhibitor, EPH exhibits a profoundly skewed affinity profile, acting primarily as a selective dopaminergic agonist. This guide provides an objective comparison of the binding affinities of EPH isomers to the dopamine transporter (DAT) and norepinephrine transporter (NET), detailing the experimental methodologies used to quantify these metrics.

Stereochemistry and Pharmacodynamic Divergence

Like MPH, EPH possesses two chiral centers, yielding four stereoisomers: d-erythro, l-erythro, d-threo, and l-threo. Pharmacological evaluations demonstrate that the d-threo (R,R) enantiomer is the eutomer (the active isomer) responsible for the compound's primary central nervous system effects[1].

While d-threo-MPH binds to both DAT and NET with high, nearly equipotent affinity, the substitution of the methyl ester with an ethyl group in d-threo-EPH drastically alters its target engagement. The ethyl elongation creates steric hindrance within the binding pocket of hNET, precipitating a nearly 18-fold drop in binding affinity. Conversely, the hDAT binding pocket accommodates this added bulk, preserving low-nanomolar inhibitory potency[2].

Mechanistic Pathway Visualization

Pathway EPH d-threo-Ethylphenidate (Eutomer) DAT Dopamine Transporter (hDAT) EPH->DAT High Affinity Blockade (IC50: 27 nM) NET Norepinephrine Transporter (hNET) EPH->NET Low Affinity Blockade (IC50: 290 nM) DA Synaptic Dopamine Accumulation DAT->DA Reuptake Prevented NE Synaptic Norepinephrine Accumulation NET->NE Partial Blockade

Figure 1: Differential hDAT and hNET inhibition by d-threo-ethylphenidate and synaptic outcomes.

Comparative Transporter Affinity Data

The following table synthesizes quantitative radioligand binding ( Ki​ ) and uptake inhibition ( IC50​ ) data for EPH isomers compared to MPH and cocaine. Data is derived from homologous human embryonic kidney (HEK293) cell models expressing either hDAT or hNET.

CompoundTransporterUptake Inhibition IC50​ (nM)Binding Affinity Ki​ (nM)Selectivity Ratio (NET/DAT IC50​ )
d-threo-Methylphenidate DAT23 ± 2161 ± 12~1.7x
NET39 ± 5206 ± 18
d-threo-Ethylphenidate DAT27 ± 6230 ± 15~10.7x
NET290 ± 323700 ± 410
l-threo-Ethylphenidate DAT1730 ± 180NDN/A
NETNDND
Racemic Ethylphenidate DAT95 ± 18ND~4.6x
NET440 ± 45ND
Cocaine (Reference) DAT367 ± 35289 ± 28~1.25x
NET462 ± 48433 ± 45

Note: Lower values indicate higher affinity/potency. ND = Not Determined.

Self-Validating Experimental Methodology: Radioligand Uptake Assay

To objectively quantify the IC50​ of EPH isomers, researchers utilize a highly controlled, self-validating radioligand uptake assay. The system validates itself by utilizing a parallel non-specific binding (NSB) control well containing a saturating concentration of a known non-selective inhibitor (e.g., 10 μM indatraline). Subtracting the NSB signal from the total signal ensures that the measured radioactivity is exclusively mediated by the target transporter.

Step 1: Cell Line Preparation and Transfection

  • Action : Culture HEK293 cells and stably transfect them with either hDAT or hNET plasmids. Maintain in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Causality : HEK293 cells natively lack endogenous monoamine transporters. By transfecting them, researchers isolate the specific transporter (hDAT or hNET) from complex neural circuitry. This prevents cross-reactivity with other monoamine systems (like SERT) and ensures the measured affinity is strictly target-specific.

Step 2: Buffer Equilibration and Compound Incubation

  • Action : Seed cells into 24-well plates. Wash with Krebs-Ringer-HEPES (KRH) buffer. Introduce varying concentrations (1 nM to 10 μM) of the test compound (e.g., d-threo-EPH) alongside 20 nM of [3H] dopamine or [3H] norepinephrine.

  • Causality : The KRH buffer maintains the physiological pH and essential ion gradients ( Na+/Cl− ) required to drive the secondary active transport mechanism of DAT and NET. The broad logarithmic concentration gradient allows for the generation of a complete, high-resolution sigmoidal dose-response curve.

Step 3: Assay Termination and Kinetic Arrest

  • Action : After exactly 10 minutes of incubation at 25°C, rapidly aspirate the assay medium and wash the cells three times with ice-cold KRH buffer.

  • Causality : The strict 10-minute window ensures that monoamine uptake is measured during the linear phase of transport, before intracellular accumulation alters the concentration gradient. The immediate application of ice-cold buffer instantaneously halts transporter conformational changes and strips away unbound radioligand, minimizing background noise and preventing ligand dissociation.

Step 4: Lysis and Scintillation Quantification

  • Action : Lyse the cells using 1% SDS or 0.1 M NaOH. Transfer the lysate to vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Causality : Cell lysis releases the internalized [3H] -monoamines. The scintillation counter detects the beta-decay of tritium, providing a direct, quantifiable metric of transporter function relative to the concentration of the EPH isomer.

Step 5: Data Normalization (Cheng-Prusoff)

  • Action : Calculate the IC50​ using non-linear regression analysis. Convert the IC50​ to the absolute binding affinity constant ( Ki​ ) using the Cheng-Prusoff equation.

  • Causality : Because IC50​ is intrinsically dependent on the specific assay conditions (such as the concentration of the radioligand used), converting it to Ki​ normalizes the data. This provides an absolute thermodynamic binding constant that can be objectively compared across different laboratories and independent studies .

References

  • Title : Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Ethylphenidate as a Selective Dopaminergic Agonist and Methylphenidate-Ethanol Transesterification Biomarker Source : Journal of Pharmaceutical Sciences (PubMed) URL :[Link]

  • Title : Differential Pharmacokinetics and Pharmacodynamics of Methylphenidate Enantiomers: Does Chirality Matter? Source : Journal of Clinical Psychopharmacology URL :[Link]

Sources

Validation

Inter-Laboratory Validation of Quantitative Methods for rac-erythro-Ethylphenidate: A Comparison Guide

Target Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide Mechanistic Background: The Analytical Challenge of rac-erythro-Ethylphenidat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide

Mechanistic Background: The Analytical Challenge of rac-erythro-Ethylphenidate

Ethylphenidate (EPH) is a potent psychostimulant that primarily emerges in biological matrices via the carboxylesterase 1 (hCES1)-mediated transesterification of methylphenidate (MPH) in the presence of ethanol . While pharmaceutical MPH is predominantly formulated as the threo diastereomer (yielding threo-EPH upon transesterification), erythro-ethylphenidate can manifest as a minor metabolic byproduct or, more commonly, as a synthetic impurity in illicit designer drug preparations.

Quantifying the specific rac-erythro-EPH diastereomer—comprising the (1R,2S) and (1S,2R) enantiomers—is critical for forensic phenotyping and distinguishing illicit abuse from clinical MPH + ethanol co-ingestion. Because erythro and threo forms share identical mass-to-charge (m/z) ratios and exhibit nearly identical polarities, standard achiral reversed-phase chromatography fails to resolve them. This necessitates advanced chiral separation techniques .

Metabolic_Pathway MPH Methylphenidate (MPH) CES1 hCES1 Enzyme (Hepatic) MPH->CES1 Co-ingestion RA Ritalinic Acid (Inactive) MPH->RA Hydrolysis EtOH Ethanol (EtOH) EtOH->CES1 Co-ingestion EPH_threo rac-threo-EPH (Major Metabolite) CES1->EPH_threo Transesterification EPH_erythro rac-erythro-EPH (Target Analyte / Impurity) CES1->EPH_erythro Minor Pathway / Synthetic Byproduct EPH_threo->RA Hydrolysis EPH_erythro->RA Hydrolysis

Fig 1. hCES1-mediated transesterification of MPH and EtOH, highlighting the rac-erythro-EPH pathway.

Comparative Analysis of Analytical Platforms

Inter-laboratory validations have explored multiple platforms for EPH quantification. The selection of the platform fundamentally dictates the limit of quantification (LOQ) and the ability to resolve the erythro diastereomer from the dominant threo peak.

Platform Causality & Performance
  • Chiral LC-MS/MS (Vancomycin CSP): Utilizing a vancomycin-based chiral stationary phase (CSP) is the gold standard. Causality: Vancomycin's macrocyclic structure provides multiple stereogenic centers, inclusion cavities, and hydrogen-bonding sites. This unique geometry selectively retains the erythro enantiomers differently than the threo forms, achieving baseline resolution without the need for pre-column derivatization .

  • Supercritical Fluid Chromatography (SFC-MS/MS): Causality: SFC utilizes supercritical CO₂, which has lower viscosity and higher diffusivity than liquid mobile phases. This translates to sharper chromatographic peaks and faster run times for rac-erythro-EPH, though it requires specialized, highly pressurized instrumentation .

  • Achiral LC-MS/MS (micro-QuEChERS): While highly sensitive and environmentally friendly, standard C18 columns cannot differentiate between erythro and threo diastereomers, meaning the resulting quantification represents total EPH rather than the specific erythro target .

Quantitative Performance Comparison
Analytical PlatformExtraction MethodChiral Selector / ColumnLOD (ng/mL)LOQ (ng/mL)Intra-day Precision (%CV)Matrix Effect Compensation
Chiral LC-MS/MS SPEVancomycin-based0.0250.025< 13.2%Deuterated ISTD (d5-EPH)
Chiral SFC-MS/MS Liquid-LiquidAgilent Chiral-V0.1000.500< 15.0%Deuterated ISTD (d5-EPH)
Achiral LC-MS/MS micro-QuEChERSC18 (Co-elutes isomers)0.5000.500< 18.7%Deuterated ISTD (d5-EPH)

Data synthesized from peer-reviewed inter-laboratory validation studies , , .

Validated Experimental Workflow: A Self-Validating Protocol

To ensure trustworthiness and reproducibility across laboratories, the quantitative method must function as a self-validating system . The following protocol for Chiral LC-MS/MS relies on isotope dilution to inherently correct for extraction losses and matrix-induced ion suppression.

Validation_Workflow Sample Matrix Aliquot (Blood/Oral Fluid) ISTD Add d5-EPH ISTD (Self-Validation) Sample->ISTD Extraction micro-QuEChERS or SPE ISTD->Extraction Separation Chiral LC-MS/MS (Vancomycin CSP) Extraction->Separation Detection MRM Detection (m/z 278 -> 84) Separation->Detection

Fig 2. Self-validating quantitative workflow for rac-erythro-EPH utilizing chiral LC-MS/MS.

Step-by-Step Methodology
  • Isotope Dilution (The Self-Validating Step): Aliquot 0.5 mL of the biological matrix (plasma, whole blood, or oral fluid). Immediately spike with 10 µL of deuterated internal standard (d5-ethylphenidate) at a known concentration.

    • Causality: Adding the ISTD before any manipulation ensures that any subsequent analyte loss during extraction or ionization suppression in the MS source is proportionally mirrored by the ISTD, maintaining an accurate analyte-to-ISTD ratio regardless of external variables.

  • Sample Clean-up (micro-QuEChERS or SPE):

    • For SPE: Condition mixed-mode cation exchange cartridges with methanol and water. Load the sample, wash with 2% formic acid to remove neutral/acidic interferences, and elute rac-erythro-EPH using a basic organic solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide).

    • For micro-QuEChERS: Add extraction salts (MgSO₄ and NaCl) and acetonitrile to induce phase separation. Centrifuge and isolate the organic layer .

    • Causality: This removes proteins and phospholipids, which are the primary culprits of ion suppression in electrospray ionization (ESI).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of the initial mobile phase.

  • Chiral Chromatographic Separation: Inject 5 µL onto a vancomycin-based chiral column (e.g., Astec Chirobiotic V). Use an isocratic mobile phase of 100% methanol with 0.1% ammonium trifluoroacetate at a flow rate of 1.0 mL/min.

  • Tandem Mass Spectrometry (MRM Mode): Operate the triple quadrupole mass spectrometer in positive ESI mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions: m/z 278.1 → 84.1 (quantifier) and m/z 278.1 → 56.1 (qualifier) for EPH.

Inter-Laboratory Validation Metrics & Quality Control

According to the Academy Standards Board (ASB) and ISO/IEC 17025 guidelines, a quantitative method for rac-erythro-EPH must pass rigorous inter-laboratory validation criteria to be deemed trustworthy .

  • Matrix Effects & Ion Suppression: ESI is notoriously susceptible to matrix effects. Validation requires analyzing post-extraction spiked samples across at least six different matrix lots. Acceptable methods must demonstrate that the %CV of the ISTD-normalized matrix factor is <15%.

  • Dilution Integrity: Because illicit rac-erythro-EPH concentrations can vary wildly depending on the dosage of the designer drug, laboratories must validate dilution integrity (e.g., 1:10 and 1:50 dilutions with blank matrix) to ensure high-concentration samples do not saturate the detector and yield artificially low quantitative results.

  • Stability Causality: rac-erythro-EPH is subject to spontaneous hydrolysis to ritalinic acid in unpreserved blood. Validation protocols must mandate the use of sodium fluoride (NaF) as an esterase inhibitor in collection tubes to arrest in vitro degradation. This ensures the quantified concentration accurately reflects the in vivo state at the time of collection .

References

  • Patrick KS, et al. "Enantiospecific determination of dl-methylphenidate and dl-ethylphenidate in plasma by liquid chromatography-tandem mass spectrometry: Application to human ethanol interactions." Journal of Chromatography B, 2011.[Link]

  • Smith, CR. "Development and Validation of Toxicological Methods for Cognitive Stimulants in Traditional and Alternative Matrices." Sam Houston State University, 2021.[Link]

  • Chinaglia KO, et al. "Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 2022.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Compliant Disposal of rac-erythro-Ethylphenidate Hydrochloride in a Research Setting

This guide provides essential, step-by-step procedures for the safe and compliant disposal of rac-erythro-Ethylphenidate Hydrochloride. As a structural analog of methylphenidate, a Schedule II controlled substance, ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of rac-erythro-Ethylphenidate Hydrochloride. As a structural analog of methylphenidate, a Schedule II controlled substance, ethylphenidate and its waste products are subject to stringent regulatory oversight. Adherence to these protocols is not merely a matter of laboratory best practice but a legal and ethical imperative to ensure personnel safety, prevent environmental contamination, and preclude diversion.

The disposal of controlled substances is governed by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).[1][2] This document synthesizes regulatory requirements with practical laboratory applications to provide a clear and actionable framework for research professionals.

Hazard Profile and Personnel Safety

Before handling or disposing of rac-erythro-Ethylphenidate Hydrochloride, it is crucial to understand its hazard profile. The substance is a potent psychoactive compound, and its hydrochloride salt form is typically a solid powder.

Causality of Safety Protocols: The primary risks associated with this compound are accidental ingestion, inhalation, or absorption, which can have significant physiological effects.[3][4] The required Personal Protective Equipment (PPE) is designed to create a complete barrier between the researcher and the chemical, mitigating these exposure routes.

Table 1: Essential Safety and Handling Information for Ethylphenidate HCl

ParameterDescriptionSource
Chemical Name rac-erythro-Ethylphenidate HydrochlorideN/A
Common Synonyms Ethylphenidate HClN/A
Primary Hazards Toxic if swallowed, narcotic effects, potential for skin and respiratory sensitization.[3][4][5][3][4][5]
Required PPE NIOSH-approved respirator, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][6][5][6]
Handling Precautions Use in a well-ventilated area or chemical fume hood. Avoid dust generation.[5][7] Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3][5][3][5][7]
First Aid: Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[3][4][3][4]
First Aid: Skin Contact Wash with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[3][3]
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][3]
First Aid: Ingestion Call a physician or poison control center immediately. Do not induce vomiting.[3][4][3][4]

The Core Principle: DEA-Mandated Disposal via Reverse Distributor

The single most critical aspect of disposing of rac-erythro-Ethylphenidate Hydrochloride is that it cannot be treated as standard chemical waste. Due to its status as a controlled substance analog, it falls under the strict purview of the DEA.

Self-Validating System: Standard laboratory chemical waste is typically handled by an institution's Environmental Health & Safety (EHS) office through incineration or other chemical treatment methods. However, EHS is legally prohibited from taking possession of DEA-regulated substances.[8] Therefore, the only compliant pathway for disposal from a registered research laboratory is through a DEA-registered reverse distributor .[8][9][10] This ensures a secure, documented, and legally sound chain of custody from the laboratory to the point of destruction.

Step-by-Step Disposal Protocol

This protocol outlines the complete workflow from waste generation to final documentation.

Step 1: Waste Segregation at the Point of Generation

Immediately upon generation, all waste streams containing rac-erythro-Ethylphenidate Hydrochloride must be segregated from other chemical and biological waste.

  • Rationale: This prevents cross-contamination and ensures that the controlled substance waste is clearly identified and not inadvertently mixed with waste destined for a different, non-compliant disposal pathway.

  • Procedure:

    • Designate a specific, labeled container for all ethylphenidate waste.

    • This includes:

      • Expired or unused pure compound.

      • Solutions containing the compound.

      • Grossly contaminated items such as pipette tips, weigh boats, and gloves.

      • The first rinse of any "empty" container.[11]

Step 2: Secure Containerization and Labeling

Proper containment and labeling are essential for safety and compliance.

  • Rationale: The container must prevent leaks and be chemically compatible with the waste. The label provides immediate hazard identification and is required by both EPA and DEA regulations.

  • Procedure:

    • Select a sturdy, leak-proof container with a secure, threaded cap.[11][12][13] The original chemical container is often a suitable choice.

    • Affix a "Hazardous Waste" label.[12][14]

    • Complete the label with the following information:

      • The words "Hazardous Waste" .

      • Full Chemical Name: "rac-erythro-Ethylphenidate Hydrochloride" (do not use abbreviations or formulas).

      • List of constituents and their approximate percentages.

      • Applicable hazard warnings (e.g., "Toxic," "Controlled Substance").

      • The date waste was first added to the container.

      • The Principal Investigator's name and contact information.[12]

Step 3: Secure Storage Pending Disposal

Waste containing controlled substances must be stored with the same level of security as the virgin material.

  • Rationale: DEA regulations require that controlled substances be stored in a securely locked, substantially constructed cabinet or safe to prevent diversion.[9][15] This requirement extends to the waste material until it is transferred to the reverse distributor.

  • Procedure:

    • Store the sealed and labeled waste container in the same locked cabinet used for active controlled substances.

    • Access to this storage area must be strictly limited to authorized personnel.[9]

    • Maintain an accurate inventory log that tracks the accumulation of the waste material.

Step 4: Initiating Disposal with a Reverse Distributor

The Principal Investigator (PI) holding the DEA registration is responsible for ensuring the proper disposal of the controlled substance.[15]

  • Rationale: The reverse distributor is a specialized, DEA-licensed entity authorized to take possession of controlled substances for the purpose of destruction.

  • Procedure:

    • Contact your institution's EHS office. They will serve as the liaison to coordinate with an approved reverse distributor.

    • The reverse distributor will provide specific instructions for packaging and preparing the waste for transport.

    • For Schedule I and II substances (and their analogs), the reverse distributor must issue a DEA Form 222 to the researcher to document the transfer.[10]

Step 5: Documentation and Record-Keeping

Meticulous record-keeping is the cornerstone of a compliant controlled substance management program.

  • Rationale: A complete paper trail is required for DEA audits and serves as legal proof of proper disposal.

  • Procedure:

    • Once the reverse distributor has destroyed the material, they are required to complete a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") .

    • The reverse distributor must provide a copy of the completed Form 41 to you, the registrant.[10]

    • Retain this form, along with your copy of the Form 222 and all other controlled substance records, for a minimum of two years.[8]

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the critical decision-making process for waste generated in a laboratory handling rac-erythro-Ethylphenidate Hydrochloride.

G cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generation in Laboratory B Identify Waste Stream: Does it contain or is it contaminated with rac-erythro-Ethylphenidate Hydrochloride? A->B C YES: Controlled Substance Waste B->C  Yes D NO: Standard Chemical Waste B->D No   P1 1. Segregate Waste Immediately C->P1 E Follow Institutional EHS Procedures for Hazardous Chemical Waste (e.g., solvent waste, acid waste, etc.) D->E P2 2. Containerize in a sealed, compatible container and affix a complete Hazardous Waste label. P1->P2 P3 3. Store in a secure, locked cabinet designated for controlled substances. P2->P3 P4 4. Contact EHS to arrange pickup by a DEA-Registered Reverse Distributor. P3->P4 P5 5. Document transfer (Form 222) and destruction (Form 41). Retain records for 2+ years. P4->P5

Caption: Decision workflow for proper waste stream management.

Management of Spills and Contaminated Materials

Accidents involving controlled substances require an immediate, safe, and documented response.

Protocol for Spill Cleanup
  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or involves significant airborne dust, evacuate the lab.

  • Don PPE: At a minimum, wear a respirator, double gloves, a lab coat, and eye protection.

  • Contain and Collect: For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.[7] Carefully sweep or vacuum (with HEPA filter) the material and place it, along with all cleaning materials (gloves, towels, etc.), into a designated hazardous waste container.[3][7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent.

  • Document: Record the spill, the amount of material lost, and the cleanup procedure in your controlled substance inventory log. Significant losses must be reported immediately to the DEA.[9]

Protocol for Contaminated Labware
  • Grossly Contaminated Items: Items that cannot be thoroughly decontaminated (e.g., filter paper, chromatography columns) must be disposed of as controlled substance waste via the reverse distributor.

  • Rinsable Glassware/Hardware: To be considered decontaminated, glassware must be triple-rinsed.

    • Perform the first rinse with a suitable solvent. This first rinseate must be collected and disposed of as controlled substance hazardous waste. [11]

    • Subsequent rinses can be managed as standard chemical waste.

    • Once decontaminated, the glassware can be washed and reused.

References

  • Title: Safety Data Sheet (for Methylphenidate Hydrochloride) Source: Cfin F-C URL: [Link]

  • Title: DEA Controlled Substances Source: SMU Risk Management URL: [Link]

  • Title: Hazardous Waste Disposal Guide - Research Areas Source: Dartmouth Policy Portal URL: [Link]

  • Title: 5 Considerations for Managing DEA-Controlled Substances in CNS Clinical Trials Source: Premier Research URL: [Link]

  • Title: Disposal of Controlled Substances Source: University of Maine Office of Research Compliance URL: [Link]

  • Title: Waste Chemicals Source: NUS Chemistry URL: [Link]

  • Title: FAQ -Managing Controlled Substances in Research Source: University of Houston URL: [Link]

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]

  • Title: Hazardous Chemical Waste Management Guidelines Source: Columbia University Research URL: [Link]

  • Title: Hazardous Waste Disposal Guide Source: Northwestern University Research Safety URL: [Link]

  • Title: Hazardous Waste and Disposal Considerations Source: American Chemical Society URL: [Link]

  • Title: Methylphenidate (hydrochloride) SAFETY DATA SHEET Source: Bertin Bioreagent URL: [Link]

  • Title: Chemical Waste Procedures Source: University of Illinois Division of Research Safety URL: [Link]

  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL: [Link]

  • Title: Methylphenidate Hydrochloride Extended-Release Chewable Tablets - SAFETY DATA SHEET Source: Tris Pharma URL: [Link]

  • Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link]

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling rac-erythro-Ethylphenidate Hydrochloride

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling rac-erythro-Ethylphenidate Hydrochloride in a laboratory setting. The focus is on t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling rac-erythro-Ethylphenidate Hydrochloride in a laboratory setting. The focus is on the correct selection, use, and disposal of Personal Protective Equipment (PPE) as a critical component of a comprehensive safety strategy. Our goal is to empower you with the knowledge to work safely, ensuring both personal protection and data integrity.

The core principle of laboratory safety is the "Hierarchy of Controls," which prioritizes risk-management strategies from most to least effective. Before relying on PPE, every effort should be made to eliminate or substitute the hazard, or to implement engineering and administrative controls. PPE is the final, but essential, barrier between you and the chemical.

Understanding the Hazard: rac-erythro-Ethylphenidate Hydrochloride

rac-erythro-Ethylphenidate Hydrochloride is a research chemical, and like its analogue, methylphenidate, it should be handled as a potent compound. While a specific Occupational Exposure Limit (OEL) may not be established, the precautionary principle dictates treating it with a high degree of caution.

Potential Hazards Include:

  • Acute Toxicity: May be harmful if swallowed.[1][2]

  • Respiratory Irritation: Inhalation of the powdered form can irritate the mucous membranes and upper respiratory tract.[2]

  • Allergic Reactions: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[2][3]

  • Dermal Absorption: Although not fully characterized, skin contact should be avoided as a potential route of exposure.

Given these risks, a robust safety plan is non-negotiable. The primary goal is to prevent the compound, particularly in its fine crystalline powder form, from becoming airborne or coming into contact with the skin.[4]

The First Line of Defense: Engineering and Administrative Controls

Before any handling of rac-erythro-Ethylphenidate Hydrochloride, ensure the proper engineering controls are in place and functioning correctly. PPE should never be the primary method of exposure control.[5][6]

  • Primary Engineering Controls: All work with the solid compound or concentrated solutions should be performed within certified chemical fume hoods, ventilated balance enclosures, or for high-potency applications, barrier isolators (glove boxes).[5][6][7][8] These systems are designed to contain powders and vapors at the source, pulling them away from the operator.

  • Facility Design: The laboratory should operate under negative pressure relative to adjacent areas, with single-pass air to prevent cross-contamination.[5][7]

  • Administrative Controls: Develop a formal Chemical Hygiene Plan and Standard Operating Procedures (SOPs) for handling this compound.[9][10] All personnel must receive documented training on these procedures and the associated hazards before beginning work.[7][11]

Personal Protective Equipment (PPE): A Task-Based Approach

The level of PPE required depends on the specific task and the potential for exposure. The following table summarizes the recommended PPE for common laboratory operations involving rac-erythro-Ethylphenidate Hydrochloride.

Laboratory Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Weighing Solid Compound Double Nitrile GlovesDisposable Lab Coat or CoverallSafety GogglesN95 Respirator (minimum); PAPR recommended
Preparing Stock Solutions Double Nitrile GlovesDisposable Lab CoatSafety Goggles & Face ShieldN95 Respirator (if outside fume hood)
Performing Reactions/Assays Double Nitrile GlovesDisposable Lab CoatSafety GogglesNot required if in closed system or fume hood
Waste Disposal & Decontamination Double Nitrile GlovesDisposable Lab CoatSafety GogglesN95 Respirator
Hand Protection: The Importance of Double Gloving

Your hands are most likely to come into direct contact with the chemical.

  • Protocol: Wear two pairs of nitrile gloves. The outer glove should be removed immediately after handling the primary container or in case of known contamination. The inner glove provides continuous protection during the procedure.

  • Rationale: Double gloving significantly reduces the risk of exposure in case the outer glove is torn or contaminated. It also allows for a safer process of removing contaminated outer gloves without touching them with a bare hand. Always wash hands thoroughly with soap and water after removing gloves.[2][11]

Body Protection: Containing Contamination

Prevent the transfer of chemical dust to your skin and personal clothing.

  • Protocol: A disposable, solid-front lab coat with knit cuffs is the minimum requirement. For procedures with a high risk of dust generation, such as weighing larger quantities, full-body coveralls ("bunny suits") are recommended.[12]

  • Rationale: Standard cloth lab coats can become contaminated and are not an effective barrier against fine powders. Disposable garments can be safely removed and disposed of as hazardous waste, preventing take-home exposure.[2]

Eye and Face Protection: Shielding from Dust and Splashes

Protect your eyes and mucous membranes from airborne particles and accidental splashes.

  • Protocol: At a minimum, wear chemical splash goggles that provide a full seal around the eyes. When preparing solutions or performing any task with a splash hazard, a face shield should be worn over the goggles for full facial protection.[12]

  • Rationale: Standard safety glasses with side shields do not provide adequate protection from fine dust or splashes that can come from various angles.[12]

Respiratory Protection: Preventing Inhalation

Inhalation is a primary exposure route for potent powders.

  • Protocol: A surgical mask is not a respirator and provides no protection against chemical dust. A NIOSH-approved N95 respirator is the minimum requirement for weighing and handling the solid compound. For tasks with higher potential for aerosolization or for longer duration work, a Powered Air-Purifying Respirator (PAPR) offers superior protection and comfort.[6][12]

  • Rationale: Respirators are designed to form a tight seal to the face and filter out airborne particles. A PAPR creates a positive pressure environment, further reducing the chance of inhaling contaminants. All users of tight-fitting respirators like the N95 must be fit-tested annually as required by OSHA.

Operational Plan: PPE Donning and Doffing Procedures

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The principle is to "don clean" and "doff dirty."

Step-by-Step Donning Sequence
  • Change into Scrubs (if applicable) and Don Shoe Covers: Start from the ground up.

  • Don Inner Pair of Gloves: Ensure a snug fit.

  • Don Coverall or Lab Coat: Fasten completely.

  • Don Respirator: Perform a user seal check to ensure a tight fit.

  • Don Goggles and/or Face Shield: Adjust for a secure fit.

  • Don Outer Pair of Gloves: Pull the cuffs of the outer gloves over the cuffs of the lab coat or coverall.

Step-by-Step Doffing Sequence

This is the point of highest risk for contamination. Perform these steps slowly and deliberately.

  • Decontaminate Outer Gloves: If possible, wipe down outer gloves with an appropriate solvent.

  • Remove Outer Gloves: Peel one glove off by turning it inside out. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off inside out. Dispose of immediately in a designated waste bag.

  • Remove Goggles/Face Shield: Handle by the strap or sides, avoiding touching the front.

  • Remove Coverall/Lab Coat: Roll the garment down and away from the body, turning it inside out as you go. Dispose of immediately.

  • Remove Respirator: Handle by the straps only.

  • Remove Inner Gloves: Follow the same procedure as for the outer gloves.

  • Wash Hands Thoroughly: Immediately wash hands with soap and water for at least 20 seconds.

PPE_Workflow cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) D1 1. Shoe Covers D2 2. Inner Gloves D1->D2 D3 3. Lab Coat / Coverall D2->D3 D4 4. Respirator (N95/PAPR) D3->D4 D5 5. Goggles / Face Shield D4->D5 D6 6. Outer Gloves D5->D6 F1 1. Remove Outer Gloves F2 2. Remove Goggles / Face Shield F1->F2 F3 3. Remove Lab Coat / Coverall F2->F3 F4 4. Remove Respirator F3->F4 F5 5. Remove Inner Gloves F4->F5 F6 6. Wash Hands F5->F6

Caption: Visual workflow for the correct sequence of donning and doffing PPE.

Disposal Plan for Contaminated PPE

All disposable items that have come into contact with rac-erythro-Ethylphenidate Hydrochloride must be treated as hazardous chemical waste.

  • Procedure:

    • While still wearing your inner gloves, carefully place all used disposable PPE (gloves, coat, shoe covers, respirator) into a designated, clearly labeled hazardous waste bag.[13]

    • Seal the bag using a zip-tie or by twisting and taping it shut.

    • Place the first bag into a second, outer hazardous waste bag for secondary containment.

    • Dispose of the sealed bag according to your institution's hazardous waste management plan and all applicable federal, state, and local regulations.[1][11]

By adhering to these rigorous PPE protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and training.

References

  • Esco Pharma. (n.d.). It's more than just being Fragile : How to Handle Potent Formulation?
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • PharmaTech. (2026, January 6). Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling.
  • Pharmaceutical Technology. (2026, March 28). Strategies for High-Containment.
  • Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs.
  • NOAA. (n.d.). METHYLPHENIDATE HYDROCHLORIDE.
  • Bergeson & Campbell, P.C. (2012, May 30). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories.
  • University of Wisconsin-Madison. (2023, March 15). Laboratory Safety and Chemical Hygiene Plan. Retrieved from University of Wisconsin-Madison website.
  • Camber Pharmaceuticals. (2015, October 19). SAFETY DATA SHEET Methylphenidate HCl Tablets.
  • Tris Pharma, Inc. (2016, January 7). Methylphenidate Hydrochloride Extended-Release Chewable Tablets - SAFETY DATA SHEET.
  • Cayman Chemical. (2025, January 13). Safety Data Sheet - (±)-threo-Ethylphenidate (hydrochloride).
  • Spectrum Pharmacy Products. (2022, August 25). SAFETY DATA SHEET - Methylphenidate Hydrochloride.
  • Sigma-Aldrich Inc. (2020, March 3). Safety Data Sheet - Methylphenidate hydrochloride solution.
  • Centers for Disease Control and Prevention. (2012). DHHS (NIOSH) Pub. No. 2012-147, General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories.
  • PCCA. (n.d.). Safety Data Sheet - Methylphenidate Hydrochloride.
  • National Institutes of Health. (2025, January 30). Label: METHYLPHENIDATE HYDROCHLORIDE solution.
  • Cayman Chemical. (2016, March 3). Methylphenidate (hydrochloride) SAFETY DATA SHEET.
  • LGC. (n.d.). rac-erythro-Ethylphenidate Hydrochloride.
  • Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace.
  • Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH.
  • LGC. (2025, October 22). CAT 1201 - methylphenidate hydrochloride (CD) - SAFETY DATA SHEET.
  • LGC Standards. (n.d.). rac-erythro-Ethylphenidate Hydrochloride.
  • Fagron. (n.d.). Safety Data Sheet - Methylphenidate Hydrochloride USP CII.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Y0000910 - CRS catalogue.

Sources

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